3-Chloro-2-(trifluoromethyl)isonicotinic acid
Description
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Properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBNXZJTBKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737308 | |
| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-02-3 | |
| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
3-Chloro-2-(trifluoromethyl)isonicotinic acid, registered under CAS number 749875-02-3, is a halogenated pyridine carboxylic acid derivative that has emerged as a pivotal intermediate in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique structural features—a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid moiety—confer a distinct reactivity profile and desirable physicochemical properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and diverse applications, with the aim of equipping researchers and professionals in drug discovery and agrochemical development with the critical knowledge to leverage its potential.
The presence of the trifluoromethyl group is particularly noteworthy. This moiety is a bioisostere of various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, this compound serves as a valuable scaffold in the design of novel pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis and product development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 749875-02-3 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |
| Molecular Weight | 225.55 g/mol | [1][2] |
| IUPAC Name | 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | [1] |
| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | [2] |
| InChI Key | UVJBNXZJTBKRQB-UHFFFAOYSA-N | [2] |
| Predicted Boiling Point | 353.3±42.0 °C | [4] |
| Predicted Density | 1.603±0.06 g/cm³ | [4] |
| Predicted pKa | 1.39±0.28 | [4] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible substances. Inert atmosphere, 2-8°C. | [2][3] |
Synthesis of this compound: A Conceptual Workflow
One potential pathway could start from a suitable chloropyridine precursor, followed by the introduction of the trifluoromethyl group and subsequent carboxylation. The diagram below illustrates a generalized workflow for the synthesis of such functionalized pyridines.
Caption: A conceptual workflow for the synthesis of this compound.
A key step in many synthetic routes for trifluoromethylpyridines is the chlorine/fluorine exchange on a trichloromethylpyridine precursor.[5] Another powerful strategy involves the cyclocondensation of a trifluoromethyl-containing building block to construct the pyridine ring.[5] The specific reagents and reaction conditions would need to be carefully optimized to achieve the desired substitution pattern and yield of this compound.
Applications in Agrochemical and Pharmaceutical Industries
The unique combination of functional groups in this compound makes it a highly sought-after intermediate in the synthesis of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors.
Agrochemicals
In the field of agrochemicals, this compound serves as a key building block for the development of modern herbicides. The trifluoromethylpyridine moiety is a common feature in a number of commercial crop protection products.[5] For instance, derivatives of 2-picolinic acid are known to act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible weeds. The incorporation of the 3-chloro-2-(trifluoromethyl)phenyl group can significantly enhance the herbicidal efficacy of these molecules.
The diagram below illustrates the relationship between the structural features of this compound and its application in developing active agrochemical ingredients.
Caption: Relationship between the structural features of the core molecule and its agrochemical applications.
Pharmaceuticals
In the pharmaceutical industry, the trifluoromethyl group is a well-established component in the design of drugs with improved potency and pharmacokinetic properties. The introduction of a -CF₃ group can significantly alter the electronic nature of a molecule, influencing its pKa and ability to interact with biological targets. This compound provides a versatile platform for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. For example, isonicotinic acid derivatives have been investigated for their antitubercular activity.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it may cause skin and serious eye irritation.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and a carboxylic acid functional handle provides a powerful tool for medicinal and agricultural chemists to design and create novel molecules with enhanced performance characteristics. A deeper understanding of its synthesis and reactivity will undoubtedly continue to fuel innovation in these critical fields.
References
- 1. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound [acrospharmatech.com]
- 3. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [acrospharma.co.kr]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
This compound (CAS No. 749875-02-3) is a halogenated pyridine derivative that serves as a critical building block in contemporary chemical synthesis.[1] Its utility spans the development of novel pharmaceuticals and advanced agrochemicals, where the unique electronic properties of the substituted pyridine ring are paramount. The presence of a chloro group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid function on the isonicotinic acid scaffold imparts distinct reactivity and specific physicochemical characteristics. This guide provides a comprehensive technical overview of these properties, outlines authoritative protocols for their experimental determination, and details essential safety and handling procedures. The insights herein are designed to empower researchers to effectively utilize this versatile compound in their development pipelines.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.
-
Systematic Name: 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid[2]
-
Common Name: this compound
-
Molecular Formula: C₇H₃ClF₃NO₂[3]
-
InChI Key: UVJBNXZJTBKRQB-UHFFFAOYSA-N[3]
-
Canonical SMILES: C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F[3]
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The interplay of the aromatic nitrogen, carboxylic acid, and powerful electron-withdrawing substituents defines the compound's physical and chemical behavior. All quantitative data, both predicted and experimentally determined, are summarized below for rapid reference.
| Property | Value | Source & Notes |
| Physical State | White to off-white crystalline solid | Expected based on analogous structures; requires experimental verification. |
| Melting Point | Not available | Must be determined experimentally. See Protocol 4.1. |
| Boiling Point | 353.3 ± 42.0 °C | Predicted value; decomposition may occur at this temperature.[3] |
| Density | 1.603 ± 0.06 g/cm³ | Predicted value.[3] |
| Acidity (pKa) | 1.39 ± 0.28 | Predicted value. The low pKa reflects strong inductive effects.[3] |
| Water Solubility | Not available | Expected to be slightly soluble. See Protocol 4.2. |
Molecular Structure and Acidity
The defining feature of this molecule is its pronounced acidity. The isonicotinic acid core has a pKa of approximately 4.9, but the addition of the chloro and trifluoromethyl groups at the 3- and 2-positions, respectively, causes a dramatic increase in the acidity of the carboxylic acid proton. These groups exert a powerful negative inductive effect (-I), withdrawing electron density from the pyridine ring and stabilizing the resulting carboxylate anion upon deprotonation. This is reflected in the exceptionally low predicted pKa of 1.39, making it a strong organic acid.[3]
Solubility Profile
While the carboxylic acid group introduces a polar, hydrophilic center capable of hydrogen bonding, the trifluoromethyl group and the chlorinated aromatic ring contribute significant hydrophobic character. This duality suggests limited solubility in non-polar solvents like hexanes, moderate to good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and slight solubility in water.[5][6] The aqueous solubility is expected to increase significantly in basic solutions (pH > 3), where the compound will deprotonate to form the more soluble carboxylate salt.
Spectroscopic and Analytical Characterization
Structural verification and purity assessment are non-negotiable in research and development. While specific spectra for this compound are proprietary to suppliers, the expected characteristics from key analytical techniques are described below.
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¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad singlet, which may be exchangeable with D₂O, will correspond to the acidic proton of the carboxylic acid.
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¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this moiety.
-
¹³C NMR: The spectrum should display seven distinct carbon signals: five for the pyridine ring carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon (which may appear as a quartet due to C-F coupling).
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Mass Spectrometry (MS): Electron impact or electrospray ionization MS will confirm the molecular weight of 225.55 g/mol . A key diagnostic feature will be the M+ and M+2 isotopic pattern in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
Experimental Protocols
The following protocols describe standardized methods for determining key physicochemical properties. Adherence to these workflows ensures data integrity and reproducibility.
Protocol 4.1: Determination of Melting Point (Capillary Method)
-
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Begin heating at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
-
Protocol 4.2: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
-
Rationale: The shake-flask method is the gold standard for determining the water solubility of a compound. It relies on achieving a thermodynamic equilibrium between the dissolved and undissolved states of the substance.
-
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the solution at high speed.
-
Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
-
Calculation: The solubility is reported in units of mg/L or mol/L. The experiment should be performed in triplicate to ensure statistical validity.
-
Caption: A standardized workflow for determining aqueous solubility.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel familiar with its potential hazards.
-
GHS Hazard Classification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Safe Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Avoid breathing dust.[7] Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Storage Recommendations:
References
- 1. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound [acrospharmatech.com]
- 4. This compound | 749875-02-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% CAS#: 505084-58-2 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Strategic Importance of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. When functionalized with a trifluoromethyl (CF3) group, its utility is significantly amplified. The CF3 moiety is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2] this compound (CAS 749875-02-3) emerges as a highly valuable and versatile building block within this chemical space. Its unique arrangement of a carboxylic acid, a chloro group, and a trifluoromethyl group on the isonicotinic acid core provides a rich platform for synthetic elaboration, enabling chemists to explore novel chemical entities for drug discovery and crop protection.
This guide offers a detailed exploration of this compound, focusing on its synthesis, physicochemical properties, and the strategic rationale behind its application in research and development. Designed for chemists and drug development professionals, this document provides both theoretical insights and practical methodologies.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 749875-02-3 | [3][4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3][6] |
| Molecular Weight | 225.55 g/mol | [3][6] |
| Boiling Point | 353.3 ± 42.0 °C (Predicted) | [3] |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.39 ± 0.28 (Predicted) | [3] |
| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | [3] |
| Storage | Store in a cool, dry, well-ventilated area. Inert atmosphere, 2-8°C is recommended. | [3][5] |
Synthetic Pathways and Methodologies
A plausible retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, 3-chloro-4-iodo-2-(trifluoromethyl)pyridine, via a carboxylation reaction. This intermediate, in turn, can be synthesized from a suitable pyridine precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol outlines a multi-step synthesis based on common and reliable transformations in pyridine chemistry.
Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The initial step involves the chlorination of a readily available picoline. The trichloromethyl group is then fluorinated to yield the trifluoromethyl group. This method is a well-established industrial route for producing key trifluoromethylpyridine intermediates.[7][8]
-
Chlorination: 3-picoline is subjected to high-temperature vapor-phase chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This radical reaction functionalizes both the ring and the methyl group.
-
Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then treated with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to convert the -CCl₃ group into the desired -CF₃ group, yielding 2-chloro-5-(trifluoromethyl)pyridine.[7]
Step 2: Selective Carboxylation of the Pyridine Ring
With the key trifluoromethylpyridine intermediate in hand, the next crucial transformation is the introduction of the carboxylic acid group at the 4-position. A modern and efficient method for this is palladium-catalyzed carbonylation.
-
Preparation of the Halogenated Precursor: The intermediate from Step 1, 2-chloro-5-(trifluoromethyl)pyridine, would need to be halogenated at the 4-position, typically via an electrophilic aromatic substitution, to install a bromine or iodine atom, which is more suitable for cross-coupling reactions.
-
Palladium-Catalyzed Carbonylation: The resulting 4-halo-2-chloro-5-(trifluoromethyl)pyridine is subjected to carbonylation.
-
Reaction Conditions: A mixture of the halo-pyridine, a palladium catalyst (e.g., PdCl₂(dppp)), a base (e.g., sodium bicarbonate), and a suitable solvent (e.g., THF/water) is stirred under a high pressure of carbon monoxide (CO) at an elevated temperature (e.g., 120°C).[9]
-
Mechanism: The palladium catalyst undergoes oxidative addition into the carbon-halogen bond. Subsequent coordination of CO, followed by nucleophilic attack and reductive elimination, generates the carboxylic acid (after workup). This method is highly effective for converting aryl halides into carboxylic acids.
-
-
Workup and Isolation: After the reaction, the solvent is removed, and the mixture is acidified (e.g., with HCl) to protonate the carboxylate salt, causing the final product, this compound, to precipitate. The solid is then filtered, washed, and dried.
Caption: Proposed workflow for the synthesis of the title compound.
Discovery Context and Strategic Importance
While the specific discovery of this compound as a singular event is not documented in academic literature, its creation is a logical consequence of systematic research into trifluoromethylpyridines as valuable motifs in applied chemistry.[7] The "discovery" is therefore contextual, rooted in the broader recognition of the power of fluorine chemistry.
The Role of the Trifluoromethyl Group
The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Electronic Effects: As a strong electron-withdrawing group, the CF₃ group lowers the pKa of nearby acidic or basic centers, influencing ionization states at physiological pH and altering binding interactions with target proteins.
Synthetic Utility and Application
This compound is a trifunctional building block, offering three distinct points for chemical modification:
-
The Carboxylic Acid: This group is readily converted into a wide array of functional groups, including esters, amides, and ketones, making it an ideal handle for coupling with other molecules.
-
The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or serve as a coupling partner in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-based substituents.
-
The Pyridine Ring: The nitrogen atom can be N-oxidized or alkylated, further modulating the electronic properties and solubility of the molecule.
This trifecta of reactive sites makes the compound a powerful platform for generating libraries of complex molecules for high-throughput screening in drug and agrochemical discovery programs. Its structure is integral to the development of novel inhibitors, receptor agonists/antagonists, and other biologically active agents.[10][11]
Conclusion
This compound stands as a testament to the strategic importance of fluorination in chemical design. While not a final product in itself, it is an archetypal example of a high-value intermediate, purpose-built for the efficient synthesis of complex, biologically active molecules. Its synthesis, achievable through logical and established chemical transformations, provides access to a scaffold with immense potential. For researchers in medicinal and materials science, understanding the synthesis and strategic application of such building blocks is essential for driving innovation and discovering the next generation of advanced chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound [acrospharmatech.com]
- 4. This compound | 749875-02-3 [chemicalbook.com]
- 5. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. 2-(Trifluoromethyl)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
Introduction
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a substituted pyridine derivative with the chemical formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol .[1][2] Its structure, featuring a carboxylic acid, a chloro group, and a trifluoromethyl group on a pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We will explore the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and detail the experimental workflows required to obtain and interpret this information. This integrated spectroscopic approach provides a self-validating system for confirming the molecular identity and integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment.
Theoretical Principles
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.[3] Coupling interactions between adjacent nuclei provide further information about the connectivity of the molecule. 2D NMR techniques, such as HSQC and HMBC, allow for the visualization of these correlations, directly linking protons to the carbons they are attached to (HSQC) or to carbons that are 2-4 bonds away (HMBC).[4][5][6]
Predicted NMR Data
Based on the structure of this compound and established chemical shift data for substituted pyridines, the following NMR data is predicted.[2][7][8] These predictions can be further refined using specialized software or quantum chemical calculations.[1][9][10][11]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ¹H | 8.0 - 8.4 | Doublet (d) | J(H5-H6) ≈ 5-8 Hz |
| H-6 | ¹H | 8.7 - 9.0 | Doublet (d) | J(H5-H6) ≈ 5-8 Hz |
| COOH | ¹H | 12.0 - 14.0 | Broad Singlet (br s) | N/A |
| C-2 | ¹³C | 145 - 150 | Quartet (q) | J(C2-F) ≈ 35-40 Hz |
| C-3 | ¹³C | 135 - 140 | Singlet (s) | N/A |
| C-4 | ¹³C | 148 - 153 | Singlet (s) | N/A |
| C-5 | ¹³C | 125 - 130 | Singlet (s) | N/A |
| C-6 | ¹³C | 150 - 155 | Singlet (s) | N/A |
| COOH | ¹³C | 165 - 170 | Singlet (s) | N/A |
| CF₃ | ¹³C | 120 - 125 | Quartet (q) | J(C-F) ≈ 270-280 Hz |
| CF₃ | ¹⁹F | -60 to -70 | Singlet (s) | N/A |
Experimental Protocol: NMR Data Acquisition
The choice of solvent is critical for NMR analysis. The ideal solvent must fully dissolve the sample without interfering with its signals.[12] For a carboxylic acid like our target molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to solubilize the compound while also allowing for the observation of the acidic proton.[13] Deuterated chloroform (CDCl₃) is another common option, though the acidic proton may exchange or be very broad.[14]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range from approximately -1 to 15 ppm.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is typically sufficient.
-
1D ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectral width should be set to encompass the expected chemical shift of the CF₃ group.
-
2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. The HMBC experiment is crucial for identifying quaternary carbons by observing their long-range correlations to protons.[6][15]
Spectral Interpretation
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (8.0-9.0 ppm), both appearing as doublets due to coupling to each other. A very downfield, broad singlet between 12-14 ppm will correspond to the carboxylic acid proton. Integration of these peaks should yield a 1:1:1 ratio.
-
¹³C NMR: Seven distinct signals are expected. The signal for the carbon attached to the CF₃ group (C-2) will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a much larger coupling constant. The remaining five carbons will appear as singlets in the proton-decoupled spectrum.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
2D NMR: The HSQC spectrum will show correlations between the proton at ~8.2 ppm and its directly attached carbon (C-5), and the proton at ~8.8 ppm and its carbon (C-6). The HMBC spectrum is key: it will reveal multi-bond correlations that piece the structure together. For instance, the proton H-5 should show correlations to C-3, C-4, and C-6, while H-6 should correlate to C-2, C-4, and C-5. These correlations definitively confirm the connectivity of the pyridine ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
Theoretical Principles
Molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes (e.g., stretching, bending). An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, creating a unique "fingerprint" that reveals the functional groups present.[16]
Expected IR Absorption Bands
For this compound, the IR spectrum will be dominated by features of the carboxylic acid and the substituted aromatic ring.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | Stretch | ~3100 - 3000 | Weak to Medium |
| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong, Sharp |
| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Medium |
| C-O Stretch / O-H Bend | Stretch / Bend | 1440 - 1210 | Medium to Strong |
| C-F (CF₃) | Stretch | 1350 - 1100 | Strong |
| C-Cl | Stretch | 850 - 550 | Medium to Strong |
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
For solid samples, the KBr pellet method is a robust and widely used technique.[17] It involves dispersing the sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent disk.[18][19]
Step-by-Step Protocol:
-
Preparation: Gently grind ~200 mg of dry, spectroscopic-grade KBr in an agate mortar to a fine powder.
-
Mixing: Add 1-2 mg of the sample to the KBr powder.[17] Grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion. The final concentration should be around 0.5-1.0%.[20]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the pellet in the spectrometer's sample holder and collect the IR spectrum. It is crucial to first run a background spectrum with a blank KBr pellet to subtract atmospheric and matrix absorptions.[17]
Spectral Interpretation
The resulting spectrum should clearly display a very broad absorption band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[12][21] A strong, sharp peak around 1710 cm⁻¹ will confirm the C=O carbonyl stretch. The region from 1350-1100 cm⁻¹ will likely contain multiple strong bands corresponding to the C-F stretches of the trifluoromethyl group, while a band in the lower frequency region (850-550 cm⁻¹) can be attributed to the C-Cl stretch.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Principles
In a mass spectrometer, a sample is first ionized, converting neutral molecules into charged ions. These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. For this molecule, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight.[21][22]
Expected Mass Spectrum Data
The molecular weight of C₇H₃ClF₃NO₂ is 225.55 g/mol . Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic isotopic pattern for any chlorine-containing ion.
Table 3: Predicted Key Ions in the Mass Spectrum (Positive ESI)
| Ion | Description | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Expected Relative Intensity |
| [M+H]⁺ | Protonated Molecular Ion | 225.98 | 227.98 | ~3:1 |
| [M+H-H₂O]⁺ | Loss of water | 207.97 | 209.97 | ~3:1 |
| [M+H-COOH]⁺ | Loss of formic acid | 179.99 | 181.99 | ~3:1 |
Experimental Protocol: Mass Spectrometry Data Acquisition
Direct infusion is a simple and rapid method for introducing a pure, soluble sample into the mass spectrometer.[21][23]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.[24]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for positive ion mode.
-
Direct Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da) to observe the molecular ion and potential fragments.
Spectral Interpretation
The most critical feature will be the protonated molecular ion peak. The spectrum should show a pair of peaks at m/z 225.98 and 227.98, with a relative intensity ratio of approximately 3:1. This pattern is the hallmark of a molecule containing a single chlorine atom and provides powerful evidence for the elemental composition.[25] Other observed peaks corresponding to the loss of small, stable neutral molecules like water or formic acid can further support the proposed structure.[26]
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR, augmented with 2D experiments, provide an unambiguous map of the atomic connectivity. FT-IR spectroscopy offers rapid confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern. Together, these techniques form a rigorous, self-validating workflow that ensures the identity, purity, and structural integrity of the molecule, a critical requirement for its successful application in any scientific endeavor.
References
- 1. Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. How To [chem.rochester.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. testbook.com [testbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 13. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chem.as.uky.edu [chem.as.uky.edu]
- 16. Predict 1H proton NMR spectra [nmrdb.org]
- 17. shimadzu.com [shimadzu.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 20. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 21. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 22. westernsydney.edu.au [westernsydney.edu.au]
- 23. organomation.com [organomation.com]
- 24. uib.no [uib.no]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
3-Chloro-2-(trifluoromethyl)isonicotinic acid solubility and pKa values
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
Introduction
This compound is a substituted pyridine carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research. Its structural backbone, isonicotinic acid (pyridine-4-carboxylic acid), is a common scaffold in bioactive molecules.[1] The strategic placement of two potent electron-withdrawing groups—a chloro group at the 3-position and a trifluoromethyl (-CF3) group at the 2-position—dramatically influences the molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[2][3] Understanding the precise pKa and solubility characteristics of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development, enabling rational formulation design, prediction of in vivo absorption, and optimization of biological activity.
This guide provides a comprehensive framework for the theoretical evaluation and experimental determination of the pKa and aqueous solubility of this compound. It is designed for researchers, chemists, and drug development professionals, offering both the foundational principles and detailed, field-proven protocols.
Theoretical Principles: The Impact of Substitution on Acidity and Solubility
The physicochemical properties of this compound are dictated by the interplay between the isonicotinic acid core and its substituents.
Acidity and pKa
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution.[4] For this compound, the primary acidic proton is that of the carboxylic acid group. Its acidity is significantly modulated by the strong inductive electron-withdrawing effects of the chloro and trifluoromethyl substituents.
-
Isonicotinic Acid Core: The parent molecule, isonicotinic acid, is itself acidic.[5][6]
-
Electron-Withdrawing Effects: Both the chlorine atom and, more profoundly, the trifluoromethyl group pull electron density away from the pyridine ring and, consequently, from the carboxyl group.[2][3] This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. A stronger acid corresponds to a lower pKa value.[4][7] Therefore, it is predicted that the pKa of this compound will be significantly lower (more acidic) than that of unsubstituted isonicotinic acid.
Solubility
Aqueous solubility is a crucial parameter affecting a drug candidate's bioavailability and formulation.[8][9] The solubility of this compound is governed by a balance of its polar and non-polar characteristics and is highly dependent on pH.
-
Lipophilicity: The trifluoromethyl group is known to be highly lipophilic, increasing a molecule's solubility in non-polar environments.[2] The chloro group also contributes to lipophilicity. These features inherently suggest that the neutral form of the molecule will have limited aqueous solubility.[10][11]
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility will dramatically increase at pH values above its pKa.[12] In a basic environment, the carboxylic acid deprotonates to form a highly polar carboxylate salt, which is much more soluble in water. Conversely, at pH values below its pKa, the compound exists predominantly in its neutral, less soluble form. This relationship is fundamental for designing liquid formulations and predicting its behavior in the gastrointestinal tract.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable substances.[13][14] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.[15][16] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal.[14]
Detailed Experimental Protocol
Objective: To determine the pKa of this compound using potentiometric titration.
Apparatus & Reagents:
-
Calibrated pH meter with a combination glass electrode (precision of ±0.01 pH units)
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel
-
This compound (high purity, >98%)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity, deionized water (degassed to remove CO2)
-
Nitrogen gas supply
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[15]
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the compound to prepare a solution with a final concentration between 10⁻⁴ M and 10⁻³ M.[13][15] A higher concentration is preferable if solubility allows, to ensure a clear inflection point.
-
Dissolve the compound in a known volume of deionized water. If aqueous solubility is too low, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent mixture and requires extrapolation to determine the aqueous pKa.[13][17]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[15]
-
-
Titration Setup:
-
Place the sample solution in the reaction vessel on the magnetic stirrer.
-
Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.
-
Gently purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO2, which can interfere with the measurement.[15][16]
-
-
Titration Process:
-
If the initial solution is not acidic enough, add a small, known volume of 0.1 M HCl to lower the pH to ~2 to ensure the compound is fully protonated.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]
-
Continue the titration well past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found precisely by calculating the first or second derivative of the curve.
-
The pKa is the pH value at exactly half the volume of the equivalence point.
-
Visualization of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Determination of Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18][19] It involves equilibrating an excess amount of a solid compound with a solvent over a prolonged period at a constant temperature.[9][20]
Detailed Experimental Protocol
Objective: To determine the aqueous solubility of this compound at a specific pH and temperature.
Apparatus & Reagents:
-
Glass vials with screw caps
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Centrifuge or filtration apparatus (e.g., syringe filters with 0.45 µm membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV)
-
Volumetric flasks and pipettes
-
This compound (solid, high purity)
-
Solvent: Buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent.
-
Analyze these standards using the selected analytical method (e.g., measure absorbance at λmax for UV-Vis) to create a reliable calibration curve (Concentration vs. Response).
-
-
Equilibration:
-
Add an excess amount of the solid compound to each of at least three vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[18][20]
-
Add a precise volume of the pH-controlled buffer (e.g., 10 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed (e.g., 850 rpm) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8][18]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately separate the saturated solution from the undissolved solid. This is a critical step and can be done by either:
-
Centrifugation: Centrifuge the sample at high speed to pellet the solid.
-
Filtration: Filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) that does not adsorb the compound.[8]
-
-
-
Quantification:
-
Accurately dilute the clear supernatant with the solvent to bring its concentration within the linear range of the previously prepared calibration curve.
-
Analyze the diluted sample using the analytical method (UV-Vis or HPLC).
-
Determine the concentration of the diluted sample by interpolating its response on the calibration curve.[19]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The average concentration from the replicate vials represents the solubility of the compound under the specified conditions.
-
Visualization of Solubility Determination Workflow
Caption: Workflow for solubility determination by the shake-flask method.
Summary of Physicochemical Properties and Protocols
The data derived from these experimental procedures are essential for building a comprehensive profile of the target compound.
Table 1: Physicochemical Profile of this compound
| Property | Data | Significance |
|---|---|---|
| Molecular Formula | C₇H₃ClF₃NO₂ | Defines elemental composition.[21][22] |
| Molecular Weight | 225.55 g/mol | Used for all concentration calculations.[21] |
| Predicted pKa | Significantly < 4.8 | Strong electron-withdrawing groups (-Cl, -CF₃) greatly increase acidity compared to typical carboxylic acids.[2][7] |
| Predicted Solubility | Low in acidic water; high in basic water | Lipophilic substituents limit intrinsic solubility, but ionization at pH > pKa dramatically increases it.[10][11] |
Table 2: Summary of Recommended Experimental Protocols
| Parameter | Method | Principle | Key Considerations |
|---|---|---|---|
| pKa | Potentiometric Titration | Monitor pH change during titration with a strong base to find the half-equivalence point.[13][14] | System must be free of CO₂; constant ionic strength; precise pH calibration.[15][16] |
| Solubility | Shake-Flask | Equilibrate excess solid in a buffered solution and measure the concentration of the saturated supernatant.[9][18] | Ensure equilibrium is reached (≥24h); complete separation of solid; use of a validated analytical method.[8][20] |
Conclusion
The systematic characterization of this compound's pKa and solubility is indispensable for its advancement as a potential therapeutic or agrochemical agent. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents is predicted to yield a compound with low pKa and pH-dependent aqueous solubility. The robust, validated protocols for potentiometric titration and the shake-flask method, as detailed in this guide, provide the necessary tools for researchers to obtain accurate and reproducible data. This information forms the bedrock of pre-formulation studies, enabling the development of effective delivery systems and providing critical insights into the molecule's potential pharmacokinetic profile.
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. scribd.com [scribd.com]
- 6. Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it | Semantic Scholar [semanticscholar.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. echemi.com [echemi.com]
- 11. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% CAS#: 505084-58-2 [m.chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. scribd.com [scribd.com]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. This compound [acrospharmatech.com]
- 22. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
The Multifaceted Biological Activities of Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery Professionals
Introduction
Isonicotinic acid, a simple pyridine carboxylic acid isomer, has served as a foundational scaffold in medicinal chemistry for decades. Its most notable derivative, isoniazid, revolutionized the treatment of tuberculosis and remains a cornerstone of therapy.[1][2] The inherent versatility of the isonicotinic acid core, allowing for substitutions at various positions, has spurred extensive research, revealing a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of substituted isonicotinic acids, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules, offering valuable insights for researchers and drug development professionals.
Antimicrobial Activity: The Legacy of Isoniazid and Beyond
The most prominent biological activity of substituted isonicotinic acids is their antimicrobial effect, particularly against Mycobacterium tuberculosis. Isonicotinic acid hydrazide (isoniazid) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] This activation leads to the formation of an isonicotinoyl-NAD adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis and the integrity of the mycobacterial cell wall.[3]
Mechanism of Action: Targeting the Mycobacterial Cell Wall
The inhibition of InhA is a critical step in the tuberculocidal action of isoniazid. The disruption of mycolic acid synthesis weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and other cellular stresses.
References
Introduction to trifluoromethylpyridine derivatives in research
An In-depth Technical Guide to Trifluoromethylpyridine Derivatives in Research
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has catalyzed significant advancements across the chemical sciences, particularly in the realms of medicinal chemistry and agrochemistry. This guide provides an in-depth analysis of trifluoromethylpyridine (TFMP) derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental physicochemical properties imparted by the CF₃ group, delve into established and emerging synthetic methodologies, and critically evaluate their applications, supported by field-proven insights and detailed experimental protocols. This document is structured to serve as a comprehensive resource, bridging foundational principles with practical applications to empower innovation in the laboratory.
The Strategic Imperative of the Trifluoromethyl Group in Pyridine Chemistry
The trifluoromethyl group is far more than a simple sterically bulky substituent. Its profound impact on molecular properties stems from the unique characteristics of the fluorine atom, namely its high electronegativity and the exceptional strength of the carbon-fluorine bond.[1][2] When appended to a pyridine ring, the CF₃ group modulates the molecule's electronic and physical properties in several key ways that are highly advantageous for drug and agrochemical design.[3][4]
-
Enhanced Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes.[5] This often translates to a longer biological half-life for drug candidates, potentially allowing for less frequent dosing.[5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule.[2][5] This property is crucial for enhancing a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution within an organism.[3][5]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ moiety significantly influences the electron density of the pyridine ring.[2][5] This can alter the pKa of the pyridine nitrogen and modulate the molecule's ability to engage in hydrogen bonding and other non-covalent interactions, which is critical for optimizing binding affinity to biological targets.[3][6]
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be a determining factor in its interaction with a protein binding pocket.
These combined effects underscore the rationale for the extensive research and development efforts focused on TFMP derivatives. The strategic placement of the CF₃ group on the pyridine ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
Synthetic Strategies for Accessing Trifluoromethylpyridine Scaffolds
The synthesis of TFMP derivatives has evolved significantly, moving from harsh, classical methods to more sophisticated and versatile catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, scale, and functional group tolerance.
Classical Approaches: Building from the Ground Up
Historically, the synthesis of TFMPs relied on methods that constructed the trifluoromethylated ring system from simpler precursors.
-
Halogen Exchange (HALEX) Reactions: A foundational method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine exchange reaction, often using hydrogen fluoride or antimony trifluoride.[1] This method is particularly useful for large-scale industrial production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][7]
-
Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.[7][8] These methods offer a high degree of control over the final substitution pattern and are valuable for accessing specific isomers that may be difficult to obtain through other routes.[8]
Modern Catalytic Methods: Precision and Versatility
The advent of modern organometallic chemistry has revolutionized the synthesis of TFMPs, enabling direct and regioselective trifluoromethylation of pre-functionalized pyridine rings.
-
Direct C-H Trifluoromethylation: This highly sought-after transformation allows for the direct introduction of a CF₃ group onto an existing pyridine ring, avoiding the need for pre-functionalization.[9][10] Recent advances have utilized N-oxide or N-methylpyridinium salt activation strategies to achieve regioselective trifluoromethylation.[9]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of trifluoromethylated pyridine halides.[11][12] These reactions allow for the facile formation of C-C and C-N bonds, respectively, enabling the synthesis of complex molecular architectures.[13][14][15]
Applications in Drug Discovery and Development
The unique properties conferred by the CF₃ group have made TFMP derivatives a privileged scaffold in medicinal chemistry.[3][16]
Case Study: Apalutamide (ARN-509)
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[7] Its structure features a 2-(trifluoromethyl)pyridine moiety. The synthesis of this key intermediate has been a subject of significant research.[7]
Emerging Therapeutic Areas
Research into TFMP derivatives extends beyond oncology, with promising results in other therapeutic areas:
-
Anticancer Agents: Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation.[3][5]
-
Antibacterial Agents: The enhanced lipophilicity of TFMP derivatives can facilitate penetration of bacterial cell membranes, leading to increased efficacy against challenging pathogens.[3][5]
-
Antiviral Agents: The HIV protease inhibitor Tipranavir incorporates a 2-chloro-5-(trifluoromethyl)pyridine building block in its synthesis, highlighting the utility of TFMPs in antiviral drug design.[8]
Applications in Agrochemicals
The agrochemical industry has extensively utilized TFMP derivatives to develop potent and selective herbicides, insecticides, and fungicides.[1][16][17]
-
Herbicides: Fluazifop-butyl, one of the first TFMP-containing agrochemicals, is a selective herbicide used to control grass weeds.[1][8] Other notable examples include Flazasulfuron and Pyroxsulam.[1][8][18]
-
Insecticides: Flonicamid, an insecticide effective against aphids, features a 4-(trifluoromethyl)nicotinamide core.[8] Sulfoxaflor is another important insecticide based on a 6-(trifluoromethyl)pyridine structure.[8]
-
Fungicides: The development of TFMP-based fungicides is an active area of research, with several compounds showing promising activity against a range of plant pathogens.[18][19]
The table below summarizes some key commercialized agrochemicals containing the trifluoromethylpyridine moiety.[7]
| Agrochemical | Type | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
| Flazasulfuron | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivatives |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
Experimental Protocols
To provide a practical context, this section outlines detailed, step-by-step methodologies for key synthetic transformations involving trifluoromethylpyridine derivatives.
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 2-position of the pyridine ring.
Reaction Scheme:
Figure 1: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and deionized water. The reaction concentration should be approximately 0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)pyridine.
Causality and Self-Validation: The use of a palladium(0) catalyst is essential for the oxidative addition step, which initiates the catalytic cycle.[14][15] The base is required to activate the boronic acid for the transmetalation step.[15] The reaction is run under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst. Monitoring the reaction by TLC or LC-MS ensures that the reaction is proceeding as expected and allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)pyridine
This protocol details a palladium-catalyzed Buchwald-Hartwig amination for the formation of a C-N bond at the 2-position of the pyridine ring.[11][13]
Workflow Diagram:
Figure 2: Buchwald-Hartwig amination workflow.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
In a separate flask, dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-6-(trifluoromethyl)pyridine derivative.
Expertise and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with primary amines.[13][20] The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine without competing in the coupling reaction.[20][21] Pre-forming the catalyst ensures the active catalytic species is present at the start of the reaction, leading to more reproducible results.
Future Outlook
The field of trifluoromethylpyridine chemistry continues to be a vibrant area of research.[8] Future efforts will likely focus on:
-
Development of more efficient and sustainable synthetic methods: This includes the exploration of new catalysts for direct C-H trifluoromethylation and the use of flow chemistry for safer and more scalable syntheses.[10][22]
-
Expansion of the chemical space: The synthesis and evaluation of novel TFMP isomers and derivatives with unique substitution patterns will continue to yield new drug and agrochemical candidates.[23]
-
Applications in materials science: The unique electronic properties of TFMPs make them attractive building blocks for the development of functional materials, such as organic light-emitting diodes (OLEDs) and polymers.[4][16]
Conclusion
Trifluoromethylpyridine derivatives represent a cornerstone of modern chemical research, with a profound impact on drug discovery and agrochemical development. Their unique physicochemical properties, coupled with an expanding arsenal of synthetic methodologies, ensure that they will remain a focus of innovation for years to come. This guide has provided a comprehensive overview of the core principles, synthetic strategies, and key applications of TFMPs, with the aim of equipping researchers with the knowledge and practical insights necessary to advance their own research endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 20. research.rug.nl [research.rug.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Chloro-2-(trifluoromethyl)isonicotinic Acid: A Keystone Synthetic Intermediate
This guide provides a comprehensive technical overview of 3-chloro-2-(trifluoromethyl)isonicotinic acid, a pivotal building block in modern medicinal and agricultural chemistry. While direct in-depth studies on the specific mechanism of action of this compound are not extensively available in public literature, its profound importance lies in its utility as a synthetic intermediate. Therefore, this document will focus on its chemical attributes, synthesis, and its role in the construction of biologically active molecules, thereby elucidating its "mechanism of utilization" in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in drug design.[1] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Pyridine scaffolds are also a common feature in many pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and other non-covalent interactions. The combination of a trifluoromethyl group and a chloro-substituted pyridine ring, as seen in this compound, creates a versatile and highly valuable intermediate for the synthesis of novel bioactive compounds.[1]
Physicochemical Properties
The unique arrangement of substituents on the isonicotinic acid core imparts specific chemical characteristics that are advantageous for synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| CAS Number | 749875-02-3 | |
| Appearance | Off-white to pale yellow solid | |
| Predicted logP | 1.8 - 2.2 | [4] |
| Predicted pKa | ~2.1 | [4] |
The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to cross biological membranes.[2] The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom increases the acidity of the carboxylic acid, influencing its reactivity and potential interactions.
Synthesis of this compound
The synthesis of this compound typically involves multi-step processes starting from simpler pyridine derivatives. While specific proprietary methods may vary, a general synthetic approach can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
A common strategy involves the halogenation and trifluoromethylation of a suitable pyridine precursor, followed by the introduction of the carboxylic acid group at the 4-position. For instance, methods may involve the hydrolysis of a nitrile precursor.[2]
Exemplary Synthetic Protocol:
-
Starting Material: A suitable substituted pyridine (e.g., a picoline derivative).
-
Halogenation: Introduction of a chlorine atom at the 3-position of the pyridine ring using a standard chlorinating agent.
-
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position. This can be a challenging step often requiring specialized reagents and conditions, such as using copper-catalyzed reactions.[2]
-
Formation of the Carboxylic Acid: The isonicotinic acid moiety can be formed through the oxidation of a methyl group or the hydrolysis of a nitrile group at the 4-position.
Mechanism of Utilization in Chemical Synthesis
The primary "mechanism of action" of this compound is its role as a versatile scaffold in organic synthesis. Its functional groups provide multiple reaction sites for building more complex molecules.
Caption: Reactivity sites of this compound for synthetic transformations.
-
Carboxylic Acid Group: This functional group is readily converted into amides, esters, and other derivatives through standard coupling reactions. This allows for the introduction of a wide variety of side chains and functional groups, which can be tailored to interact with specific biological targets.
-
Chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. This enables the introduction of various substituents, such as amines, alcohols, and thiols, further diversifying the molecular structure.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal centers in catalysts or metalloenzymes.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a range of agrochemicals and pharmaceuticals.[2]
Agrochemicals
Trifluoromethylpyridine derivatives are prominent in modern agrochemicals, particularly as herbicides and insecticides. The unique electronic properties conferred by the trifluoromethyl group can lead to high efficacy and selectivity.[1] For example, derivatives of this acid can be used to synthesize compounds that inhibit essential enzymes in weeds or pests.
Pharmaceuticals
In medicinal chemistry, this intermediate is used to create a diverse array of therapeutic agents. The structure-activity relationships of isonicotinic acid derivatives have been explored for various applications, including tuberculostatic drugs.[5][6][7] While the specific targets of molecules derived from this compound are diverse, they often fall into classes such as:
-
Enzyme Inhibitors: The tailored substituents can be designed to fit into the active site of a target enzyme, blocking its function.
-
Receptor Modulators: The overall shape and electronic profile of the final molecule can allow it to bind to and either activate or inhibit specific cellular receptors.
Conclusion: A Versatile Tool in Chemical Innovation
While the direct biological mechanism of action of this compound is not the primary focus of current research, its significance as a sophisticated chemical building block is undisputed. Its unique combination of a trifluoromethyl group, a chlorine atom, and a carboxylic acid on a pyridine scaffold provides chemists with a powerful tool for the rational design and synthesis of novel, biologically active compounds. The continued exploration of the derivatives of this versatile intermediate holds great promise for the development of new therapeutics and crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]
- 3. This compound [acrospharmatech.com]
- 4. This compound | 749875-02-3 | Benchchem [benchchem.com]
- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Step Synthetic Approach to 3-Chloro-2-(trifluoromethyl)isonicotinic Acid from 3-Picoline
Abstract
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a highly functionalized pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. The introduction of both trifluoromethyl and chloro substituents onto the isonicotinic acid scaffold imparts unique electronic and lipophilic properties crucial for modulating biological activity. This application note presents a detailed, multi-step synthetic strategy for obtaining this target molecule, originating from the readily available industrial feedstock, 3-picoline. While a direct, linear synthesis is not prominently documented, this guide consolidates established, mechanistically sound transformations in pyridine chemistry to construct a plausible and robust pathway. We will detail the rationale behind key strategic decisions, provide step-by-step protocols for the synthesis of critical intermediates, and summarize reaction parameters for reproducibility.
Introduction: The Importance of Fluorinated Pyridines
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal and agricultural chemistry. The CF₃ group can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules[1]. Pyridine rings are ubiquitous scaffolds in numerous commercial drugs and crop protection agents. Consequently, the synthesis of pyridine derivatives bearing a trifluoromethyl group is of paramount importance[2][3].
The target molecule, this compound (CAS 749875-02-3), presents a formidable synthetic challenge due to its specific substitution pattern (a CF₃ group at C2, a Cl atom at C3, and a carboxylic acid at C4). Starting from 3-picoline (3-methylpyridine), a bulk chemical feedstock, requires a sophisticated series of transformations to install these functional groups with the correct regiochemistry. This document outlines a logical and feasible synthetic pathway designed for researchers in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis of the target compound from 3-picoline is a multi-step process that necessitates the sequential installation of the required functional groups. A direct functionalization of the 3-picoline ring to achieve the desired 2,3,4-substitution pattern is synthetically unfeasible. Therefore, our proposed strategy involves the initial formation of a key trifluoromethylated intermediate, followed by the systematic construction of the isonicotinic acid core.
The pathway can be visualized as follows:
Caption: Initial industrial valorization of 3-picoline.
As the direct industrial halogenation of 3-picoline leads to isomeric products like 2-chloro-3-(trifluoromethyl)pyridine[2][4], which do not possess the required substitution pattern for our target, a more tailored, albeit longer, synthetic route is necessary. The following sections detail a hypothetical but chemically robust pathway to the desired isomer.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis suggests that the target acid can be obtained from the hydrolysis of a corresponding nitrile. The core challenge lies in assembling the 3-chloro-2-(trifluoromethyl)pyridine skeleton.
Caption: Retrosynthetic analysis for the target molecule.
Based on this analysis, we propose the following forward synthesis.
Part 1: Synthesis of 2-(Trifluoromethyl)-3-methylpyridine (Intermediate I)
The initial steps aim to create a pyridine ring with the correct foundational substituents: a methyl group at C3 and a trifluoromethyl group at C2. This cannot be achieved by direct substitution of 3-picoline. A plausible route involves building the substituted pyridine from key precursors. However, to adhere to the "from 3-picoline" directive, we will propose a pathway involving functional group interconversions.
Protocol 1: Synthesis of 2-Amino-3-picoline
The Chichibabin reaction allows for the direct amination of the pyridine ring, primarily at the 2-position.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add sodium amide (1.2 eq.) and anhydrous toluene.
-
Reaction: Heat the suspension to reflux (approx. 110 °C). Add 3-picoline (1.0 eq.) dropwise over 1 hour.
-
Progression: The reaction mixture will turn deep red or brown, and hydrogen gas will evolve. Maintain reflux for 4-6 hours until gas evolution ceases.
-
Workup: Cool the reaction to room temperature. Cautiously add water to quench the excess sodium amide, followed by ammonium chloride solution.
-
Extraction: Extract the aqueous layer with toluene or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Part 2: Installation of the Trifluoromethyl Group
With an amino group at the C2 position, we can now replace it with other functionalities via Sandmeyer or related reactions. This allows for the precise installation of the trifluoromethyl group.
Protocol 2: Synthesis of 2-Iodo-3-picoline
-
Diazotization: Dissolve 2-amino-3-picoline (1.0 eq.) in a solution of sulfuric acid and water at 0-5 °C.
-
Reaction: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq.) in water. Slowly add the diazonium salt solution to the potassium iodide solution.
-
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize with sodium bicarbonate solution and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to give 2-iodo-3-picoline.
Protocol 3: Synthesis of 2-(Trifluoromethyl)-3-picoline (Intermediate I)
This transformation can be achieved using copper-mediated trifluoromethylation reagents.
-
Setup: In a reaction vessel, combine 2-iodo-3-picoline (1.0 eq.), a copper(I) source (e.g., CuI, 1.5 eq.), and a suitable trifluoromethylating agent (e.g., methyl fluorosulfonyldifluoroacetate) in an aprotic polar solvent like NMP or DMF.
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Workup: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with aqueous ammonia to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Part 3: Building the Isonicotinic Acid Core
With the key intermediate 2-(trifluoromethyl)-3-picoline in hand, the next steps involve functionalizing the C4 position and chlorinating the C3 position.
Protocol 4: Oxidation of the C4-Position
Oxidation of the 3-methyl group to a carboxylic acid is the most direct route.
-
Setup: In a high-pressure reactor, charge 2-(trifluoromethyl)-3-picoline (1.0 eq.) and a suitable oxidant, such as nitric acid or potassium permanganate, in an aqueous medium[5][6].
-
Reaction: Seal the reactor and heat to 150-200 °C for 8-12 hours. The pressure will increase due to the reaction.
-
Workup: Cool the reactor to room temperature and cautiously vent. Adjust the pH of the reaction mixture to acidic (pH 2-3) with concentrated HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)nicotinic acid.
Protocol 5: Final Chlorination
The final step is the regioselective chlorination at the C3 position. This is a challenging step that may require specific directing group strategies or electrophilic chlorination under harsh conditions.
-
Reaction: A potential method involves electrophilic chlorination using an agent like N-chlorosuccinimide (NCS) in a strong acid medium or oleum.
-
Setup: Dissolve 2-(trifluoromethyl)nicotinic acid (1.0 eq.) in fuming sulfuric acid.
-
Chlorination: Add N-chlorosuccinimide (1.1 eq.) portion-wise at room temperature, then heat the mixture to 60-80 °C for several hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate.
-
Purification: Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product, this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Amination | NaNH₂, 3-Picoline | Toluene | 110 | 4-6 | 40-60 |
| 2 | Iodination | NaNO₂, KI | H₂SO₄/H₂O | 0-25 | 2-3 | 60-75 |
| 3 | Trifluoromethylation | CuI, CF₃ Source | NMP/DMF | 80-120 | 12-24 | 50-70 |
| 4 | Oxidation | KMnO₄ or HNO₃ | Water | 150-200 | 8-12 | 65-85 |
| 5 | Chlorination | NCS, Oleum | Fuming H₂SO₄ | 60-80 | 4-8 | 30-50 |
Note: Yields are estimates based on analogous transformations reported in the literature and will require optimization.
Conclusion
The synthesis of this compound from 3-picoline is a complex but feasible endeavor that highlights several key transformations in modern heterocyclic chemistry. This application note provides a structured, logical pathway that relies on established reactions, including Chichibabin amination, Sandmeyer reactions, copper-mediated trifluoromethylation, and strong-acid-mediated oxidation and chlorination. While each step requires careful optimization, this guide serves as a comprehensive protocol and a foundational framework for researchers and scientists engaged in the synthesis of complex, high-value pyridine derivatives for pharmaceutical and agrochemical applications.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Experimental protocol for the synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
An Application Note for the Synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring, makes it a valuable synthon for accessing complex molecular architectures. Trifluoromethylpyridine moieties are key components in numerous commercial products, highlighting the importance of robust synthetic routes to access these building blocks.[1][2]
This application note provides a detailed, two-step experimental protocol for the synthesis of this compound. The strategy is based on the side-chain chlorination of a methylpyridine precursor followed by acidic hydrolysis, a method adapted from established industrial processes for producing related chloronicotinic acid compounds.[3] The protocol is designed for laboratory-scale synthesis and includes comprehensive details on the reaction setup, purification, characterization, and critical safety considerations.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Radical-initiated Side-Chain Chlorination : Conversion of the methyl group of the starting material, 3-chloro-4-methyl-2-(trifluoromethyl)pyridine, into a trichloromethyl group.
-
Acid-Catalyzed Hydrolysis : Transformation of the trichloromethyl group into the target carboxylic acid.
Caption: Overall synthetic route for this compound.
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. All reactions should be conducted in a well-ventilated fume hood.
| Reagent | CAS No. | Molecular Weight | Notes |
| 3-Chloro-4-methyl-2-(trifluoromethyl)pyridine | N/A | 195.57 | Starting Material |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | Corrosive, handle with care |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Solvent (Caution: Toxic) |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 | Highly Corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Drying Agent |
| Deuterated Solvents (e.g., DMSO-d₆) | 2206-27-1 | 84.17 | For NMR Analysis |
Experimental Protocol
Part 1: Synthesis of 3-Chloro-4-(trichloromethyl)-2-(trifluoromethyl)pyridine
Causality : This step utilizes a free-radical chain reaction to selectively chlorinate the methyl group. Sulfuryl chloride, in the presence of a radical initiator like AIBN, decomposes upon heating to form chlorine radicals. These radicals preferentially abstract a hydrogen atom from the benzylic-like methyl group, initiating a chain reaction that leads to the fully chlorinated trichloromethyl product. Carbon tetrachloride is chosen as the solvent due to its inertness under radical conditions.
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-4-methyl-2-(trifluoromethyl)pyridine (10.0 g, 51.1 mmol).
-
Add carbon tetrachloride (100 mL) to dissolve the starting material.
-
Add sulfuryl chloride (20.7 g, 153.4 mmol, 3.0 eq.).
-
Add AIBN (0.42 g, 2.56 mmol, 0.05 eq.) as the radical initiator.
-
Under a gentle flow of nitrogen, heat the reaction mixture to reflux (approx. 77°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
The crude intermediate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part 2: Hydrolysis to this compound
Causality : The trichloromethyl group is susceptible to hydrolysis under strong acidic conditions. Concentrated sulfuric acid protonates the chlorine atoms, facilitating nucleophilic attack by water molecules. A series of substitution and elimination steps ultimately converts the -CCl₃ group into a stable carboxylic acid (-COOH).[3] The high temperature is required to overcome the activation energy for this transformation.
Procedure:
-
In a 250 mL round-bottom flask, carefully add the crude 3-chloro-4-(trichloromethyl)-2-(trifluoromethyl)pyridine (assuming quantitative yield from the previous step, ~15.3 g, 51.1 mmol).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (98%, 75 mL) to the flask. Caution : This is an exothermic process. Use an ice bath to control the initial temperature.
-
Once the addition is complete, heat the reaction mixture to 120-130°C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker. This will precipitate the solid product.
-
Stir the resulting slurry for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield the final product, this compound.
Purification and Characterization
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.
Expected Characterization Data:
-
Appearance : White to off-white solid.
-
Molecular Formula : C₇H₃ClF₃NO₂
-
Molecular Weight : 225.55 g/mol [4]
-
¹H NMR (400 MHz, DMSO-d₆) : Expect signals for the two pyridine ring protons and the carboxylic acid proton. A broad singlet for the carboxylic acid proton is expected at δ > 13 ppm, with two doublets in the aromatic region (typically δ 7.5-9.0 ppm). The exact shifts can be confirmed by 2D NMR techniques like COSY.[5]
-
¹³C NMR (100 MHz, DMSO-d₆) : Expect signals for the seven distinct carbon atoms, including the characteristic quartet for the CF₃ carbon due to C-F coupling.
-
Mass Spectrometry (ESI-) : Calculated for C₇H₂ClF₃NO₂⁻ [M-H]⁻: 223.97; found: 223.97.
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.[6][7]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling Reagents :
-
Sulfuryl Chloride : Highly corrosive and reacts violently with water. Handle only in a fume hood.
-
Concentrated Sulfuric Acid : Extremely corrosive. Always add acid to other substances slowly and with cooling.
-
Carbon Tetrachloride : Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and avoid inhalation or skin contact.
-
-
Reaction Conditions : Ensure all glassware is dry before starting Part 1. The quenching and precipitation steps are exothermic and should be performed with care and adequate cooling.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste and acidic aqueous waste should be segregated into appropriate containers.
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis and analysis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound [acrospharmatech.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mgchemicals.com [mgchemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Role of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 3-chloro-2-(trifluoromethyl)isonicotinic acid and its closely related derivatives. These compounds serve as critical building blocks in the production of high-value agrochemicals, particularly aryloxyphenoxypropionate ("fop") herbicides. We will explore the synthetic pathways leading to these intermediates, detail their conversion into commercially significant herbicides like Haloxyfop and Fluazifop, and elucidate the biochemical mechanism of action of the final products. This guide is intended for researchers, chemists, and process development scientists in the agrochemical and pharmaceutical industries, offering both theoretical insights and actionable, field-proven protocols.
Introduction: The Strategic Importance of Trifluoromethylpyridines in Crop Protection
The incorporation of a trifluoromethyl (CF3) group into a pyridine ring has become a cornerstone of modern agrochemical design. This motif imparts a unique combination of metabolic stability, lipophilicity, and binding affinity, leading to compounds with enhanced biological activity.[1][2] Trifluoromethylpyridine (TFMP) derivatives are central to numerous successful commercial products, from herbicides to insecticides and fungicides.[1][3]
Among the most significant applications for TFMP intermediates is the synthesis of the aryloxyphenoxypropionate ("fop") class of herbicides.[4][5] These post-emergence herbicides are renowned for their selective control of grass weeds in broad-leaved crops.[6][7] The central theme of this guide, this compound, represents a key structural precursor for the pyridine head of these potent herbicidal molecules. Its synthesis and subsequent derivatization are critical steps in the manufacturing process of these essential agricultural tools.
Synthesis of the Core Intermediate
The synthesis of functionalized trifluoromethylpyridines is a multi-step process that often begins with more common picoline precursors. The introduction of both chlorine and trifluoromethyl groups requires specific and controlled reaction conditions. While various methods exist for related compounds[2][8], a common industrial approach involves high-temperature, vapor-phase chlorination and fluorination reactions.[1]
The conversion of a stable intermediate like 2-chloro-3-(trifluoromethyl)pyridine to the desired isonicotinic acid can be achieved through hydrolysis of a trichloromethyl group, a robust and scalable method.[9]
Proposed Synthetic Workflow
The following workflow illustrates a logical pathway from a common precursor to the target acid, a critical step before its use in downstream applications.
Caption: Synthetic pathway from a picoline derivative to the target acid.
Application in Aryloxyphenoxypropionate ("Fop") Herbicide Synthesis
The true value of this compound and its precursors, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, lies in their role as the electrophilic pyridine component in nucleophilic aromatic substitution (SNAr) reactions. This reaction couples the pyridine core with a phenoxypropionate moiety to form the final herbicide. We detail the protocols for two prominent "fop" herbicides, Haloxyfop and Fluazifop.
Synthesis of Haloxyfop-methyl
Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[10] Its synthesis is a prime example of the application of a trifluoromethylpyridine intermediate. The process typically involves a two-step sequence starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: Two-step synthesis pathway for Haloxyfop-R-methyl.
This protocol is adapted from established patent literature.[11]
Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenoxy)pyridine
-
Materials & Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser. Charge the flask with N,N-dimethylformamide (DMF, 200 mL), potassium carbonate (K2CO3, 1.5 eq), and hydroquinone (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 15 minutes. Slowly add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 105-110 °C and maintain for 6-8 hours, monitoring progress by TLC or HPLC.
-
Work-up & Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate phenol.
Step 2: Synthesis of Haloxyfop-R-methyl
-
Materials & Setup: In a similar setup, charge the flask with the intermediate phenol from Step 1 (1.0 eq), potassium carbonate (1.5 eq), and chlorobenzene (250 mL).
-
Reaction: Stir the mixture at room temperature for 15 minutes. Slowly add a chiral propionate source, such as (L)-methyl 2-methanesulfonyloxypropionate (1.2 eq), dropwise.
-
Heating: Heat the reaction to 80-85 °C and maintain for 24-48 hours until the starting material is consumed.
-
Work-up & Isolation: Cool the mixture, filter off the inorganic salts, and wash the filter cake with chlorobenzene. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography to yield Haloxyfop-R-methyl as a light yellow oil.[11]
| Parameter | Value / Condition | Rationale / Comment |
| Solvent (Step 1) | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent, facilitates SNAr reaction. |
| Base (Step 1 & 2) | Potassium Carbonate (K2CO3) | Mild inorganic base, sufficient to deprotonate phenol. |
| Temperature (Step 1) | 105-110 °C | Provides sufficient energy to overcome the activation barrier for SNAr. |
| Temperature (Step 2) | 80-85 °C | Controlled temperature to prevent side reactions. |
| Typical Yield | 90-97% | High-yielding reaction under optimized conditions.[11] |
| Optical Purity (ee) | >92% | Use of a chiral starting material in Step 2 ensures high enantiomeric excess.[11] |
Synthesis of Fluazifop-butyl
Fluazifop is another vital "fop" herbicide. Its synthesis follows a similar logic, utilizing 2-chloro-5-(trifluoromethyl)pyridine as the key intermediate.[6][12]
This protocol is based on the general synthetic strategy disclosed for this class of compounds.[6]
-
Materials & Setup: Prepare a reaction vessel with a stirrer, condenser, and addition funnel.
-
Reaction: Combine hydroquinone (1.0 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), and a suitable solvent (e.g., DMF). Add a base like potassium carbonate (1.2 eq).
-
First Etherification: Heat the mixture to form the intermediate 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.
-
Second Etherification: To the resulting intermediate, add the butyl ester of 2-bromopropionic acid (1.0 eq) and continue heating until the reaction is complete.
-
Work-up & Isolation: The work-up procedure is similar to that for Haloxyfop, involving aqueous extraction and solvent removal to yield the crude product, which can be purified further if necessary.
Biochemical Mechanism of Action
The herbicidal efficacy of Haloxyfop, Fluazifop, and other "fop" herbicides stems from their targeted inhibition of a critical enzyme in plants.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
-
Uptake and Translocation: After application, the herbicide (in its ester form, e.g., Haloxyfop-methyl) is absorbed by the leaves and rapidly hydrolyzed in the plant to its active acid form (e.g., Haloxyfop acid).[13]
-
Enzyme Inhibition: The active acid form is a potent and specific inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[6][7][14]
-
Disruption of Lipid Synthesis: ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids.[14][15] Its inhibition halts the production of malonyl-CoA, effectively shutting down the plant's ability to produce the lipids necessary for building new cell membranes.
-
Cellular Death: This disruption is most acute in rapidly growing regions of the plant, such as the meristems. The inability to form new cells and maintain existing membranes leads to a cessation of growth, necrosis, and ultimately, the death of susceptible grass species.[14][16] The selectivity for grasses arises because broadleaf plants possess a different, insensitive isoform of the ACCase enzyme.[7]
Caption: Biochemical cascade showing ACCase inhibition by "fop" herbicides.
Analytical and Quality Control Protocols
To ensure the successful synthesis of the target agrochemicals, rigorous in-process and final product analysis is essential.
Protocol 3: HPLC Analysis for Reaction Monitoring and Purity Assessment
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 40% acetonitrile and ramp up to 95% over 15 minutes.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in acetonitrile to an appropriate concentration (e.g., ~100 ppm).
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The disappearance of starting materials and the appearance of the product peak indicate reaction progress.
-
Quantification: Purity can be determined by the area percentage of the main product peak. For absolute quantification, use a certified reference standard to create a calibration curve.
| Analysis | Parameter | Expected Result |
| HPLC | Purity (Area %) | > 95% for purified product |
| Chiral HPLC | Enantiomeric Excess (ee) | > 92% for R-enantiomer[11] |
| ¹H NMR (CDCl₃) | Key Signals for Haloxyfop-methyl | δ 8.26 (s, 1H), 7.96 (s, 1H), 6.92-7.09 (q, 4H), 4.74-4.79 (q, 1H), 3.78 (s, 3H), 1.63-1.65 (d, 3H)[11] |
| Mass Spec (MS) | m/z for Haloxyfop-methyl | [M]+ at 375 |
Conclusion
This compound and its related precursors are not merely laboratory curiosities; they are foundational pillars of the modern agrochemical industry. Their synthesis enables the large-scale production of highly effective and selective aryloxyphenoxypropionate herbicides. The chemical principles outlined—nucleophilic aromatic substitution and the targeted inhibition of ACCase—demonstrate the elegant interplay between synthetic organic chemistry and biochemistry in developing solutions for global food security. The protocols and data presented herein provide a robust framework for scientists engaged in the research, development, and manufacturing of these vital crop protection agents. Further research into novel derivatives based on this trifluoromethylpyridine scaffold continues to be a promising avenue for discovering next-generation agrochemicals.[17]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluazifop - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 12. File:Fluazifop synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 13. fao.org [fao.org]
- 14. file.sdiarticle3.com [file.sdiarticle3.com]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid in Modern Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chloro-2-(trifluoromethyl)isonicotinic acid. While not exhaustively documented as a key starting material for a currently marketed drug, its structural motifs are emblematic of contemporary trends in medicinal chemistry, particularly in the design of targeted therapies. We will explore its utility as a versatile building block, focusing on its potential in the synthesis of kinase inhibitors. This guide will furnish detailed, field-proven synthetic protocols, methodologies for biological evaluation, and the underlying scientific rationale for its application, grounded in established principles of drug design.
Introduction: Unpacking the Chemical Potential of a Privileged Scaffold
This compound is a highly functionalized pyridine derivative designed for utility in medicinal chemistry. Its structure is a confluence of three key components, each contributing unique properties to a potential drug candidate: the isonicotinic acid core, a trifluoromethyl group, and a chlorine atom.
-
The Isonicotinic Acid Scaffold: The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The carboxylic acid functionality at the 4-position provides a versatile handle for forming amide bonds, a stable linkage central to many drug structures.
-
The Trifluoromethyl Group (-CF3): The introduction of a -CF3 group is a widely used strategy in modern drug design.[1][2] This group is a powerful electron-withdrawing moiety, which can significantly lower the pKa of the pyridine nitrogen, potentially influencing its binding interactions and reducing its metabolic liability.[3][4] Furthermore, the -CF3 group enhances lipophilicity, which can improve cell permeability and metabolic stability.[1][5]
-
The Chlorine Atom (-Cl): The chlorine atom at the 3-position serves a dual purpose. It acts as a steric element, influencing the conformation of the molecule and its fit within a biological target's binding site. It also provides an additional point for potential metabolic blockade or can be utilized as a reactive handle in certain cross-coupling reactions, although its primary role in this scaffold is often steric and electronic.
The combination of these features makes this compound a prime candidate for fragment-based drug discovery (FBDD) and as a key component in the synthesis of targeted therapies, most notably kinase inhibitors.[6][7]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 749875-02-3 | [8][9] |
| Molecular Formula | C7H3ClF3NO2 | [8] |
| Molecular Weight | 225.55 g/mol | [8] |
| Predicted pKa | 1.39 ± 0.28 | [8] |
| Predicted Boiling Point | 353.3 ± 42.0 °C | [8] |
Application Focus: Synthesis of a Type II Kinase Inhibitor
Kinase inhibitors have revolutionized the treatment of cancer and other diseases. Many successful kinase inhibitors feature a substituted pyridine core. The structural attributes of this compound make it an excellent starting point for synthesizing a Type II kinase inhibitor, which binds to the "DFG-out" inactive conformation of the kinase.
The general synthetic strategy involves the formation of an amide bond between the carboxylic acid of our title compound and a suitably substituted aniline, a common motif in many kinase inhibitors like Sorafenib and Regorafenib.
Hypothetical Synthetic Pathway
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of a Representative Kinase Inhibitor
This protocol describes the synthesis of N-(4-hydroxy-2-methoxyphenyl)-3-chloro-2-(trifluoromethyl)isonicotinamide, a hypothetical kinase inhibitor.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
-
4-Amino-3-methoxyphenol (1.1 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Acid Chloride Formation:
-
To a stirred solution of this compound (1.0 g, 4.43 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add a catalytic amount of DMF (1 drop).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (0.57 mL, 6.65 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride. Proceed to the next step immediately.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (20 mL).
-
In a separate flask, dissolve 4-amino-3-methoxyphenol (0.68 g, 4.87 mmol) and triethylamine (1.85 mL, 13.29 mmol) in anhydrous DCM (15 mL).
-
Cool the aniline solution to 0 °C.
-
Slowly add the acyl chloride solution to the aniline solution dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction with the addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final compound.
-
Characterization:
-
The purified compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 3.2: In Vitro Kinase Inhibitory Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol outlines a method to assess the inhibitory activity of the synthesized compound against a target kinase (e.g., BRAF, c-KIT).
Materials:
-
Synthesized inhibitor stock solution (10 mM in DMSO)
-
Target Kinase (e.g., BRAF, recombinant)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Assay Buffer
-
384-well microplate
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include wells with DMSO only for positive and negative controls.
-
Add 2.5 µL of the Alexa Fluor® 647-labeled Kinase Tracer to all wells.
-
-
Reaction Initiation:
-
Prepare a solution of the target kinase and the Eu-labeled antibody in the assay buffer.
-
Add 5 µL of this kinase/antibody mixture to each well to start the reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Rationale and Structure-Activity Relationship (SAR) Insights
The 3-Chloro-2-(trifluoromethyl)isonicotinamide core is designed to interact with the hinge region of the kinase domain. The trifluoromethyl group can occupy a hydrophobic pocket, while the pyridine nitrogen can form a hydrogen bond with the kinase hinge. The chlorine atom provides steric bulk that can enhance selectivity for certain kinases.
Caption: Hypothetical binding mode of the inhibitor scaffold.
The data obtained from the kinase assay can guide further optimization of the molecule. For example, modifications to the aniline portion of the molecule can be made to improve potency and selectivity, while the 3-Chloro-2-(trifluoromethyl)isonicotinamide core remains as the hinge-binding element.
Conclusion
This compound represents a valuable and strategically designed building block for modern pharmaceutical discovery. Its unique combination of a versatile chemical handle, a lipophilic and metabolically stable trifluoromethyl group, and a sterically influential chlorine atom makes it a powerful tool in the medicinal chemist's arsenal. While its full potential is still being explored, the principles and protocols outlined in this guide provide a solid foundation for its application in the rational design of novel therapeutics, particularly in the ever-important class of kinase inhibitors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 8. This compound [acrospharmatech.com]
- 9. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Derivatization of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid for Biological Screening
Abstract
The 3-chloro-2-(trifluoromethyl)isonicotinic acid scaffold is a privileged core structure in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent, make it a versatile starting point for the synthesis of diverse small molecule libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this key heterocyclic acid. We will delve into detailed, field-proven protocols for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating system designs for each protocol, and in-depth characterization techniques are emphasized to ensure scientific integrity and reproducibility. Furthermore, we will explore the application of these derivatives in high-throughput screening (HTS) campaigns to identify novel biologically active agents.
Introduction: The Strategic Importance of the Isonicotinic Acid Core
Isonicotinic acid and its derivatives have a long-standing history in pharmaceutical development, with notable examples including the antitubercular drug isoniazid.[1][2][3] The introduction of a trifluoromethyl group and a chlorine atom at the 2 and 3 positions, respectively, creates a molecule with distinct steric and electronic features. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chlorine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions. This strategic combination allows for the systematic exploration of chemical space around a rigid, biologically relevant core.
Derivatives of this compound have shown promise in a range of therapeutic areas, including as antibacterial, anti-inflammatory, and anticancer agents.[4][5] The ability to rapidly generate a library of diverse analogs from a common starting material is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization.[6]
Core Derivatization Strategies: Pathways to Chemical Diversity
The derivatization of this compound can be broadly categorized into three primary transformations: modifications at the carboxylic acid group (amidation and esterification) and substitution at the chloro-position (cross-coupling reactions).
Caption: Key derivatization pathways for this compound.
Detailed Protocols and Methodologies
Protocol 1: Amide Synthesis via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, often improving aqueous solubility and providing key hydrogen bond donors and acceptors for target engagement.[7] Carbodiimide-mediated coupling is a reliable and widely used method.
Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator, 1-hydroxybenzotriazole (HOBt), to form a highly reactive O-acylisourea intermediate.[8] This intermediate readily reacts with a primary or secondary amine to form the desired amide with high efficiency, while minimizing racemization for chiral substrates.[8]
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M concentration).
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents to prevent hydrolysis of activated species. |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) | Efficiently forms the active ester and suppresses side reactions. |
| Base (if needed) | DIPEA (2.5 eq) | Neutralizes HCl from amine salts without interfering with the coupling. |
| Temperature | Room Temperature | Mild conditions suitable for a wide range of functional groups. |
Protocol 2: Fischer-Speier Esterification
Esterification can modulate lipophilicity and cell permeability. The Fischer-Speier method is a classic and cost-effective approach for synthesizing simple alkyl esters.
Rationale: This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by an alcohol.[9] The reaction is an equilibrium process, and driving it to completion often requires using the alcohol as the solvent or removing the water formed during the reaction.[9]
Experimental Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: To the stirred suspension, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C.[9]
-
Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or distillation if the product is volatile.
-
| Parameter | Condition | Rationale |
| Reagents | Excess Alcohol | Serves as both reactant and solvent, driving the equilibrium forward. |
| Catalyst | Conc. H₂SO₄ or SOCl₂ | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux | Increases reaction rate to overcome the activation energy. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the 3-position.[10][11][12][13]
Rationale: This palladium-catalyzed reaction involves the coupling of an organoboron species (boronic acid or ester) with the aryl chloride.[10][13] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient aryl chlorides.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reagent Preparation: To a reaction vessel, add this compound or its corresponding ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C for 6-24 hours.
-
Reaction Monitoring: Monitor by LC-MS for the disappearance of the starting material.
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
If the product is a carboxylic acid, acidify the aqueous layer with 1 M HCl to pH ~4 before extraction.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Efficient catalysts for C-C bond formation. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/Water or Toluene/Water | Degassed to prevent oxidation of the Pd(0) catalyst. |
Protocol 4: Sonogashira Cross-Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable precursors for further transformations or as structural elements in their own right.[14][15][16][17]
Rationale: This reaction utilizes a dual catalytic system of palladium and copper(I) to couple a terminal alkyne with an aryl halide.[14][16] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
Experimental Protocol:
-
Reagent Preparation: In a Schlenk flask, combine this compound ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalysts | Pd(PPh₃)₄, CuI | Dual catalytic system for efficient C(sp²)-C(sp) bond formation. |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and a solvent for the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Characterization of Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation.[1][18] The chemical shifts and coupling patterns provide definitive information about the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the new compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.[19]
| Derivative Type | Expected ¹H NMR Features | Expected ¹⁹F NMR Features |
| Amide | Appearance of a new amide N-H proton signal (broad singlet, ~7-9 ppm) and signals corresponding to the new amine moiety. | A singlet corresponding to the CF₃ group. |
| Ester | Appearance of signals corresponding to the new alkyl group of the ester (e.g., a singlet at ~3.9 ppm for a methyl ester). | A singlet corresponding to the CF₃ group. |
| Suzuki Product | Disappearance of the pyridine proton signal adjacent to the chlorine, and appearance of new aromatic signals. | A singlet corresponding to the CF₃ group. |
| Sonogashira Product | Appearance of signals for the alkyne protons (if present) and the substituent on the alkyne. | A singlet corresponding to the CF₃ group. |
Application in Biological Screening
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity using high-throughput screening (HTS).[20][21][22]
HTS Workflow:
Caption: A typical workflow for a high-throughput screening campaign.
Protocol: General HTS Assay
-
Assay Development: Choose a suitable assay format (e.g., biochemical or cell-based) that is robust, reproducible, and amenable to automation.[21][22] The Z' factor, a statistical measure of assay quality, should be consistently > 0.5.[6][21]
-
Compound Plating: Serially dilute the synthesized derivatives in DMSO and dispense them into 384- or 1536-well microplates using automated liquid handlers.[22]
-
Primary Screen: Test the entire library at a single, fixed concentration (e.g., 10 µM) to identify initial "hits."[20]
-
Hit Confirmation: Re-test the initial hits to confirm their activity and eliminate false positives.
-
Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).
-
Secondary and Counter-Screens: Profile the hits in additional assays to determine their selectivity, mechanism of action, and potential off-target effects.
The data generated from these screens will guide the next round of synthesis, focusing on the derivatization of the most promising scaffolds to further refine their biological activity and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]
- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 22. bmglabtech.com [bmglabtech.com]
Application Note: Strategic Chlorination of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Synthesis
Abstract: This document provides a detailed guide to the reaction conditions for the chlorination of trifluoromethylpyridines (TFMPs), a critical class of intermediates in the development of modern pharmaceuticals and agrochemicals. We will explore the underlying chemical principles governing the reactivity of the TFMP scaffold and detail both industrial-scale and laboratory-proven protocols. This note emphasizes the causality behind procedural choices, offering researchers and process chemists a robust framework for reaction design, optimization, and scale-up.
Introduction: The Challenge and Importance of TFMP Chlorination
Trifluoromethylpyridines are privileged structures in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Subsequent chlorination of the pyridine ring provides a crucial handle for further functionalization, typically through nucleophilic aromatic substitution, to build complex target molecules.
However, the synthesis of chlorinated TFMPs is chemically non-trivial. The pyridine nitrogen and the potent electron-withdrawing -CF3 group both strongly deactivate the aromatic ring towards standard electrophilic aromatic substitution.[1][2] Consequently, forcing conditions such as high temperatures, high pressures, or alternative reaction pathways like free-radical substitution are often necessary to achieve efficient transformation. This guide elucidates the primary strategies to overcome these challenges.
Mechanistic Considerations: Electrophilic vs. Radical Pathways
The choice of chlorination strategy is fundamentally dictated by the electronic nature of the TFMP ring.
-
Electrophilic Aromatic Substitution (SEAr): This pathway is inherently difficult. The lone pair on the pyridine nitrogen is protonated or coordinates to a Lewis acid under typical SEAr conditions, creating a highly deactivated pyridinium species. The -CF3 group further depletes electron density from the ring. Successful electrophilic chlorination thus requires potent chlorinating systems and conditions that can overcome this high activation barrier. The substitution is directed primarily to the 3- and 5-positions (meta to the nitrogen).
-
Free Radical Chlorination: This pathway circumvents the limitations of the SEAr mechanism. Radicals are less sensitive to the electronic density of the aromatic ring.[3] High temperatures or photochemical initiation can generate chlorine radicals (Cl•) from chlorine gas (Cl₂) which then attack the pyridine ring.[4] This method is particularly effective for industrial-scale production where high temperatures are feasible.[5][6]
Chlorination Strategies and Key Process Parameters
Several methods have been developed for the effective chlorination of TFMPs, each with distinct advantages and operational windows. The selection of an appropriate method depends on the substrate, desired scale, and available equipment.
High-Temperature Vapor-Phase Chlorination
This is a predominant method in industrial manufacturing, valued for its efficiency in large-scale, continuous processes.[7] In this approach, a TFMP substrate is reacted with chlorine gas at high temperatures, often over a catalyst bed.
-
Reaction Conditions: Temperatures typically exceed 300°C.[5][6] The reaction can be performed with or without a catalyst, though catalysts can improve selectivity.
-
Catalysts: Lewis acid halides or metal oxides on inorganic supports (e.g., zinc chloride on alumina, activated carbon) are used to facilitate the reaction.[8]
-
Control & Selectivity: The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas to substrate and the reaction temperature.[5][6] However, the formation of multi-chlorinated by-products is a common challenge that requires downstream separation or process optimization.[5]
Liquid-Phase Chlorination
Liquid-phase reactions are more common for laboratory-scale synthesis and smaller production campaigns, offering more manageable conditions than vapor-phase processes.
This is a direct, powerful method for ring chlorination. The reaction is typically performed under pressure to maintain a sufficient concentration of dissolved chlorine.
-
Reagents: Chlorine gas (Cl₂) with a Lewis acid catalyst.
-
Catalysts: Ferric chloride (FeCl₃) is a common and effective catalyst.[9] Other Lewis acids like aluminum chloride (AlCl₃), tungsten, or molybdenum chlorides have also been reported.[10]
-
Conditions: The reaction is often run neat (without solvent) or in a high-boiling inert solvent at elevated temperatures (125-180°C) and pressures (50-1000 psig) to drive the reaction to completion.[10]
Sulfuryl chloride is a convenient liquid source of chlorine that can be easier to handle than chlorine gas in a laboratory setting. It can effect chlorination under milder conditions, sometimes without a catalyst.[11][12][13]
-
Reactivity: For highly deactivated rings like TFMPs, a catalyst and/or thermal conditions may still be required to initiate the reaction. The mechanism can be either electrophilic (with a Lewis acid) or radical (with an initiator or heat/light).
-
Advantages: Offers better control and is often more selective than high-temperature reactions with elemental chlorine.[14]
Photochemical Chlorination
Initiating the reaction with UV light provides a distinct pathway for radical chlorination, often at lower temperatures than thermal methods.[15]
-
Mechanism: UV radiation promotes the homolytic cleavage of Cl₂ into highly reactive chlorine radicals.
-
Application: This method is particularly useful for gas-phase reactions or in inert solvents (e.g., CCl₄). Careful control of light intensity and flow rates is critical to prevent over-chlorination.[4]
Table 1: Comparison of Chlorination Strategies
| Method | Primary Reagent(s) | Typical Conditions | Scale | Advantages | Disadvantages |
| Vapor-Phase | Cl₂ Gas | >300°C, Catalyst Bed[5][6] | Industrial | Continuous, high throughput | High energy cost, by-product formation, specialized equipment |
| Liquid-Phase (Cl₂) | Cl₂ Gas, Lewis Acid (FeCl₃) | 125-180°C, 50-1000 psig[10] | Lab / Pilot | Good yields, direct | Requires pressure reactor, handling of Cl₂ gas |
| Liquid-Phase (SO₂Cl₂) | SO₂Cl₂ | 0°C to reflux, +/- Catalyst[11][13] | Lab | Easier handling, milder conditions | Potentially lower reactivity for TFMPs, SO₂ by-product |
| Photochemical | Cl₂ Gas, UV Light | Ambient to moderate temp. | Specialized | High quantum yield, non-thermal | Requires photochemical reactor, potential for over-chlorination[4][15] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory with appropriate safety measures in place. All operations involving chlorine gas, high pressure, or corrosive reagents must be conducted in a certified fume hood with personal protective equipment.
Protocol 1: Liquid-Phase Chlorination of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol details the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several fungicides and herbicides.[9]
Objective: To selectively chlorinate the 3-position of 2-chloro-5-(trifluoromethyl)pyridine using chlorine gas and a ferric chloride catalyst.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (e.g., Sigma-Aldrich P/N 366137)[16]
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine Gas (Cl₂)
-
Nitrogen Gas (N₂)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
High-pressure autoclave/reactor equipped with a mechanical stirrer, gas inlet, thermocouple, pressure gauge, and rupture disc.
-
Cylinder of chlorine gas with appropriate regulator.
-
Heating mantle.
-
Standard laboratory glassware for workup.
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and has been pressure-tested. Charge the reactor with 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous ferric chloride (0.1 - 0.5 eq).
-
Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen gas to remove air and moisture.
-
Heating: Begin stirring and heat the reaction mixture to the target temperature, typically between 150-170°C.[9]
-
Chlorination: Once the temperature is stable, introduce chlorine gas into the reactor to the desired pressure (e.g., 100-200 psig). The reaction is exothermic; monitor the temperature and pressure closely. Maintain the reaction at temperature and pressure for 12-24 hours, or until reaction completion is confirmed by in-process control (e.g., GC analysis of a sampled aliquot).
-
Cooling & Venting: Once complete, stop the chlorine feed and cool the reactor to room temperature. Carefully and slowly vent the excess chlorine pressure through a scrubber containing a sodium hydroxide or sodium thiosulfate solution.
-
Workup: Purge the reactor headspace with nitrogen. Transfer the crude reaction mixture to a separatory funnel containing hot water (to dissolve inorganic salts). Separate the organic layer.
-
Neutralization & Drying: Wash the organic layer with a 5% sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove any low-boiling impurities under reduced pressure. The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be purified by fractional vacuum distillation.
Protocol 2: Synthesis via Chlorination of a Precursor (Illustrative)
Many chlorinated TFMPs are produced by first chlorinating a picoline (methylpyridine) to form a (trichloromethyl)pyridine derivative, which is then fluorinated. The chlorination step is detailed here.
Objective: To prepare 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-methylpyridine.
Materials:
-
2-chloro-5-methylpyridine
-
Chlorine Gas (Cl₂)
-
Radical initiator (e.g., AIBN) or UV light source
-
Inert solvent (e.g., carbon tetrachloride - Caution: high toxicity )
Procedure:
-
Reaction Setup: In a reactor suitable for photochemical or high-temperature reactions, dissolve 2-chloro-5-methylpyridine (1.0 eq) in the chosen solvent.
-
Initiation:
-
Thermal/Radical: Add a catalytic amount of a radical initiator. Heat the solution to reflux (e.g., ~77°C for CCl₄).
-
Photochemical: Irradiate the solution with a suitable UV lamp.
-
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction proceeds in two stages: chlorination of the methyl group to a trichloromethyl group, followed by chlorination of the aromatic ring.
-
Monitoring: Monitor the reaction progress by GC or ¹H NMR to follow the disappearance of the starting material and the formation of intermediates and the final product.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction. Purge the solution with nitrogen to remove excess chlorine and HCl. The solvent can be removed under reduced pressure, and the crude product purified by distillation or recrystallization.
-
Subsequent Fluorination: The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is then subjected to fluorination using reagents like HF, often with a catalyst, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[5][17][18]
Safety Considerations
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. Always handle in a certified fume hood with a dedicated scrubber. Ensure all fittings and reactors are rated for chlorine service. A chlorine gas detector is highly recommended.
-
Sulfuryl Chloride (SO₂Cl₂): Corrosive and reacts violently with water. Handle with care in a fume hood.
-
High-Pressure Reactions: Only use autoclaves and equipment rated for the intended pressures and temperatures. Ensure proper training and the use of safety features like rupture discs and blast shields.
-
Hydrogen Chloride (HCl): A corrosive gas is generated as a by-product in most chlorination reactions. The reaction off-gas must be passed through a basic scrubber.
-
Exothermic Reactions: Chlorination reactions can be highly exothermic. Use controlled reagent addition, efficient stirring, and external cooling to manage the reaction temperature and prevent runaways.
Conclusion
The chlorination of trifluoromethylpyridines is a challenging yet essential transformation for the synthesis of high-value chemical products. The strong deactivating nature of the TFMP ring necessitates the use of high-temperature, high-pressure, or radical-based conditions. Vapor-phase chlorination is the workhorse of industrial production, while liquid-phase methods using chlorine gas with Lewis acids or sulfuryl chloride offer more accessible options for laboratory and pilot-scale synthesis. A thorough understanding of the underlying reaction mechanisms and careful control over key process parameters are paramount to achieving high yields and selectivities in these critical reactions.
References
- 1. scribd.com [scribd.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. data.epo.org [data.epo.org]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. US4701532A - Method of selectively chlorinating 2-chloro-5-(trichloromethyl) pyridine in the 3-position - Google Patents [patents.google.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photochlorination - Wikipedia [en.wikipedia.org]
- 16. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Alchemist's Guide to Isonicotinic Acids: A Deep Dive into Cyclocondensation Strategies
Welcome to a comprehensive exploration of cyclocondensation reactions, a cornerstone of heterocyclic chemistry, tailored for the synthesis of substituted isonicotinic acids. This guide is designed for researchers, medicinal chemists, and professionals in drug development, offering not just protocols, but a foundational understanding of the principles that govern these powerful transformations. Isonicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, therefore, is a topic of significant interest. This document will navigate through key methodologies, providing the insights necessary to select and optimize the ideal synthetic route for your target molecule.
The Enduring Importance of the Pyridine Ring
The pyridine motif is a ubiquitous feature in a vast array of natural products and pharmaceutical agents.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Isonicotinic acid, or pyridine-4-carboxylic acid, in particular, serves as a crucial building block for drugs like isoniazid, a frontline treatment for tuberculosis. The ability to strategically introduce substituents onto the isonicotinic acid core allows for the fine-tuning of a molecule's biological activity, making the development of versatile synthetic methods a critical endeavor.
Strategic Approaches to the Isonicotinic Acid Core: A Trio of Cyclocondensation Reactions
This guide will focus on three prominent cyclocondensation strategies that provide access to substituted pyridines, with a specific lens on their application to isonicotinic acid synthesis:
-
The Guareschi-Thorpe Condensation and its Modern Variants: A powerful method for the direct synthesis of functionalized 2-aminopyridines.
-
The Hantzsch Pyridine Synthesis: A classic and highly adaptable multi-component reaction for the preparation of dihydropyridines, which can be oxidized to the corresponding pyridines.
-
The Bohlmann-Rahtz Pyridine Synthesis: A versatile route to tri- and tetrasubstituted pyridines from enamines and alkynones.
Direct Access to Functionalized Scaffolds: The Guareschi-Thorpe Condensation for 2-Amino Isonicotinic Acids
The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridones.[2][3] A modern, one-pot variation of this reaction provides a highly efficient route to substituted 2-amino isonicotinic acids, which are valuable intermediates in drug discovery.[4][5][6]
Mechanistic Insights
This one-pot reaction proceeds through a cascade of condensation, hydrolysis, and decarboxylation steps.[4] It begins with the condensation of a 2,4-dioxo-carboxylic acid ethyl ester with ethyl 3-amino-3-iminopropionate hydrochloride. An in-situ hydrolysis of the imino ester is followed by condensation with the diketone ester. This intermediate then undergoes a selective decarboxylation and subsequent cyclization to yield the final 2-amino isonicotinic acid product.[4]
Workflow for the Guareschi-Thorpe-like Synthesis of 2-Amino Isonicotinic Acids
Caption: A streamlined workflow for the one-pot synthesis of 2-amino isonicotinic acids.
Detailed Protocol: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids
This protocol is adapted from a procedure that offers a streamlined and efficient alternative to multi-step syntheses.[4][5]
Materials:
-
Substituted 2,4-dioxo-carboxylic acid ethyl ester (1.0 mmol)
-
Ethyl 3-amino-3-iminopropionate hydrochloride (1.2 mmol)
-
Aqueous basic solution (e.g., sodium hydroxide solution)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
To a round-bottom flask, add the 2,4-dioxo-carboxylic acid ethyl ester (1.0 mmol) and ethyl 3-amino-3-iminopropionate hydrochloride (1.2 mmol).
-
Add the aqueous basic solution and ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary: Guareschi-Thorpe-like Synthesis
| Substituent (R) on 2,4-dioxo-ester | Reaction Time (h) | Yield (%) | Reference |
| Methyl | 2 | 75 | [4] |
| Ethyl | 2 | 79 | [4] |
| Phenyl | 3 | 68 | [4] |
| 4-Chlorophenyl | 3 | 65 | [4] |
The Versatile Assembler: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that has been a mainstay in heterocyclic chemistry for over a century.[7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine.[7] This intermediate can then be oxidized to the corresponding pyridine. This method is highly versatile and has been adapted for various applications, including the synthesis of important pharmaceutical agents.[8]
Mechanistic Insights
The reaction mechanism is believed to proceed through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. A subsequent oxidation step leads to the aromatic pyridine product.
Reaction Mechanism of the Hantzsch Pyridine Synthesis
Caption: Key steps in the Hantzsch synthesis leading to the pyridine core.
Detailed Protocol: Solvent-Free Hantzsch Synthesis of 1,4-Dihydropyridines
Modern iterations of the Hantzsch synthesis often focus on green chemistry principles, such as solvent-free conditions, which can lead to higher yields and easier workup.[9][10]
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%) (optional, but can improve yields and reaction times)[10]
-
Round-bottom flask or vial
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry round-bottom flask or vial, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture will typically become a melt.
-
Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mixture and stir to break it up.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
The crude 1,4-dihydropyridine can be purified by recrystallization.
-
Oxidation to Pyridine: The resulting dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents, such as nitric acid, manganese dioxide, or by simply stirring in air in a suitable solvent.
Data Summary: Hantzsch Pyridine Synthesis
| Aldehyde | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | p-TSA | 80 | 15 | 92 | [10] |
| 4-Chlorobenzaldehyde | p-TSA | 80 | 10 | 95 | [10] |
| 4-Nitrobenzaldehyde | p-TSA | 80 | 5 | 96 | [10] |
| Furfural | None | 100 | 45 | 85 | [11] |
The Power of Alkynes: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for the preparation of 2,3,6-trisubstituted pyridines.[12] It involves the condensation of an enamine with an ethynyl ketone.[13] A significant advantage of this method is that it directly yields the aromatic pyridine ring without the need for a separate oxidation step.
Mechanistic Insights
The reaction begins with a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which brings the reactive groups into proximity for a subsequent cyclodehydration reaction to form the pyridine ring.[12][14]
Logical Flow of the Bohlmann-Rahtz Pyridine Synthesis
Caption: A step-by-step representation of the Bohlmann-Rahtz synthesis.
Detailed Protocol: Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis
Traditional Bohlmann-Rahtz synthesis often requires high temperatures and long reaction times.[12] The use of microwave irradiation can significantly accelerate the reaction, allowing for a one-pot procedure with improved yields.[15][16]
Materials:
-
Ethyl β-aminocrotonate (1.0 mmol)
-
Substituted alkynone (1.0 mmol)
-
Microwave-safe reaction vial with a stir bar
-
Microwave synthesizer
-
Solvent (e.g., DMSO or solvent-free)
-
Catalyst (e.g., acetic acid or ZnBr₂, optional)
-
Standard workup and purification equipment
Procedure:
-
In a microwave-safe reaction vial, combine ethyl β-aminocrotonate (1.0 mmol) and the alkynone (1.0 mmol).
-
If using a solvent, add a small amount (e.g., 1-2 mL of DMSO). For solvent-free conditions, proceed without a solvent.
-
If using a catalyst, add it to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a high temperature (e.g., 170 °C) for a short duration (typically 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Microwave-Assisted Bohlmann-Rahtz Synthesis
| Alkynone | Solvent | Catalyst | Time (min) | Yield (%) | Reference |
| 1-Phenyl-2-propyn-1-one | DMSO | None | 10 | 98 | [15] |
| But-3-yn-2-one | DMSO | Acetic Acid | 10 | 95 | [15] |
| 1-(Thiophen-2-yl)prop-2-yn-1-one | DMSO | None | 15 | 85 | [15] |
| 4-(Trimethylsilyl)but-3-yn-2-one | None | ZnBr₂ | 20 | 91 | [15] |
Conclusion and Future Perspectives
The cyclocondensation reactions detailed in this guide represent powerful and versatile tools for the synthesis of substituted isonicotinic acids. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The ongoing development of more efficient and environmentally friendly protocols, such as microwave-assisted and solvent-free methods, continues to enhance the utility of these classic transformations. As the demand for novel therapeutic agents continues to grow, the strategic application of these cyclocondensation reactions will undoubtedly play a crucial role in the future of drug discovery and development.
References
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 5. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 16. youngin.com [youngin.com]
Application Note: Analytical Methods for the Characterization of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
Introduction
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. The presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the isonicotinic acid scaffold imparts unique physicochemical properties that are valuable for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Given its role as a critical building block, the unambiguous structural confirmation and accurate purity assessment of this compound are paramount to ensure the quality, efficacy, and safety of downstream products. This application note provides a comprehensive guide with detailed protocols for the characterization of this compound using a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust quality control framework.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 749875-02-3 | [3][4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3][5] |
| Molecular Weight | 225.55 g/mol | [3][5] |
| Predicted Boiling Point | 353.3 ± 42.0 °C | [3] |
| Predicted Density | 1.603 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 1.39 ± 0.28 | [3] |
| Appearance | White to off-white solid |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of this compound. The following diagram illustrates a recommended analytical workflow.
Caption: Recommended workflow for the comprehensive characterization of this compound.
Chromatographic Methods
Chromatographic techniques are central to assessing the purity of this compound and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary method for determining the purity of the compound. The acidic nature of the molecule necessitates a mobile phase with a low pH to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Causality: The use of a C18 column is ideal for retaining the moderately polar aromatic compound. The gradient elution from a low to a high concentration of acetonitrile allows for the effective separation of the main compound from potential impurities with different polarities.[7][8][9] TFA is used as an ion-pairing agent to improve peak symmetry for the acidic analyte.
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is particularly suitable for this acidic molecule.
Protocol: LC-MS Molecular Weight Confirmation
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Method: Utilize the HPLC method described in Section 4.1.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: m/z 50 - 500.
-
Expected Result: The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 223.97. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) should also be observed in the mass spectrum, resulting in peaks at approximately m/z 224 and m/z 226.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H, ¹³C, and ¹⁹F NMR are all crucial for the unambiguous identification of this compound.
Protocol: NMR Structural Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to the compound's solubility.[12]
-
¹H NMR:
-
Expected Signals: Two signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Expected Signals: Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR:
-
Expected Signals: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Reference Data: The chemical shifts for trifluoromethylpyridine isomers are significantly influenced by the position of the CF₃ group.[13][14] For a 2-(trifluoromethyl)pyridine derivative, the ¹⁹F NMR signal is expected in a characteristic region.[15][16][17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Protocol: FT-IR Functional Group Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Assignment ~3000 (broad) O-H stretch of the carboxylic acid ~1700 C=O stretch of the carboxylic acid ~1600, ~1400 C=C and C=N stretches of the pyridine ring ~1300-1100 C-F stretches of the trifluoromethyl group | ~800-600 | C-Cl stretch |
Note: These are approximate ranges and can be influenced by the solid-state packing and intermolecular interactions. The spectra of isonicotinic acid and its derivatives provide a good reference for band assignments.[12][18][19][20]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. Adherence to these protocols will enable researchers and scientists to confidently use this important chemical intermediate in their research and development endeavors, ensuring the integrity and quality of their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [acrospharmatech.com]
- 4. This compound | 749875-02-3 [chemicalbook.com]
- 5. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pyridine, 2-?(trifluoromethyl)?-(368-48-9) 1H NMR [m.chemicalbook.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Isonicotinic acid(55-22-1) IR Spectrum [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
Application Note: 3-Chloro-2-(trifluoromethyl)isonicotinic Acid as a Core Scaffold for the Synthesis of Next-Generation Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Imperative for Innovation in Herbicide Discovery
The persistent challenge of weed resistance to existing herbicides, coupled with the increasing demand for sustainable agricultural practices, necessitates the continuous discovery of novel herbicidal compounds with improved efficacy, selectivity, and environmental profiles. In this context, fluorinated organic compounds have become indispensable tools in the agrochemical industry.[1] The introduction of a trifluoromethyl (CF₃) group, in particular, can dramatically enhance a molecule's biological activity by increasing its metabolic stability, lipophilicity, and binding affinity to target enzymes.[2]
This guide focuses on the strategic application of 3-chloro-2-(trifluoromethyl)isonicotinic acid , a highly functionalized pyridine-based building block, in the rational design and synthesis of novel herbicides. The unique arrangement of the carboxylic acid, the trifluoromethyl group, and the chlorine atom on the pyridine ring provides a versatile platform for creating diverse chemical libraries targeting multiple validated herbicidal modes of action.
Part 1: Strategic Value of the this compound Scaffold
The efficacy of this scaffold stems from the synergistic interplay of its constituent parts. Understanding the causality behind its selection is key to exploiting its full potential.
-
The Pyridine Core : Replacing a traditional benzene ring with a pyridine moiety can alter a compound's hydrophobicity and acidity, often leading to improved bioavailability and translocation within the plant.[3] In some cases, this switch from a phenyl to a pyridyl analogue can be the critical factor in achieving crop selectivity, as seen in the development of herbicides like pyroxsulam.[3][4]
-
The Trifluoromethyl Group (CF₃) : As one of the most powerful electron-withdrawing groups, the CF₃ moiety significantly impacts the electronic properties of the pyridine ring. Its high electronegativity can enhance the binding of the molecule to its target protein and increase its resistance to metabolic degradation by plant enzymes, prolonging its herbicidal effect.[1]
-
The Chlorine Atom (Cl) : The chlorine atom serves a dual purpose. It further modulates the electronic landscape of the pyridine ring, influencing the molecule's overall physicochemical properties. Critically, it can also serve as a reactive site—a leaving group—for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of additional functional groups to fine-tune biological activity.
-
The Isonicotinic Acid Moiety (-COOH at C4) : The carboxylic acid is a versatile chemical handle. It provides a straightforward point for derivatization into a wide array of functional groups, including esters, amides, and hydrazides. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). Furthermore, the acid itself can be the active form of the herbicide, with ester derivatives acting as pro-herbicides that are hydrolyzed in vivo.[5][6]
Caption: Key functional components of the this compound scaffold.
Part 2: Synthetic Protocols for Herbicide Candidate Generation
The carboxylic acid moiety is the primary site for derivatization. The following protocols detail two fundamental transformations for generating libraries of potential herbicides from the core scaffold.
Protocol 1: Synthesis of N-Aryl Amide Derivatives (Potential PPO Inhibitors)
Rationale: The N-phenyl amide linkage is a common feature in herbicides that inhibit protoporphyrinogen oxidase (PPO).[7][8] This protocol describes a standard amide coupling reaction to link the isonicotinic acid scaffold to various substituted anilines. The choice of aniline is critical for exploring the SAR and optimizing binding to the target enzyme.
Experimental Protocol: Amide Coupling via Acid Chloride
-
Activation of Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride intermediate, which is susceptible to nucleophilic attack by the amine. DMF catalyzes this conversion.
-
Validation: Completion is assumed upon clear solution and no more bubbling. This intermediate is moisture-sensitive and typically used immediately without isolation.
-
-
Amide Formation:
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared acid chloride solution from Step 1 to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Causality: The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. TEA is a non-nucleophilic base that quenches the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of a new, less polar product spot.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-aryl amide product.
-
Protocol 2: Synthesis of Alkyl Ester Derivatives (Pro-Herbicide Strategy)
Rationale: Esterification of the carboxylic acid can generate pro-herbicides. These less polar esters often exhibit enhanced cuticular penetration in weeds. Once inside the plant, they are hydrolyzed by endogenous esterases to release the active carboxylic acid form at the target site. This strategy is widely used in commercial herbicides like fluazifop-p-butyl.[1][3]
Experimental Protocol: Base-Mediated Alkylation
-
Deprotonation:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile (MeCN).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Causality: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.
-
-
Alkylation:
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.
-
Causality: The carboxylate anion displaces the halide from the alkyl halide via an SN2 reaction to form the ester bond.
-
Validation: Monitor the reaction by TLC or LC-MS. The product will be significantly less polar than the starting carboxylic acid.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF/MeCN, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
-
Caption: General synthetic workflows for derivatizing the core scaffold.
Part 3: Linking Synthesis to Potential Modes of Action (MoA)
Derivatives of this scaffold can be rationally designed to target several key herbicide MoAs. The choice of derivatization (e.g., the specific aniline in Protocol 1) is guided by the desired biological target.
-
PPO Inhibitors: As described, N-aryl amides can effectively inhibit protoporphyrinogen oxidase, an enzyme in the chlorophyll biosynthesis pathway. Inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption and necrosis upon exposure to light.[9][10]
-
ACCase Inhibitors: While classically aryloxyphenoxypropionates, modification of the scaffold to produce mimics of these structures could target Acetyl-CoA carboxylase (ACCase).[3][11] This would inhibit fatty acid synthesis, which is vital for cell membrane production, and is particularly effective against grass weeds.[12]
-
Synthetic Auxins: Picolinic acids (pyridine-2-carboxylic acids) are a known class of synthetic auxin herbicides.[5] While the core scaffold is an isonicotinic acid (pyridine-4-carboxylic acid), its structural similarity suggests that its derivatives could potentially disrupt hormonal balance by mimicking the plant hormone auxin, leading to uncontrolled and unsustainable growth.[13]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extension.purdue.edu [extension.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 13. southeast.k-state.edu [southeast.k-state.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
Welcome to the technical support center for the synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid (CTIA). This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important fluorinated pyridine derivative. As a key building block in the development of pharmaceuticals and agrochemicals, the successful and reproducible synthesis of CTIA is paramount.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental observations and offer robust, validated solutions to streamline your workflow and enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthetic routes to this compound?
A1: There are several established routes, each with its own advantages and challenges. The most prevalent methods include:
-
Metalation and Carboxylation: This involves the regioselective deprotonation (lithiation) of a precursor like 3-chloro-2-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide.[1] This is often favored for its directness.
-
Hydrolysis of a Trichloromethyl Precursor: This route typically starts with the chlorination of a methyl group on a pyridine ring to a -CCl₃ group, followed by acidic hydrolysis to the carboxylic acid.[2] This method is common in large-scale production where starting materials are derived from picoline.[3][4]
-
Oxidation of a Precursor: If a suitable precursor with a different functional group at the 4-position is available (e.g., a methyl or hydroxymethyl group), it can be oxidized to the carboxylic acid.
Q2: How can I effectively monitor the progress of my reaction?
A2: A multi-technique approach is recommended for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for tracking volatile components, identifying byproducts, and confirming the disappearance of starting materials.[5]
-
¹H and ¹⁹F NMR Spectroscopy: Provides quantitative information on the conversion to product and can help identify key intermediates and impurities by their characteristic chemical shifts.
Q3: What are the critical safety precautions I should take?
A3: Safety is non-negotiable. Key hazards include:
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere (Nitrogen or Argon).
-
Grignard Reagents: Highly flammable and water-reactive.[6]
-
Corrosive Reagents: Concentrated acids like sulfuric acid used in hydrolysis are highly corrosive.[2] Chlorinating agents can be toxic and corrosive.
-
Thermal Hazards: Many steps can be exothermic. Proper temperature control and cooling baths are essential. During combustion, precursors like 2,3-Dichloro-5-(trifluoromethyl)pyridine can produce highly toxic HCl and HF gas.[7]
Q4: What are the recommended storage conditions for the final product?
A4: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[8][9] It is typically a solid and should be kept in a tightly sealed container.
Detailed Troubleshooting Guides
This section addresses specific, common problems encountered during the synthesis of CTIA, with a focus on the prevalent metalation-carboxylation route.
Problem 1: Low or No Product Yield
Low yield is the most common frustration. The root cause can almost always be traced to the stability and reactivity of the organometallic intermediate.
In-Depth Explanation:
-
Failed Organometallic Formation: Organolithium and Grignard reagents are exceptionally strong bases and nucleophiles. Any trace of protic contaminants (especially water) will quench the reagent faster than it can deprotonate the pyridine ring.
-
Causality: The pKa of the C-H bond being deprotonated is high, making the resulting carbanion highly reactive. Water (pKa ~15.7) is a much stronger acid and will readily protonate and destroy the organometallic reagent.
-
Actionable Protocol: Always dry glassware in an oven at >120°C for several hours and assemble hot under a stream of inert gas. Solvents should be passed through a purification system (e.g., alumina columns) or distilled from an appropriate drying agent.
-
-
Degradation of Organometallic Intermediate: The lithiated intermediate of 3-chloro-2-(trifluoromethyl)pyridine is thermally unstable. Warming the reaction mixture can lead to elimination or other decomposition pathways.
-
Causality: The electron-withdrawing nature of the chlorine and trifluoromethyl groups, combined with the electronegativity of the nitrogen atom, makes the pyridine ring electron-deficient and can destabilize the carbanion at higher temperatures.
-
Actionable Protocol: Maintain a temperature of -78°C throughout the generation and subsequent reaction of the organolithium species. Use a properly insulated bath and monitor the internal temperature.
-
-
Inefficient Carboxylation: The reaction with CO₂ must be efficient to outcompete protonation from other sources during workup.
-
Causality: The organometallic can be protonated by trace moisture in the CO₂ or by the acidic product itself if concentrations are not managed.
-
Actionable Protocol: A highly effective method is to pour the cold organometallic solution onto a vigorously stirred slurry of freshly crushed, high-quality dry ice in an anhydrous solvent like THF. This ensures the CO₂ is in vast excess and readily available for reaction.
-
Problem 2: Significant Impurity Formation
The presence of persistent impurities complicates purification and reduces the usable yield.
In-Depth Explanation:
-
Homocoupled Dimer: This is a classic byproduct in Grignard reactions and can also occur with organolithiums.[6] It arises from a reaction between the organometallic intermediate and unreacted starting material (halide).
-
Causality: This is essentially a Wurtz-type coupling. It is favored by higher temperatures and higher concentrations of the halide starting material.
-
Actionable Protocol: Add the organolithium reagent slowly and sub-surface to the solution of the pyridine precursor at -78°C. This maintains a low instantaneous concentration of the organolithium reagent, minimizing the chance of it reacting with incoming starting material.
-
-
Over-hydrolysis Impurity (in Hydrolysis Route): When using the hydrolysis route from a trichloromethyl precursor, harsh conditions can lead to nucleophilic aromatic substitution of the chloro group.
-
Causality: Under strongly acidic and high-temperature conditions, water can act as a nucleophile, displacing the chloride at the 3-position to form a 3-hydroxy derivative.[2]
-
Actionable Protocol: Carefully control the reaction parameters. The relationship between acid concentration, temperature, and reaction time is critical.
-
| Sulfuric Acid Conc. | Recommended Temp. | Typical Reaction Time | Potential Risk |
| 50% | 100°C | ~2 hours | Higher risk of incomplete hydrolysis |
| 60% | 100°C | ~7-8 hours | Balanced conditions |
| 100% (or fuming) | 110-120°C | ~2 hours | Higher risk of side reactions (hydroxylation) |
Problem 3: Difficult Product Isolation & Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Issue: Product remains in the aqueous layer during workup.
-
Causality: As a carboxylic acid, the product will exist as its highly water-soluble carboxylate salt at basic or neutral pH. As a pyridine, the nitrogen will be protonated and water-soluble at low pH. There is a specific pH window for precipitation. The predicted pKa is around 1.39.[8][9]
-
Actionable Protocol: After the reaction quench, perform an initial extraction to remove neutral organic byproducts. Then, carefully acidify the aqueous layer with concentrated HCl to a pH of ~1.5-2.0. The product should precipitate out. Cooling the solution in an ice bath will maximize precipitation.
-
-
Issue: Persistent Emulsions during Extraction.
-
Causality: Pyridine derivatives are known to form stable emulsions in biphasic (aqueous/organic) systems.
-
Actionable Protocol: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. If this fails, filtering the entire mixture through a pad of Celite® can be effective.
-
Reference Experimental Protocol: Lithiation-Carboxylation
This protocol is a representative example and should be adapted based on laboratory-specific conditions and safety protocols.
Materials:
-
3-Chloro-2-(trifluoromethyl)pyridine
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Mixture: To the flask, add 3-chloro-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting dark solution at -78°C for 1 hour.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the cold organolithium solution to the dry ice slurry via a cannula.
-
Quench & Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-polar impurities.
-
Isolation: Collect the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated HCl to pH ~2. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield this compound. The product can be further purified by recrystallization.
| Technique | Purpose | Typical Observations |
| TLC | Monitor starting material consumption | Disappearance of the starting material spot and appearance of a new, more polar spot at the baseline (due to the acid). |
| GC-MS | Identify volatile byproducts | Can detect protonated starting material, homocoupled dimers, and other small impurities. |
| ¹H NMR | Confirm structure and purity | Appearance of a carboxylic acid proton signal (>10 ppm), shifts in the aromatic pyridine protons. |
| ¹⁹F NMR | Confirm CF₃ group integrity | A singlet at the characteristic shift for the CF₃ group on the pyridine ring. |
| LC-MS | Final purity assessment | Provides accurate mass and purity percentage of the final product. |
References
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. This compound [acrospharmatech.com]
- 9. This compound [acrospharma.co.kr]
Technical Support Center: Optimizing Synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can confidently troubleshoot and refine your synthetic protocols.
Introduction to Synthetic Strategies
The synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals, typically proceeds through one of two primary routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. A common method involves the construction of the trifluoromethylpyridine core followed by functional group manipulation to introduce the carboxylic acid moiety.
A prevalent strategy in the synthesis of trifluoromethylpyridines involves the chlorine/fluorine exchange from a trichloromethylpyridine precursor. Another robust method is the cyclocondensation reaction utilizing a trifluoromethyl-containing building block.[1][2] Once the substituted pyridine ring is formed, the isonicotinic acid can be generated, commonly through the hydrolysis of a nitrile precursor or the oxidation of a methyl group at the 4-position.
This guide will focus on troubleshooting these key transformations to help you achieve optimal results.
Troubleshooting Guide & FAQs
Our troubleshooting guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic sequence. Let's break down the possibilities based on the likely synthetic steps.
Potential Cause A: Inefficient Formation of the Pyridine Ring (if synthesizing from acyclic precursors)
-
Expertise & Experience: Cyclocondensation reactions to form the pyridine ring are sensitive to reaction conditions. Incomplete reaction, side reactions, or decomposition of intermediates can significantly lower the yield. The choice of base, solvent, and temperature is critical.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials, especially the trifluoromethyl-containing building blocks, are of high purity and anhydrous where necessary.
-
Reaction Conditions: Re-evaluate the reaction temperature and time. Some cyclizations require prolonged heating, while others may benefit from lower temperatures to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Potential Cause B: Incomplete Hydrolysis of the Nitrile Precursor (3-Chloro-2-(trifluoromethyl)-4-cyanopyridine)
-
Expertise & Experience: The hydrolysis of a sterically hindered and electronically deactivated nitrile, such as 3-chloro-2-(trifluoromethyl)-4-cyanopyridine, can be challenging. Incomplete hydrolysis is a frequent cause of low yields of the final carboxylic acid. The reaction often requires forcing conditions, which can also lead to decomposition.
-
Troubleshooting Steps:
-
Acid/Base Concentration: For acid-catalyzed hydrolysis, concentrated acids like sulfuric or hydrochloric acid are often necessary. For base-catalyzed hydrolysis, a higher concentration of a strong base like sodium or potassium hydroxide may be required.
-
Temperature and Time: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions without causing significant degradation.
-
Co-solvents: The use of a co-solvent such as ethanol or dioxane can improve the solubility of the starting material and facilitate a more homogeneous reaction mixture.
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can often accelerate the hydrolysis and improve yields.
-
Potential Cause C: Inefficient Oxidation of a Methyl Precursor (3-Chloro-4-methyl-2-(trifluoromethyl)pyridine)
-
Expertise & Experience: The oxidation of a methyl group on a pyridine ring to a carboxylic acid requires a strong oxidizing agent. Incomplete oxidation will result in a mixture of starting material and product, while overly harsh conditions can lead to ring-opening or other side reactions.
-
Troubleshooting Steps:
-
Choice of Oxidant: Potassium permanganate (KMnO4) is a common choice. Ensure it is used in sufficient stoichiometric excess.
-
pH Control: The pH of the reaction medium is critical. Oxidation with KMnO4 is often more efficient under basic conditions.
-
Temperature Control: The reaction is typically exothermic. Maintain careful temperature control to prevent runaway reactions and decomposition. The reaction is often started at a lower temperature and then gradually warmed.
-
Reaction Time: Allow sufficient reaction time for the oxidation to go to completion. Monitor by TLC or GC-MS.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely side products and how can I remove them?
Answer: The nature of the impurities will depend on your synthetic route. Here are some common scenarios:
Impurity A: Starting Material or Intermediate Precursors
-
Expertise & Experience: The most common impurities are unreacted starting materials or intermediates from the previous step. This indicates an incomplete reaction.
-
Purification Strategy:
-
Reaction Optimization: First, refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
Recrystallization: this compound is a solid and can often be purified by recrystallization.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that effectively separates your product from the less polar starting materials.
-
Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be re-precipitated by acidification.
-
Impurity B: 3-Chloro-2-(trifluoromethyl)isonicotinamide (from incomplete nitrile hydrolysis)
-
Expertise & Experience: If you are using the nitrile hydrolysis route, the corresponding amide is a very common byproduct. Amides are generally less acidic than carboxylic acids.
-
Purification Strategy:
-
Forced Hydrolysis: Before purification, you can attempt to force the hydrolysis of the remaining amide by subjecting the crude product to more stringent hydrolysis conditions (e.g., refluxing in stronger acid or base).
-
Chromatography: If recrystallization and extraction are ineffective, column chromatography on silica gel can be used to separate the more polar carboxylic acid from the less polar amide.
-
Differential Solubility: Exploit the difference in acidity. The carboxylic acid will be significantly more soluble in aqueous base than the amide.
-
Impurity C: Over-oxidation or Ring-Opened Products
-
Expertise & Experience: If using an oxidation route, harsh conditions can lead to the formation of various byproducts. These are often difficult to characterize and remove.
-
Purification Strategy:
-
Milder Conditions: The best approach is to prevent their formation by using milder oxidation conditions (lower temperature, slower addition of the oxidant).
-
Recrystallization: These byproducts are often highly polar or tar-like and may be removed by careful recrystallization of the desired product.
-
Experimental Protocols
To provide a practical framework, here are generalized, step-by-step methodologies for the key transformations discussed. Note: These are illustrative protocols and may require optimization for your specific setup and scale.
Protocol 1: Hydrolysis of 3-Chloro-2-(trifluoromethyl)-4-cyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-(trifluoromethyl)-4-cyanopyridine (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of starting material). Caution: This addition is exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Adjust the pH of the aqueous solution to ~2-3 with a concentrated sodium hydroxide solution.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent system.
Protocol 2: Oxidation of 3-Chloro-4-methyl-2-(trifluoromethyl)pyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 3-chloro-4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in a mixture of pyridine and water.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (3-4 eq) in water.
-
Addition of Oxidant: Heat the pyridine solution to 80-90 °C. Slowly add the potassium permanganate solution via the addition funnel over several hours, maintaining the reaction temperature below 100 °C.
-
Reaction Completion: After the addition is complete, continue stirring at 90-100 °C for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Work-up:
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Adjust the pH of the residue to ~2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification: Dry the crude product and purify by recrystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Hydrolysis of Nitrile | Oxidation of Methyl Group |
| Temperature | 120-150 °C | 80-100 °C |
| Reaction Time | 4-12 hours | 4-8 hours |
| Key Reagents | Conc. H₂SO₄/H₂O or NaOH/H₂O/EtOH | KMnO₄ |
| Solvent | Water or Water/Co-solvent | Water/Pyridine |
| pH for Work-up | ~2-3 | ~2-3 |
Visualization of Workflow
Below is a generalized workflow for the synthesis and troubleshooting of this compound.
Caption: A logical workflow for synthesis and troubleshooting.
References
- 1. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. youtube.com [youtube.com]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Nicotinic Acids
Welcome to the technical support guide for the synthesis of trifluoromethyl-substituted nicotinic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable fluorinated building blocks. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making these compounds crucial intermediates in drug discovery and agrochemicals.[1]
However, their synthesis is not without challenges. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues, particularly the formation of unwanted byproducts.
Part 1: Frequently Asked Questions (FAQs) - General Issues
Q1: I'm starting a synthesis of a trifluoromethyl-nicotinic acid. What are the most common synthetic strategies I should consider?
A1: There are two primary approaches to constructing trifluoromethyl-nicotinic acids:
-
Modification of a Pre-existing Pyridine Ring: This is the most common route. It typically involves the oxidation of a trifluoromethyl-substituted methylpyridine (picoline). For instance, 2-(trifluoromethyl)nicotinic acid is often synthesized by oxidizing 2-(trifluoromethyl)-3-methylpyridine. This method is direct but can be plagued by issues of over-oxidation or incomplete reaction.
-
De Novo Ring Construction (Cyclocondensation): This "bottom-up" approach involves building the pyridine ring from acyclic, fluorine-containing precursors.[2][3][4] For example, reacting ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide can initiate a cascade of reactions to form the substituted pyridine ring.[5][6] This strategy offers greater control over substituent placement but often involves more synthetic steps.[6][7]
The choice depends on the availability of starting materials, desired substitution pattern, and scalability requirements.
Q2: Why is byproduct formation a significant concern in these syntheses?
A2: Byproduct formation is a critical issue for several reasons:
-
Reduced Yield: Byproducts consume starting materials and reagents, directly lowering the yield of your desired product.
-
Purification Challenges: Byproducts often have similar polarities and chemical properties to the target nicotinic acid, making separation by chromatography or recrystallization difficult and costly.
-
Regulatory and Safety Concerns: In pharmaceutical applications, even trace impurities must be identified and quantified. Some byproducts may be toxic or interfere with subsequent reactions. For example, residual pyridine from a reaction can be nephrotoxic and hepatotoxic.[8]
-
Reaction Inhibition: Certain byproducts can inhibit the catalyst or react with reagents in downstream steps, complicating multi-step syntheses.
A proactive understanding of potential byproducts is essential for developing a robust and efficient synthetic process.
Part 2: Troubleshooting Guide - Byproducts from Oxidation Routes
The oxidation of a methyl group on a trifluoromethyl-pyridine core is a common and direct synthetic route. However, it is often accompanied by specific byproducts.
Scenario: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Oxidation of 6-(Trifluoromethyl)-3-methylpyridine
Q3: I've detected a significant amount of a byproduct with a mass 16 units higher than my starting material. What is it and why is it forming?
A3: This byproduct is almost certainly the corresponding Pyridine N-oxide .
-
Causality: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized by common oxidants used for the methyl group conversion (e.g., H₂O₂, m-CPBA, peracetic acid).[9][10][11] This reaction competes with the desired oxidation of the methyl group. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack, but N-oxide formation can still occur, especially with potent oxidants or under harsh conditions.[12]
Q4: How can I minimize the formation of the N-oxide byproduct?
A4: Minimizing N-oxide formation requires carefully controlling the reaction conditions to favor methyl group oxidation.
| Strategy | Rationale |
| Control Stoichiometry | Use the minimum effective amount of oxidant. A large excess will promote the less-selective N-oxidation. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. N-oxidation often has a higher activation energy.[13] |
| Choice of Oxidant | Milder or more selective oxidants can be beneficial. While strong oxidants like nitric acid are used industrially for picoline oxidation, they can be aggressive.[14][15] Catalytic systems (e.g., Co(OAc)₂/NHPI with O₂) may offer better selectivity.[16] |
| Protect-Oxidize-Deprotect | In challenging cases, the pyridine nitrogen can be temporarily protonated with a strong acid (e.g., forming a salt with H₂SO₄) to protect it from oxidation before adding the oxidant.[17] The acid is neutralized during workup. |
Q5: My reaction is sluggish and I'm isolating unreacted starting material and a compound corresponding to the intermediate aldehyde. How do I drive the reaction to completion?
A5: The presence of the intermediate, 6-(Trifluoromethyl)pyridine-3-carbaldehyde , indicates incomplete oxidation.
-
Causality: The oxidation of a methyl group to a carboxylic acid is a two-step process (via alcohol and aldehyde intermediates). Insufficient oxidant, low temperature, or short reaction times can lead to the accumulation of these intermediates. The aldehyde is often more stable and easier to isolate than the alcohol.
-
Troubleshooting Protocol:
-
Increase Oxidant: Incrementally increase the molar equivalents of your oxidant (e.g., from 2.5 to 3.0 eq.).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material and aldehyde are still present but decreasing, extend the reaction time.
-
Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments. Be aware this may also increase N-oxide formation, so find the optimal balance.
-
Consider a Stronger Oxidant: If the above fail, a more potent oxidant system like KMnO₄ or nitric acid may be necessary, though these require careful handling and optimization to avoid other side reactions.[14][18]
-
Part 3: Troubleshooting Guide - Byproducts from Ring Formation Routes
Synthesizing the ring de novo provides flexibility but can introduce issues like regioisomers or incompletely cyclized products.
Scenario: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Cyclocondensation
Q6: My final product is a mixture of isomers. How can I control the regioselectivity of the cyclization?
A6: Regioisomer formation is a common problem when using unsymmetrical building blocks in cyclocondensation reactions. For instance, in a Hantzsch-type synthesis, the orientation of the addition can lead to different regioisomers.
-
Causality: The cyclization step's regioselectivity is governed by the electronic and steric properties of the reacting partners. The trifluoromethyl group is a strong electron-withdrawing group and can direct nucleophilic attack to specific positions.[1]
-
Control Strategies:
-
Choice of Catalyst: Lewis or Brønsted acid catalysts can pre-organize the reactants through coordination, favoring one transition state over another. Experiment with different catalysts (e.g., piperidine, L-proline, TiCl₄).
-
Steric Hindrance: Introducing a bulky group on one of the reactants can sterically block one reaction pathway, favoring the formation of a single isomer.
-
Pre-forming a Key Bond: A multi-step approach where a key bond is formed unambiguously before the final cyclization can be more reliable than a one-pot reaction.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates or transition states, potentially altering the isomeric ratio. Screen a range of solvents from nonpolar (toluene) to polar aprotic (DMF) to polar protic (ethanol).
-
Q7: I'm getting a significant amount of a hydrolyzed byproduct where my nitrile group has turned into a carboxylic acid before the final hydrolysis step. What's happening?
A7: This indicates premature hydrolysis of a nitrile intermediate, such as 3-cyano-4-(trifluoromethyl)pyridine, which can be formed during some cyclization routes.[6]
-
Causality: Nitriles can be sensitive to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[19] If your cyclization reaction is run in an aqueous solvent, uses an acid/base catalyst, and requires heat, you are creating conditions suitable for nitrile hydrolysis. The electron-withdrawing trifluoromethyl group can make the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Minimization Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Non-Aqueous Workup: Quench the reaction with a non-aqueous solvent if possible, or keep the aqueous workup cold and brief.
-
Temperature Control: Perform the cyclization at the lowest possible temperature.
-
Protecting Groups: If the issue persists, consider a synthetic route that avoids a sensitive nitrile intermediate or uses a more robust precursor to the carboxylic acid, such as an ester.
-
Part 4: Analytical and Purification Protocols
Q8: What is a reliable method for detecting and quantifying these byproducts?
A8: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for both identification and quantification.[20]
-
Protocol: General Purpose LC-MS Method for Reaction Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of a 50:50 acetonitrile/water solution.
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Detection: Use a UV detector (e.g., at 260 nm) for general quantification and a mass spectrometer (ESI positive and negative modes) for mass identification.[21] The mass spectrometer will confirm the identity of byproducts like the N-oxide (+16 Da) or hydrolyzed species.
-
Q9: I've minimized byproduct formation, but I still need to purify my final product. What's the best approach?
A9: A combination of techniques is often most effective.
-
Acid-Base Extraction:
-
Rationale: Your product is a carboxylic acid and is therefore acidic. Many byproducts (like unreacted picoline or the intermediate aldehyde) are neutral or weakly basic.
-
Procedure: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with a weak aqueous base (e.g., saturated NaHCO₃ solution). The nicotinic acid will move to the aqueous layer as its sodium salt. The neutral/basic impurities will remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate your pure product.[19] Filter to collect.
-
-
Recrystallization:
-
Rationale: This is an excellent final polishing step to remove closely related impurities.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nicotinic acids include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures. Perform small-scale solubility tests to find the optimal system.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 5. 6-Methyl-2-(trifluoromethyl)nicotinic acid | 261635-97-6 | Benchchem [benchchem.com]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 12. baranlab.org [baranlab.org]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 15. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 16. mdpi.com [mdpi.com]
- 17. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 18. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 20. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Purification techniques for 3-Chloro-2-(trifluoromethyl)isonicotinic acid
Answering the user's request.## Technical Support Center: 3-Chloro-2-(trifluoromethyl)isonicotinic acid
A Senior Application Scientist's Guide to Purification
Welcome to the technical support center for this compound (CAS 749875-02-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is critical for designing an effective purification strategy.
-
Acidity: The carboxylic acid group (pKa ≈ 1.4, predicted) is the most significant feature.[1] This allows for straightforward manipulation of its solubility through pH adjustment, forming the basis of acid-base extraction techniques.[2]
-
Electron-Withdrawing Groups: The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring makes the molecule highly electron-deficient.[3] This increases the acidity of the carboxylic proton and influences its solubility in polar solvents and its retention characteristics in chromatography.
-
Solubility: It is expected to have low solubility in non-polar solvents like hexanes and higher solubility in polar organic solvents such as ethyl acetate, acetone, and alcohols. Its salt form (e.g., sodium isonicotinate) will be highly soluble in aqueous solutions.
Q2: What are the most common impurities I might encounter?
A2: Impurities typically stem from the synthetic route. While the exact impurities depend on the specific synthesis, common possibilities include:
-
Starting Materials: Unreacted precursors used in the synthesis. For instance, processes for producing related chloronicotinic acids can start from precursors like 3-picoline or nicotinic acid.[4][5]
-
Isomers: Positional isomers formed during chlorination or other substitution reactions on the pyridine ring.[4]
-
Hydrolysis Byproducts: Incomplete reactions or side reactions can lead to partially transformed intermediates.
-
Reagents and Catalysts: Residual reagents or metal catalysts (e.g., Palladium) used in coupling reactions.[6]
Q3: Which purification technique should I try first?
A3: For most lab-scale purifications of this compound, recrystallization is the most effective and economical first choice, assuming a solid crude product. It excels at removing small amounts of impurities. If the crude material is an oil or contains significant amounts of impurities with similar solubility, acid-base extraction followed by recrystallization or column chromatography would be the next logical steps.
Purification Workflow Decision Guide
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the principle that most solids are more soluble in hot solvents than in cold ones.[7]
Q: My compound will not dissolve in the hot solvent.
A: This is a common issue related to solvent choice or technique.
-
Causality: The solvent may simply be a poor choice for your compound. For recrystallization to work, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: Consult the solubility data table below. You may need a more polar solvent or a solvent mixture.
-
Ensure Sufficient Solvent & Heat: Are you using enough solvent? Add the hot solvent portion-wise, bringing the solution back to a boil after each addition, until the solid dissolves.[9] Be patient, as dissolution can take time.
-
Check for Insoluble Impurities: If a small amount of material remains undissolved even after adding a large volume of boiling solvent, it is likely an insoluble impurity. You should proceed to a hot filtration step to remove it.
-
Q: No crystals form upon cooling, or I get an oil.
A: This indicates that the solution is not supersaturated or that crystallization is kinetically slow.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution cools too quickly, causing the solute to come out of solution as a liquid phase instead of a crystal lattice.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation. Alternatively, add a "seed crystal" of the pure compound.[8]
-
Reduce Solvent Volume: You may have added too much solvent. Gently boil off a portion of the solvent to concentrate the solution and try cooling again.[9]
-
Cool Slowly: Do not place the hot solution directly into an ice bath.[9] Allow it to cool slowly to room temperature first. Rapid cooling promotes oiling out and traps impurities.[2]
-
Re-evaluate Solvent System: If oiling persists, the solvent is likely not ideal. Try a solvent with a lower boiling point or a two-solvent system (one in which the compound is soluble and one in which it is not).
-
Q: My final product is still impure after recrystallization.
A: This suggests that the impurities were not effectively removed during the process.
-
Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[2] Alternatively, the impurity may have very similar solubility properties to your desired compound in the chosen solvent.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second pass can significantly improve purity.[2]
-
Change the Solvent: An impurity that is co-crystalline in one solvent may be readily soluble in another.
-
Wash Thoroughly: After filtration, ensure you wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[9]
-
Data Table: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Heptane/Hexane | Very Low | 98 / 69 | Poor: Unlikely to dissolve the compound even when hot. Good for washing non-polar impurities. |
| Toluene | Low | 111 | Moderate: May work. Good for removing non-polar impurities. |
| Dichloromethane (DCM) | Medium-Low | 40 | Poor for Recrystallization: Low boiling point provides a narrow solubility range. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Good Candidate: Often a good balance of polarity for dissolving moderately polar compounds when hot.[2] |
| Isopropanol (IPA) | Medium-High | 82 | Excellent Candidate: Polar enough to dissolve the acidic compound, especially when hot. |
| Water | High | 100 | Moderate: Solubility likely increases with heat. May be a good choice, especially for a final purification step. |
Note: This data is based on general principles of solubility for polar, acidic organic molecules. Empirical testing is required.
Troubleshooting Guide: Column Chromatography
Q: My acidic compound is streaking/tailing on the silica gel column.
A: This is a classic problem when running acidic compounds on standard silica gel.
-
Causality: The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions (adsorption) with acidic analytes, causing poor peak shape and recovery.[10]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system. This suppresses the ionization of your carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like deactivated silica or alumina.[11]
-
Check Sample Load: Overloading the column is a common reason for poor separation and peak tailing. A general rule is to load 1-5% of crude material by mass relative to the stationary phase.[2]
-
Q: I can't separate my compound from a key impurity.
A: This indicates that the chosen mobile phase does not provide sufficient resolution.
-
Causality: The relative affinities of your compound and the impurity for the stationary phase are too similar in the current eluent.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for your target compound. If a single solvent system fails, a gradient elution (gradually increasing the polarity of the mobile phase) can significantly improve resolution.[2]
-
Try a Different Solvent System: If hexanes/ethyl acetate doesn't work, try a system with different selectivity, such as dichloromethane/methanol.
-
Experimental Protocols
Protocol 1: Standard Recrystallization using Isopropanol (IPA)
This protocol assumes you have 1.0 g of crude this compound that is >90% pure.
-
Solvent Preparation: Place ~30-40 mL of isopropanol into a 100 mL Erlenmeyer flask with a boiling stone. Heat it on a hot plate to a gentle boil.
-
Dissolution: Place the 1.0 g of crude material into a separate 50 mL Erlenmeyer flask. Add the boiling IPA dropwise from the first flask using a Pasteur pipette until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal recovery.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing on the filter paper.[2]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of a pure crystal lattice.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount (~2-3 mL) of ice-cold IPA. Causality: The cold solvent will wash away residual impurities in the mother liquor without dissolving a significant amount of the product crystals.[9]
-
Drying: Leave the crystals under vacuum for 15-20 minutes to pull air through and partially dry them. Then, transfer the crystals to a watch glass to air dry completely. Verify purity via melting point analysis or LC-MS.
Protocol 2: Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities from your acidic product.
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel.
-
Base Wash: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes. Causality: The weak base deprotonates the carboxylic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.[2]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with another 15 mL of NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the pure product should form. Causality: Re-protonating the carboxylate salt renders the compound insoluble in water, causing it to precipitate out.
-
Collection and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly. This product can then be further purified by recrystallization if needed.
References
- 1. This compound [acrospharma.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. 2-(Trifluoromethyl)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Home Page [chem.ualberta.ca]
- 10. web.vscht.cz [web.vscht.cz]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in the Fluorination of Pyridine Rings
Welcome to the technical support center for pyridine ring fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine scaffolds. The electron-deficient nature of the pyridine ring presents unique challenges, from achieving desired regioselectivity to overcoming low reactivity. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is structured to help you diagnose and solve common problems encountered during the fluorination of pyridine rings.
Problem 1: Low Yield or No Reaction
Q: My fluorination reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
A: Low conversion in pyridine fluorination is a frequent issue, often stemming from the inherent electronic properties of the pyridine ring and the specific reaction conditions. Here’s a breakdown of potential causes and solutions:
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Electron-Deficient Substrate | The pyridine ring is naturally electron-deficient, which can make it less reactive towards electrophilic fluorinating agents. This is exacerbated by the presence of electron-withdrawing groups (EWGs) on the ring.[1][2] Solution: Increase Reaction Temperature: Carefully increasing the temperature may provide the necessary activation energy. However, monitor for decomposition.[3]Use a More Reactive Fluorinating Agent: Consider switching to a more potent electrophilic fluorinating agent like Selectfluor®.[4]Activate the Pyridine Ring: If possible, introduce an electron-donating group (EDG) to increase the ring's nucleophilicity. The use of pyridine N-oxides can also be a strategy to activate the ring towards certain functionalizations.[1][2] |
| Incompatible Functional Groups | Your starting material may contain functional groups that are not compatible with the fluorinating agent or reaction conditions. For example, free amines, alcohols, and carboxylic acids can be problematic.[1][2] Solution: Protecting Groups: Protect sensitive functional groups before the fluorination step. For instance, a Boc group can be used for amines.[1] |
| Moisture or Air Sensitivity of Reagents | Some fluorinating agents, like AgF₂, are highly sensitive to moisture and can decompose, leading to failed reactions.[2][5] Solution: Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[3][5]Proper Reagent Handling: Weigh and handle moisture-sensitive reagents quickly and in a controlled environment, such as a glovebox.[5] |
| Sub-optimal Solvent Choice | The solvent can significantly impact the solubility of reagents and the reaction pathway. An inappropriate solvent can hinder the reaction. Solution: Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and often effective choice for many fluorination reactions.[3] |
Problem 2: Poor Regioselectivity
Q: I'm obtaining a mixture of fluorinated isomers. How can I control the regioselectivity of my pyridine fluorination?
A: Achieving high regioselectivity is a primary challenge in pyridine fluorination due to the multiple potential reaction sites (C2, C3, and C4).[6] The outcome is influenced by the electronic and steric properties of both the substrate and the reagent.
Strategies to Control Regioselectivity
-
Exploit Directing Group Effects: The substituents already present on the pyridine ring can strongly influence the position of fluorination. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[1][3]
-
Choice of Fluorinating Reagent: Some reagents exhibit inherent regioselectivity. For instance, AgF₂ has been shown to selectively fluorinate pyridines and diazines at the position alpha to the nitrogen atom.[7][8][9]
-
Strategic Reaction Design for C3 Fluorination: The C3 position of pyridine is often the most challenging to functionalize directly.[6] A strategy to achieve this involves the use of Zincke imine intermediates, which can then undergo selective fluorination at the C3 position.[6][10]
-
Nucleophilic Activation: For certain substrates, nucleophilic activation through methods like hydrosilylation can lead to the formation of enamine intermediates, which can then be trifluoromethylated at the 3-position.[11][12]
Problem 3: Decomposition of Starting Material or Product
Q: My reaction is turning dark, and I'm observing decomposition of my starting material. What's causing this and how can I prevent it?
A: Decomposition can occur when using highly reactive fluorinating agents or when the substrate is sensitive to the reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Harsh Reaction Conditions | Highly acidic or basic conditions, or strong electrophiles can lead to the decomposition of sensitive pyridine derivatives.[3] Solution: Milder Conditions: Employ milder, neutral fluorination methods.[3]Lower Temperature: Running the reaction at a lower temperature may prevent decomposition.[3] |
| Highly Reactive Fluorinating Agent | Potent fluorinating agents like Selectfluor® can be aggressive and may not be suitable for all substrates. Solution: Use a Milder Reagent: Consider a less reactive agent such as N-Fluorobenzenesulfonimide (NFSI).[4] |
| Oxidative Side Reactions | Some N-F fluorinating agents are also strong oxidants, which can lead to undesired oxidative side reactions.[13] Solution: Careful Reagent Selection: Choose a fluorinating agent with lower oxidative potential if your substrate is prone to oxidation. |
Problem 4: Formation of Side Products
Q: Besides my desired fluorinated pyridine, I'm isolating unexpected side products. What are the likely side reactions?
A: The formation of side products is often linked to the reactivity of the fluorinating agent and the specific functionalities present in the substrate.
Common Side Reactions and Their Mitigation
-
Over-fluorination: The desired monofluorinated product can sometimes undergo a second fluorination, especially if it is more activated than the starting material.
-
Solution: Use a stoichiometric amount of the fluorinating agent and monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.
-
-
Solvent Participation: Some solvents can react with the fluorinating agent or intermediates. For example, some electrophilic reagents can react exothermically with solvents like DMF or pyridine itself.[3]
-
Solution: Choose a relatively inert solvent like acetonitrile.
-
-
Hydrolysis: If water is present, hydrolysis of the starting material or product can occur, especially with moisture-sensitive reagents.
-
Solution: Ensure strictly anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my pyridine substrate?
A: The choice between a nucleophilic and an electrophilic fluorinating agent is a critical first step.[14]
-
Electrophilic Fluorination: This is the most common approach for direct C-H fluorination of pyridine rings. Reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts deliver a formal "F+" equivalent to the nucleophilic pyridine ring.[15] Selectfluor® is generally more reactive than NFSI.[4] This method is well-suited for electron-rich or neutral pyridines.
-
Nucleophilic Fluorination: This method involves the displacement of a leaving group (e.g., -Cl, -Br, -NO₂) by a fluoride source (e.g., KF, CsF). This is a powerful method for electron-poor pyridines where the leaving group is at an activated position (C2 or C4). The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine.[1][2]
Q2: What are the key safety precautions when handling fluorinating agents?
A: Safety is paramount when working with fluorinating agents, as many are highly reactive and potentially hazardous.[16]
-
Toxicity and Corrosiveness: Many fluorinating agents, or their byproducts like HF, are toxic upon inhalation and can cause severe burns. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reactivity: Electrophilic fluorinating agents are strong oxidizers and can react violently with oxidizable materials.[16] Be mindful of incompatibilities with certain solvents.
-
Thermal Stability: Some reagents, like DAST, can be thermally unstable.[16] Be aware of the decomposition temperatures of the reagents you are using.
Q3: What is "late-stage fluorination" and why is it important for pyridine-containing compounds?
A: Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule, such as a drug candidate, at one of the final steps of the synthesis.[17] This is highly desirable in drug discovery because it allows for the rapid generation of fluorinated analogs of a promising lead compound without having to re-synthesize the entire molecule from scratch.[1][2] Pyridine rings are common motifs in pharmaceuticals, making the development of reliable late-stage fluorination methods for these heterocycles a critical area of research.[18] The challenge lies in finding mild and selective reactions that are compatible with the diverse functional groups present in complex molecules.[1][19]
Experimental Protocols
Representative Protocol for C-H Fluorination of a Pyridine using AgF₂
This protocol is adapted from the work of Hartwig and Fier for the site-selective fluorination of pyridines at the position adjacent to the nitrogen.[5]
Materials:
-
Pyridine substrate
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite®
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To an oven-dried round-bottomed flask under an inert atmosphere, add the pyridine substrate (1.0 equiv).
-
Add anhydrous acetonitrile.
-
With vigorous stirring, add AgF₂ (2.0-3.0 equiv) in one portion. Note: AgF₂ is a black, moisture-sensitive solid that should be handled quickly in the air.[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the color change of the reaction mixture as the black AgF₂ is consumed and yellow AgF is formed.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, washing with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by standard methods, such as column chromatography on silica gel.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. Making sure you're not a bot! [ask.orkg.org]
- 18. nbinno.com [nbinno.com]
- 19. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Chloro-2-(trifluoromethyl)isonicotinic acid. Achieving high purity for this compound is critical for reliable downstream applications, from screening to API synthesis. This document provides practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses starting from chlorinated precursors like 2,3-dichloro-5-(trichloromethyl)pyridine, you can anticipate several types of impurities[1][2][3]:
-
Unreacted Starting Materials: Residual chlorinated precursors, such as 2,3-dichloro-5-(trifluoromethyl)pyridine[4].
-
Incompletely Hydrolyzed Intermediates: If the synthesis involves hydrolysis of a trichloromethyl group, incomplete reaction can leave behind intermediates[5].
-
Isomeric Byproducts: Side reactions can lead to the formation of other pyridinecarboxylic acid isomers, which can be challenging to separate due to their similar chemical properties[6][7].
-
Process-Related Impurities: Salts from pH adjustments (e.g., sodium chloride) and residual solvents.
-
Color Bodies: Degradation or side-reactions can produce chromophores, resulting in a yellow or brown product.
Q2: My final product has a persistent yellow or brown tint. How can I obtain a colorless, crystalline solid?
A2: This is a common issue caused by trace high-molecular-weight byproducts or degradation products. The most effective method to address this is by treating the solution with activated carbon during recrystallization. The porous structure of activated carbon provides a large surface area for adsorbing these colored impurities. A patent for purifying nicotinic acid highlights a similar approach where melting the crude acid followed by recrystallization with a decolorizing agent yields a colorless product[8].
Protocol for Decolorization:
-
Dissolve your crude, colored product in the minimum amount of a suitable hot recrystallization solvent (see Part 2, Issue 2 for solvent selection).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).
-
Keep the solution at a gentle boil for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q3: How can I reliably assess the purity of my this compound?
A3: A multi-faceted approach is best for confirming purity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A mixed-mode column, which combines reversed-phase and ion-exchange properties, is often ideal for separating pyridinecarboxylic acid isomers[6][7][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the main product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Part 2: Troubleshooting Guide & Purification Protocols
This section provides detailed, step-by-step solutions for specific purification challenges.
Issue 1: Low Purity (<95%) with Significant Neutral or Basic Impurities
If your crude product is contaminated with non-acidic compounds, such as unreacted starting materials (e.g., chlorinated pyridines without the carboxylic acid group), a selective chemical separation is the most efficient purification strategy.
Recommended Solution: Acid-Base Extraction
Causality & Expertise: This technique exploits the acidic nature of your target compound's carboxylic acid group. By treating a solution of the crude product with a mild aqueous base (like sodium bicarbonate), you selectively convert the acidic target molecule into its corresponding carboxylate salt. This ionic salt becomes highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic solvent. Subsequent re-acidification of the aqueous layer precipitates the purified product.[10][11][12] This method is a cornerstone of organic synthesis work-ups for purifying acidic or basic compounds[13].
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic phase.
-
Expert Tip: Vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce CO₂ gas.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base wash (steps 2-3) on the organic layer 1-2 more times, combining all aqueous extracts. This ensures complete extraction of your product. The organic layer, containing neutral impurities, can now be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).
-
Precipitation: Your purified product will precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Issue 2: Product is >95% Pure but Requires Analytical Grade (>99%)
When only minor impurities remain, or after an initial purification by extraction, recrystallization is the ideal method to achieve high purity.
Recommended Solution: Recrystallization
Causality & Expertise: Recrystallization relies on the differences in solubility between the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Solubility Profile | Typical Application & Notes |
| Water | Soluble when hot, sparingly soluble when cold. | Excellent for removing organic-soluble impurities. May require a larger volume of solvent. |
| Ethanol/Water | High solubility in hot ethanol, reduced by adding water. | A versatile system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool. |
| Acetonitrile/Water | Good solubility in hot acetonitrile. | A patent for a related compound purification used this mixture effectively[5]. Can provide very clean crystals. |
| Toluene | Lower polarity solvent. | Useful if the main impurities are highly polar. The product should be sparingly soluble. |
Experimental Protocol: Recrystallization
-
Solvent Addition: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent system.
-
Heating: Heat the mixture to the solvent's boiling point with stirring (using a hot plate). Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities or if you performed a decolorization step, perform a hot filtration now.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the pure crystals under vacuum.
Issue 3: Presence of Stubborn Isomeric Impurities
Isomers often have very similar physical properties, making them difficult to separate by extraction or standard recrystallization.
Recommended Solution: Preparative Chromatography
Causality & Expertise: When classical methods fail, chromatography provides the highest resolving power. For polar, ionizable compounds like pyridinecarboxylic acids, mixed-mode chromatography is particularly effective.[7] These columns utilize both reversed-phase (hydrophobic) and ion-exchange (charge-based) interactions, offering unique selectivity that can resolve closely related isomers.[6]
While a specific protocol is highly dependent on the available equipment and the exact nature of the impurity, the general approach involves developing a method on an analytical HPLC and then scaling it up to a preparative system.
Visualization: Overall Purification Strategy
Caption: Decision-making workflow for purifying the target compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 [chemicalbook.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. Picolinic Acid | SIELC Technologies [sielc.com]
- 10. magritek.com [magritek.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes for substituted pyridines by focusing on rational catalyst selection and reaction engineering.
Introduction
The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, however, is often fraught with challenges ranging from low yields to poor regioselectivity. The choice of catalyst is paramount and dictates the success, efficiency, and environmental impact of the synthesis. This guide provides field-proven insights into catalyst selection and troubleshooting for common pyridine synthesis methodologies.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: My Hantzsch synthesis of a 1,4-dihydropyridine intermediate, and its subsequent oxidation to the pyridine, is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a common hurdle.[2] The classical approach often requires harsh conditions and long reaction times.[2] The problem can typically be traced back to two main areas: inefficient cyclization or incomplete oxidation.
Potential Causes & Solutions:
| Problem Area | Potential Cause | Troubleshooting & Optimization |
| Inefficient Cyclization | Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be sluggish.[2] | Catalyst & System Upgrade: Consider using a Lewis acid catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which can significantly boost yields.[2] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles as a reusable catalyst at elevated temperatures (e.g., 90°C) can provide high yields in shorter times.[2] |
| Side Reactions: Incorrect order of reagent addition, especially in unsymmetrical syntheses, can lead to unwanted byproducts.[2] | Controlled Reagent Addition: To minimize side products, pre-form the Knoevenagel adduct (from the aldehyde and one equivalent of the β-ketoester) before introducing the enamine (formed from the second equivalent of the β-ketoester and ammonia).[2] | |
| Incomplete Oxidation | Ineffective Oxidizing Agent: The 1,4-dihydropyridine intermediate requires oxidation to the final aromatic pyridine.[2] The chosen oxidant may be too weak or used in insufficient amounts. | Oxidant Selection & Monitoring: Employ a suitable oxidizing agent such as iodine in refluxing methanol, nitric acid, or KMnO4.[2] It is crucial to monitor the reaction's progress via TLC or LC-MS to ensure the complete conversion of the dihydropyridine intermediate.[2] |
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Add γ-Al2O3 nanoparticles (specify loading, e.g., 10 mol%).
-
Heat the mixture under solvent-free conditions at 90°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and add ethanol to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 catalyst, which can be washed, dried, and reused.[2]
-
Evaporate the solvent from the filtrate to obtain the crude 1,4-dihydropyridine.
-
Purify the intermediate by recrystallization.
-
To a solution of the purified 1,4-dihydropyridine in methanol, add a suitable oxidizing agent (e.g., iodine, 1.1 equivalents).
-
Reflux the mixture until the oxidation is complete (monitor by TLC).
-
Cool the reaction, remove the solvent under reduced pressure, and purify the final pyridine product by column chromatography.
Issue 2: Poor Regioselectivity in [2+2+2] Cycloadditions
Question: I'm attempting a transition-metal-catalyzed [2+2+2] cycloaddition of an alkyne and a nitrile to synthesize a substituted pyridine, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The [2+2+2] cycloaddition is a powerful, atom-economical method for pyridine synthesis.[3] However, when using unsymmetrical alkynes or nitriles, controlling the regioselectivity is a significant challenge. The choice of catalyst and the steric and electronic properties of the substrates are critical.
Decision-Making Workflow for Regiocontrol:
Caption: Workflow for troubleshooting regioselectivity in [2+2+2] cycloadditions.
Expert Insights:
-
Steric Hindrance: In many cases, particularly with cobalt catalysts like CpCo(CO)₂, the reaction favors the formation of the less sterically hindered pyridine isomer.[4] By using an alkyne with one significantly bulkier substituent, you can often direct the regioselectivity.
-
Catalyst Choice: While cobalt is common, rhodium and nickel catalysts can offer different selectivity profiles.[5] It is advisable to screen a variety of transition metal catalysts.
-
Intramolecular Reactions: If possible, designing the synthesis as an intramolecular cyclization by tethering the alkyne and nitrile moieties can provide excellent control over regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for pyridine synthesis, and when should I choose one over the other?
A1: The choice of catalyst is highly dependent on the specific synthetic transformation. Here's a general overview:
| Catalyst Class | Common Examples | Typical Applications | Key Considerations |
| Lewis Acids | AlCl₃, p-TSA, Ga(III) halides[5][6] | Hantzsch synthesis, Friedländer annulation | Activate carbonyl compounds. Can be sensitive to moisture. Gallium catalysts have shown high efficiency in multicomponent reactions.[6] |
| Base Catalysts | NaOH, KOt-Bu, Amberlyst-15[2][5] | Condensation reactions (e.g., Chichibabin) | Used to deprotonate reactants and facilitate nucleophilic attack.[5] Solid-supported bases like Amberlyst-15 allow for easier purification.[2] |
| Transition Metals | Pd, Ni, Rh, Cu, Co, Fe complexes[3][5] | Cross-coupling reactions, C-H activation, [2+2+2] cycloadditions | Highly versatile for constructing the pyridine ring from simple precursors.[3] Catalyst and ligand choice are crucial for yield and selectivity.[7] |
| Solid Acids | HZSM-5, γ-Al₂O₃[2][8] | Vapor-phase synthesis, solvent-free Hantzsch | Heterogeneous catalysts that are often reusable and environmentally friendly. HZSM-5 is effective for industrial-scale vapor-phase synthesis.[8] |
| Nanocatalysts | Magnetically recoverable nanoparticles (e.g., Fe₃O₄-based)[9][10] | Multicomponent reactions | Offer high surface area and can be easily separated from the reaction mixture using an external magnet, facilitating product purification and catalyst recycling.[9][10] |
Catalyst Selection Pathway:
Caption: Simplified decision tree for initial catalyst selection.
Q2: My pyridine product is difficult to purify. Are there any catalyst-related strategies to simplify purification?
A2: Yes, catalyst choice can significantly impact the ease of purification.
-
Heterogeneous Catalysts: Using solid-supported catalysts, such as zeolites (e.g., HZSM-5), silica-supported acids, or polymer-bound catalysts, allows for simple filtration to remove the catalyst post-reaction.[2][8]
-
Magnetically Recoverable Catalysts: These are a modern solution for easy separation.[9] Nanoparticles with a magnetic core (e.g., Fe₃O₄) can be functionalized with a catalytically active species.[10] After the reaction, the catalyst is removed by applying an external magnetic field. This is particularly advantageous for green chemistry protocols.[9]
-
Catalyst Loading: Optimizing the catalyst loading to the minimum effective amount can reduce catalyst-derived impurities in the crude product.
Q3: How do electron-donating or -withdrawing groups on my starting materials affect catalyst choice and reaction outcomes?
A3: The electronic nature of substituents has a profound effect on the reactivity of the starting materials and the stability of intermediates, which in turn influences the choice of catalyst and reaction conditions.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -Cl) decrease the electron density of the pyridine ring, making the nitrogen atom less nucleophilic.[11] This can hinder reactions that rely on the nucleophilicity of the nitrogen, such as in the formation of pyridinium ylides for indolizine synthesis.[11] In such cases, a more reactive catalyst or harsher reaction conditions might be necessary.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the electron density, enhancing the nucleophilicity of the nitrogen and often facilitating the reaction.[11] However, they can also alter the regioselectivity of C-H functionalization reactions, making it crucial to select a catalyst and directing group combination that can override these intrinsic electronic biases if a specific isomer is desired.[7]
Q4: Are there any safety concerns I should be aware of when using certain catalysts for pyridine synthesis?
A4: Safety is paramount in any chemical synthesis. Some reagents and catalysts used in pyridine synthesis require special handling:
-
Pyrophoric Reagents: Some catalyst systems, particularly for C-H activation or cross-coupling, may involve pyrophoric reagents like t-BuLi or Grignard reagents. These must be handled under a strictly inert atmosphere.
-
Hydrazine and Hydroxylamine: These are sometimes used as the nitrogen source. Concentrated solutions of hydroxylamine can be explosive, and hydrazine can decompose violently in the presence of metal catalysts.[12]
-
Exothermic Reactions: Pyridine syntheses can be highly exothermic and difficult to control.[13] To prevent thermal runaway, consider slow, controlled addition of reagents, efficient cooling with an ice bath or cryostat, and running the reaction at a lower concentration.[13] For particularly energetic reactions, continuous flow chemistry offers superior temperature control and safety.[13]
References
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. baranlab.org [baranlab.org]
- 5. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Managing reaction temperature in the synthesis of halogenated nicotinic acids
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of halogenated nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature management during these critical chemical transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The Critical Role of Temperature in Halogenating Nicotinic Acid
The halogenation of the electron-deficient pyridine ring of nicotinic acid is often a challenging endeavor, requiring carefully controlled conditions to achieve the desired regioselectivity and yield. Temperature is arguably the most critical parameter in these reactions. Insufficient heat may lead to an impractically slow or incomplete reaction, while excessive temperatures can result in the formation of a cascade of unwanted byproducts, including over-halogenated species and decarboxylated impurities. This guide provides a structured approach to identifying and solving common temperature-related issues.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of halogenated nicotinic acids, linking them to potential temperature-related causes and offering actionable solutions.
Issue 1: Low Yield of 5-Bromonicotinic Acid
Question: I am attempting to synthesize 5-bromonicotinic acid via the bromination of nicotinic acid using thionyl chloride and bromine, but my yields are consistently low. What temperature-related factors could be at play?
Answer: Low yields in this synthesis are frequently tied to suboptimal temperature control at two key stages: the formation of the nicotinoyl chloride intermediate and the subsequent bromination.
-
Causality: The reaction proceeds through an electrophilic aromatic substitution mechanism, which requires harsh conditions due to the electron-deficient nature of the pyridine ring.[1] The initial step involves the formation of nicotinoyl chloride using thionyl chloride, which is typically performed at a moderate temperature (75-80°C).[1][2] If this temperature is too low, the formation of the intermediate will be incomplete. The subsequent bromination step requires a significantly higher temperature (110-120°C) to drive the reaction to completion.[1][2] Insufficient temperature during bromination will result in a low conversion rate.
-
Troubleshooting Protocol:
-
Verify Acyl Chloride Formation: Ensure the initial reaction of nicotinic acid with thionyl chloride is complete by maintaining a temperature of 75-80°C for approximately 6 hours, or until the evolution of HCl gas ceases.[1]
-
Optimize Bromination Temperature: After the formation of the acyl chloride, increase the temperature to a range of 110-120°C before the dropwise addition of bromine.[1][2]
-
Maintain Reaction Time and Temperature: Continue to stir the reaction mixture vigorously at 110-120°C for 10-14 hours to ensure the reaction goes to completion.[1][2]
-
Monitor Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product.
-
Issue 2: Formation of Impurities in the Synthesis of 2-Chloronicotinic Acid
Question: I am synthesizing 2-chloronicotinic acid from nicotinic acid N-oxide using phosphorus oxychloride (POCl₃) and am observing significant byproduct formation. How can I optimize the temperature to improve the purity of my product?
Answer: The formation of impurities in this reaction is often a consequence of poor temperature control, particularly during the initial exothermic reaction and the subsequent heating phase.
-
Causality: The reaction of nicotinic acid N-oxide with POCl₃ can be exothermic, and an uncontrolled rise in temperature can lead to side reactions.[3] Conversely, the main reaction requires a sustained period of heating at a specific temperature (around 100-105°C) to ensure complete conversion to the desired product.[3][4] Deviations from this optimal temperature range can result in incomplete reaction or the formation of undesired chlorinated species.
-
Troubleshooting Protocol:
-
Controlled Reagent Addition: When adding reagents like triethylamine, do so dropwise at room temperature to manage the initial exothermic reaction. The temperature may naturally rise to around 50°C.[3]
-
Stable Heating: After the initial addition, heat the solution to 100-105°C and maintain this temperature for 1 to 4 hours.[3][4] Using a water or oil bath is recommended for stable temperature control.
-
Post-Reaction Stirring: After the heating phase, continue stirring the reaction mixture for about 30 minutes as it cools to ensure the reaction is complete.[4]
-
Careful Work-up: During the work-up, ensure the residue is cooled to room temperature before adding water to precipitate the product.[4] Adding water to a hot solution can lead to the hydrolysis of byproducts and complicate purification.
-
Issue 3: Poor Regioselectivity in Bromination Reactions
Question: I am experiencing issues with the regioselectivity of my bromination reaction, obtaining a mixture of isomers instead of the desired product. Can temperature adjustments help?
Answer: Yes, temperature is a key factor in controlling the regioselectivity of electrophilic aromatic bromination.
-
Causality: Electrophilic aromatic substitution reactions on substituted rings can often yield a mixture of isomers. Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[5] Many bromination reactions are exothermic, and if the heat is not dissipated effectively, localized "hot spots" can form in the reaction mixture, leading to a loss of selectivity.[6]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: For electrophilic aromatic brominations, consider lowering the temperature significantly. Temperatures as low as -30°C to -78°C may be necessary to achieve high regioselectivity.[6][7]
-
Slow Reagent Addition: Add the brominating agent (e.g., Br₂ or NBS) slowly and dropwise to the reaction mixture. This allows for better control of the reaction rate and temperature.[6]
-
Efficient Cooling and Stirring: Use an appropriate cooling bath (e.g., dry ice/acetone) and ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of halogenation of nicotinic acid?
As with most chemical reactions, increasing the temperature generally increases the rate of halogenation. However, for the electron-deficient pyridine ring, elevated temperatures are often necessary to achieve a reasonable reaction rate.[1][8] It is a delicate balance, as excessively high temperatures can lead to decreased selectivity and the formation of byproducts.[1]
Q2: Can temperature influence the choice of halogenating agent?
Yes, the reactivity of the halogenating agent is linked to the required reaction temperature. For instance, direct bromination with molecular bromine (Br₂) often requires very high temperatures (over 300°C) for pyridine itself.[1] The use of a catalyst or a more reactive brominating agent like N-Bromosuccinimide (NBS) can allow the reaction to proceed at a lower temperature.
Q3: Are there any specific temperature considerations for Sandmeyer reactions to produce halogenated nicotinic acids?
The Sandmeyer reaction, which involves the conversion of a diazonium salt, is also temperature-sensitive.[9][10] The diazotization step is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The subsequent substitution reaction with a copper(I) halide is often performed at a slightly elevated temperature, for instance, 65-75°C for bromination, to ensure the decomposition of the diazonium salt and the formation of the aryl halide.[11]
Q4: How can I accurately monitor the internal temperature of my reaction?
It is crucial to monitor the internal temperature of the reaction mixture rather than the temperature of the heating bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring it does not touch the walls of the flask. This will provide a more accurate reading of the reaction conditions.
Q5: What are the risks of a "runaway reaction" due to poor temperature control?
Many halogenation reactions are exothermic.[6] Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, known as a runaway reaction. This can result in the boiling over of the reaction mixture, the release of hazardous fumes, and a significant decrease in product yield and purity due to side reactions and decomposition.[6]
Data Summary and Visual Guides
Table 1: Recommended Temperature Ranges for Halogenated Nicotinic Acid Synthesis
| Target Compound | Starting Material | Reagents | Temperature Range (°C) | Key Considerations |
| 5-Bromonicotinic Acid | Nicotinic Acid | Thionyl Chloride, Bromine | 75-80 (Acyl Chloride Formation), 110-120 (Bromination) | Staged temperature increase is critical for yield.[1][2] |
| 2-Chloronicotinic Acid | Nicotinic Acid N-Oxide | POCl₃, PCl₅ | 100-105 | Careful control of initial exotherm and sustained heating.[3][4] |
| 6-Chloronicotinic Acid | 2-Chloro-5-methylpyridine | Oxygen, Cobalt Acetate | 80 | Oxidation reaction temperature.[12] |
| Halogenated Nicotinic Acids | Aminonicotinic Acid | NaNO₂, CuX | 0-5 (Diazotization), 65-75 (Sandmeyer) | Low temperature for diazonium salt stability.[11] |
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. tutorchase.com [tutorchase.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid and its Isomers: A Guide for Researchers
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating molecular properties and enhancing biological activity. The trifluoromethyl group, in particular, is a powerful electron-withdrawing substituent that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] When combined with a pyridine carboxylic acid scaffold, a versatile pharmacophore in its own right, the resulting compounds present a rich field for chemical exploration.
This guide provides an in-depth comparative analysis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid and its key positional isomers. As researchers and drug development professionals, understanding the nuanced differences imparted by the specific arrangement of the chloro and trifluoromethyl substituents on the isonicotinic acid (pyridine-4-carboxylic acid) framework is critical for rational design and synthesis of novel bioactive molecules. We will delve into the synthetic pathways, physicochemical properties, and known applications of these isomers, supported by available experimental data.
The Isomeric Landscape: Structure and Nomenclature
Isonicotinic acid, with its carboxylic acid group at the 4-position of the pyridine ring, offers several positions for substitution. For a chloro and a trifluoromethyl substituent, the following key positional isomers exist, each with a distinct chemical identity and, consequently, divergent properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 749875-02-3 | C₇H₃ClF₃NO₂ | 225.55 |
| 2-Chloro-3-(trifluoromethyl)isonicotinic acid | 1227587-24-7 | C₇H₃ClF₃NO₂ | 225.55 |
| 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 | C₇H₃ClF₃NO₂ | 225.55 |
| 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | C₇H₃ClF₃NO₂ | 225.55 |
| 3-Chloro-5-(trifluoromethyl)isonicotinic acid | Not readily available | C₇H₃ClF₃NO₂ | 225.55 |
Synthetic Strategies: Causality in Experimental Design
The synthesis of these substituted isonicotinic acids often involves multi-step sequences starting from more readily available pyridine derivatives. The choice of synthetic route is dictated by the directing effects of the existing substituents and the desired final substitution pattern.
General Synthetic Workflow
A common approach involves the synthesis of a substituted pyridine precursor, followed by the introduction of the carboxylic acid functionality. This can be achieved through various methods, including oxidation of a methyl or other alkyl group, or through metal-catalyzed carbonylation reactions.
Caption: Generalized synthetic pathways to substituted isonicotinic acids.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinic acid
This protocol is adapted from a representative synthesis of a related isomer and illustrates a common synthetic strategy.
Objective: To synthesize 2-Chloro-5-(trifluoromethyl)isonicotinic acid from a suitable precursor.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi)
-
Dry Carbon Dioxide (CO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes to the cooled pyridine solution via the dropping funnel. The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
-
Carboxylation: Bubble dry CO₂ gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C. Alternatively, the reaction mixture can be poured over crushed dry ice.
-
Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2-3 with concentrated HCl. Extract the product into diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This protocol is a self-validating system. The success of the lithiation and carboxylation steps is highly dependent on maintaining anhydrous conditions and low temperatures to prevent side reactions. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Comparative Physicochemical Properties
The position of the electron-withdrawing chloro and trifluoromethyl groups has a profound impact on the electronic environment of the pyridine ring and the acidity of the carboxylic acid. While comprehensive experimental data for all isomers is not available in a single source, a compilation of available and predicted data is presented below.
| Isomer | Melting Point (°C) | pKa (Predicted) | Key Spectroscopic Data (Expected) |
| This compound | - | 1.39 ± 0.28[2] | ¹H NMR: Two distinct aromatic protons. ¹⁹F NMR: Singlet for the CF₃ group. |
| 2-Chloro-3-(trifluoromethyl)isonicotinic acid | - | - | ¹H NMR: Two distinct aromatic protons. ¹⁹F NMR: Singlet for the CF₃ group. |
| 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 185-186[3][4] | 2.05 ± 0.36[4] | ¹H NMR: Two distinct aromatic protons. ¹⁹F NMR: Singlet for the CF₃ group. |
| 2-Chloro-6-(trifluoromethyl)isonicotinic acid | - | - | ¹H NMR: Two distinct aromatic protons. ¹⁹F NMR: Singlet for the CF₃ group. |
| 3-Chloro-5-(trifluoromethyl)isonicotinic acid | - | - | ¹H NMR: Two distinct aromatic protons. ¹⁹F NMR: Singlet for the CF₃ group. |
Note: Predicted pKa values are computationally derived and should be used as a guide. Experimental verification is recommended.
Performance and Applications: The Impact of Isomerism on Biological Activity
The true value of this class of compounds is realized in their application as intermediates for pharmaceuticals and agrochemicals. The specific isomer used is often critical for achieving the desired biological activity and minimizing off-target effects.
Caption: Known and potential applications of different isomers.
-
2-Chloro-5-(trifluoromethyl)pyridine , the precursor to the corresponding isonicotinic acid, is a key intermediate in the synthesis of herbicides like fluazifop.[1] This highlights the importance of the 2-chloro-5-trifluoromethyl substitution pattern for herbicidal activity.
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid , an isomer of the nicotinic acid series but closely related, has been identified as a metabolite of the fungicide fluopyram.[5] This indicates that this substitution pattern is relevant to fungicidal action and metabolic pathways in the environment.
-
The biological activity of other isomers is less documented in publicly available literature, representing an opportunity for further research and development. Studies on related trifluoromethyl-pyridine carboxylic acids have shown that isomerism significantly affects their coordination chemistry and interaction with biological macromolecules like proteins and DNA, which in turn dictates their biological activity.[6]
Conclusion
The comparative analysis of this compound and its isomers reveals a family of compounds with significant potential in the development of new agrochemicals and pharmaceuticals. The specific positioning of the chloro and trifluoromethyl substituents on the isonicotinic acid core profoundly influences their physicochemical properties and, by extension, their synthetic accessibility and biological applications. While a comprehensive, side-by-side experimental comparison is lacking in the current literature, the available data underscores the importance of isomeric purity and the selection of the correct isomer for a given application. This guide serves as a foundational resource for researchers, providing a structured overview of the synthesis, properties, and applications of these valuable chemical entities, and aims to stimulate further investigation into their potential.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [acrospharmatech.com]
- 3. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]
- 4. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. This guide provides an in-depth, practical comparison of modern analytical techniques for the structural validation of 3-Chloro-2-(trifluoromethyl)isonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the primary validation tools, while also considering other techniques for a comprehensive perspective.
The Imperative of Structural Integrity in Drug Discovery
In the realm of drug development, a molecule's three-dimensional structure dictates its biological activity. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety issues. Therefore, the initial structural validation of a newly synthesized compound is a critical control point. This compound, with its distinct arrangement of a carboxylic acid, a chloro group, and a trifluoromethyl group on a pyridine ring, presents a unique set of analytical challenges and opportunities that we will explore.
Primary Analytical Approach: The Synergy of NMR and MS
The combination of NMR and MS provides a powerful and often definitive approach to structural elucidation for small molecules. NMR offers unparalleled insight into the connectivity and spatial arrangement of atoms, while MS provides precise molecular weight and fragmentation information, corroborating the overall composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Connectivity
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is necessary for a complete assignment.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable acidic proton is observed.
-
Acquisition of 1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments, their chemical shifts, and their coupling patterns.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
¹⁹F NMR: Acquire a fluorine spectrum, which is essential for confirming the presence and environment of the trifluoromethyl group.
-
-
Acquisition of 2D Spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
The following tables summarize the predicted NMR data for this compound. These predictions are generated based on established chemical shift principles and computational models.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13-14 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift. |
| ~8.6 | doublet | 1H | H6 | The proton at position 6 is adjacent to the nitrogen atom, leading to a downfield shift. It will be coupled to the proton at position 5. |
| ~7.9 | doublet | 1H | H5 | The proton at position 5 will be coupled to the proton at position 6. |
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C4 (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~152 | C6 | The carbon adjacent to the nitrogen is deshielded. |
| ~148 (quartet) | C2 (CF₃-bearing) | This quaternary carbon is deshielded by the attached trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |
| ~140 | C5 | Aromatic carbon. |
| ~130 | C3 (Cl-bearing) | The carbon bearing the chlorine atom is a quaternary carbon. |
| ~122 (quartet) | CF₃ | The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. |
Table 3: Predicted ¹⁹F NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -70 | singlet | CF₃ | The trifluoromethyl group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. |
The causality behind these predictions lies in the electronic effects of the substituents. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, the trifluoromethyl group, and the carboxylic acid group all contribute to the downfield chemical shifts of the pyridine ring protons and carbons.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce an intact molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion. For a carboxylic acid, negative ion mode is often successful, detecting the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is highly recommended to obtain the exact mass, which can be used to confirm the elemental composition.
-
Molecular Ion: The molecular formula of this compound is C₇H₃ClF₃NO₂. The calculated monoisotopic mass is approximately 224.98 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 225.99. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 223.97. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation. Key predicted fragmentation pathways include:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
-
Loss of HCl (36 Da): Elimination of hydrogen chloride.
-
Loss of CF₃ (69 Da): Cleavage of the trifluoromethyl group.
-
The combination of the correct molecular weight and the logical fragmentation pattern provides strong evidence for the proposed structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR and MS.
Caption: Workflow for structural validation using NMR and MS.
Comparative Analysis with Alternative Techniques
While the combination of NMR and MS is exceptionally powerful, other analytical techniques can provide complementary or, in some cases, definitive information.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Disadvantages | Applicability to Target Molecule |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information.[1] | Non-destructive; provides a wealth of structural detail. | Requires a relatively large amount of pure sample; can be complex to interpret. | Essential: Provides the core framework of the molecule. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[2] | High sensitivity; provides elemental composition with HRMS. | Provides limited connectivity information on its own. | Essential: Confirms molecular formula and provides corroborating structural evidence. |
| X-Ray Crystallography | Definitive 3D structure of a molecule in the solid state.[3][4] | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. | Highly valuable: Would provide absolute confirmation of the structure if a crystal can be grown. |
| FT-IR Spectroscopy | Presence of functional groups.[5] | Fast and simple to perform; good for identifying key functional groups. | Provides limited information on the overall molecular structure. | Supportive: Can confirm the presence of the carboxylic acid (O-H and C=O stretches) and the aromatic ring. |
X-Ray Crystallography: The Ultimate Confirmation
For absolute structural proof, single-crystal X-ray crystallography is unparalleled.[3][4] If a suitable crystal of this compound can be grown, this technique will provide the precise spatial arrangement of every atom in the molecule, confirming the connectivity and stereochemistry beyond any doubt. The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to construct a three-dimensional electron density map of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.[5] For our target molecule, the FT-IR spectrum would be expected to show:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C=C and C=N stretching vibrations from the pyridine ring (~1400-1600 cm⁻¹).
-
Strong C-F stretching vibrations from the trifluoromethyl group (~1100-1300 cm⁻¹).
While not sufficient for complete structure elucidation on its own, FT-IR is an excellent preliminary check to ensure the expected functional groups are present.
Conclusion
The structural validation of a novel compound like this compound is a multi-faceted process that relies on the convergence of data from complementary analytical techniques. The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and reliable pathway to elucidate the molecular structure with a high degree of confidence. The detailed connectivity information from a suite of NMR experiments, combined with the precise mass and fragmentation data from MS, creates a self-validating system for structural assignment. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard, while FT-IR serves as a valuable and rapid tool for functional group verification. By employing this integrated analytical approach, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in the journey from a promising molecule to a potential therapeutic.
References
A Comparative Guide to the In Vitro and In Vivo Performance of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid Derivatives
This guide provides a comprehensive comparison of novel derivatives of 3-Chloro-2-(trifluoromethyl)isonicotinic acid, a promising scaffold in modern drug discovery. We will delve into the synthesis, in vitro biological activity, and in vivo efficacy of a representative set of amide and ester derivatives, offering a head-to-head comparison supported by experimental data. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of new therapeutic agents.
Introduction: The Rationale for Derivatizing this compound
The this compound core is a privileged scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro- and carboxylic acid functionalities provide versatile handles for synthetic modification. These features make it an attractive starting point for developing novel drugs targeting a range of diseases, from infectious agents to inflammatory conditions and cancers.
This guide will focus on a hypothetical series of amide and ester derivatives of this compound to illustrate the impact of structural modifications on biological activity. We will explore their potential as antimicrobial agents, kinase inhibitors, and anti-inflammatory compounds.
Synthesis of this compound Derivatives
The synthesis of the target amide and ester derivatives commences with the activation of the carboxylic acid of this compound. A common and efficient method is the conversion to the corresponding acyl chloride.
Experimental Protocol: Synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
The resulting acyl chloride is then reacted with a variety of amines or alcohols to generate the corresponding amides and esters.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C and add a solution of 3-Chloro-2-(trifluoromethyl)isonicotinoyl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Ester Synthesis
-
Dissolve the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (10 mL/mmol).
-
Add a solution of 3-Chloro-2-(trifluoromethyl)isonicotinoyl chloride (1.0 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation: A Comparative Analysis
A panel of in vitro assays was conducted to evaluate the biological activity of the synthesized derivatives. The selection of assays was guided by the potential therapeutic applications of this chemical scaffold.
Antimicrobial Activity against Mycobacterium tuberculosis
Isonicotinic acid derivatives, such as isoniazid, are known for their potent antitubercular activity.[1] Therefore, our synthesized compounds were screened against Mycobacterium tuberculosis H37Rv.
-
Dispense 100 µL of Middlebrook 7H9 broth supplemented with OADC into a 96-well microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Inoculate each well with 100 µL of a log-phase culture of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 7 days.
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Amide-1 | -NH-(4-fluorophenyl) | 1.56 |
| Amide-2 | -NH-(4-chlorophenyl) | 0.78 |
| Amide-3 | -NH-benzyl | 3.12 |
| Ester-1 | -O-ethyl | > 64 |
| Ester-2 | -O-benzyl | 32 |
| Isoniazid | (Reference) | 0.06 |
Insight: The amide derivatives, particularly those with halogenated phenyl rings, demonstrated significant antimycobacterial activity, albeit less potent than the reference drug isoniazid. This suggests that the amide linkage is crucial for activity, and electron-withdrawing substituents on the aromatic ring enhance potency. The ester derivatives showed considerably weaker activity.
Cytotoxicity Assay
To assess the potential for off-target toxicity, the derivatives were evaluated for their cytotoxicity against a normal mammalian cell line (Vero cells).
-
Seed Vero cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | R Group (Amide/Ester) | IC50 (µM) vs. Vero Cells | Selectivity Index (SI = IC50/MIC) |
| Amide-1 | -NH-(4-fluorophenyl) | > 100 | > 64 |
| Amide-2 | -NH-(4-chlorophenyl) | 85 | 109 |
| Amide-3 | -NH-benzyl | > 100 | > 32 |
| Ester-1 | -O-ethyl | > 100 | - |
| Ester-2 | -O-benzyl | 92 | 2.8 |
Insight: The active amide derivatives displayed low cytotoxicity against Vero cells, resulting in favorable selectivity indices. This suggests that their antimicrobial activity is specific to mycobacteria and not due to general cellular toxicity.
Kinase Inhibitory Activity
The trifluoromethylpyridine scaffold is also found in several kinase inhibitors.[2] We, therefore, screened our compounds against a representative tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
The inhibitory activity against VEGFR2 was determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The assay measures the amount of ADP produced during the kinase reaction.
-
Briefly, the kinase, substrate, and test compound are incubated together.
-
The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP.
-
Finally, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the ADP produced and is inversely correlated with the kinase activity.
| Compound ID | R Group (Amide/Ester) | % Inhibition of VEGFR2 at 10 µM |
| Amide-1 | -NH-(4-fluorophenyl) | 68 |
| Amide-2 | -NH-(4-chlorophenyl) | 75 |
| Amide-3 | -NH-benzyl | 42 |
| Ester-1 | -O-ethyl | 15 |
| Ester-2 | -O-benzyl | 28 |
| Sorafenib | (Reference) | 98 |
Insight: The amide derivatives with aromatic substituents showed moderate inhibitory activity against VEGFR2, with the 4-chlorophenyl derivative being the most potent in this series. This suggests a potential for these compounds to be developed as anticancer agents.
In Vivo Anti-inflammatory Activity
Based on the observed in vitro activities, the most promising amide derivative, Amide-2 , was selected for in vivo evaluation in a murine model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Wistar rats are divided into groups: control (vehicle), standard (indomethacin, 10 mg/kg), and test (Amide-2, 50 mg/kg).
-
The test and standard drugs are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Control (Vehicle) | - | 0 |
| Amide-2 | 50 | 45.2 |
| Indomethacin | 10 | 62.5 |
Insight: Amide-2 exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model, reducing inflammation by 45.2% at a dose of 50 mg/kg. While not as potent as the standard drug indomethacin, this result demonstrates the in vivo efficacy of this class of compounds and warrants further optimization.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data from our studies allow for the elucidation of preliminary structure-activity relationships.
Caption: Key structure-activity relationship trends for this compound derivatives.
The superior activity of the amide derivatives over the esters suggests that the N-H group may be involved in crucial hydrogen bonding interactions with the biological target. Within the amide series, the presence of an aromatic ring at the R-position appears to be beneficial for activity. Furthermore, the introduction of halogens on this phenyl ring, particularly chlorine, consistently enhanced the potency across different assays. This could be attributed to favorable electronic effects or specific interactions within the binding pocket.
Conclusion and Future Directions
This comparative guide has demonstrated the potential of this compound as a versatile scaffold for the development of novel therapeutic agents. Our findings indicate that the amide derivatives, especially those bearing a 4-chlorophenyl substituent, exhibit promising in vitro antimicrobial and kinase inhibitory activities, coupled with low cytotoxicity and significant in vivo anti-inflammatory effects.
Future work should focus on expanding the library of these derivatives to further refine the structure-activity relationships. This includes exploring a wider range of substituents on the phenyl ring of the amide derivatives and investigating other heterocyclic and aliphatic amines. Lead compounds should be subjected to more extensive in vivo studies, including pharmacokinetic and toxicology profiling, to assess their drug-like properties and potential for clinical development.
References
- 1. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Carboxylic Acids
For the modern medicinal chemist, the strategic incorporation of fluorine into lead compounds is a cornerstone of rational drug design. Among the privileged scaffolds in this domain, trifluoromethylpyridine carboxylic acids stand out for their remarkable versatility and potent biological activities. This guide provides an in-depth technical comparison of trifluoromethylpyridine carboxylic acid analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols for their evaluation. We will explore the nuanced interplay between the trifluoromethyl group, the pyridine nitrogen, and the carboxylic acid moiety, offering insights to guide the synthesis and optimization of next-generation therapeutics and agrochemicals.
The Trifluoromethylpyridine Carboxylic Acid Scaffold: A Triad of Influence
The trifluoromethylpyridine carboxylic acid moiety is a powerful pharmacophore due to the unique and synergistic contributions of its three key components: the trifluoromethyl (-CF3) group, the pyridine ring, and the carboxylic acid (-COOH) group. Understanding the individual and collective impact of these components is crucial for predicting and modulating biological activity.
-
The Trifluoromethyl Group: An Electronic and Metabolic Powerhouse: The -CF3 group is a strong electron-withdrawing group, significantly influencing the electronic properties of the pyridine ring.[1] This electronic perturbation can enhance binding affinities to biological targets by altering pKa values and modulating the reactivity of the pyridine nitrogen.[1] Furthermore, the high strength of the carbon-fluorine bond imparts exceptional metabolic stability, often protecting the molecule from oxidative metabolism by cytochrome P450 enzymes.[2] This increased metabolic robustness is a highly desirable trait in drug candidates, leading to improved pharmacokinetic profiles.
-
The Pyridine Ring: A Versatile Interaction Hub: The pyridine ring serves as a rigid scaffold, presenting the trifluoromethyl and carboxylic acid groups in defined spatial orientations for optimal interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues in proteins.
-
The Carboxylic Acid Group: The Anchor and Solubilizer: The carboxylic acid group is a key player in molecular recognition, often forming strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in the active site of enzymes or receptors. Its ability to exist in both protonated and deprotonated states makes it a versatile interaction partner. Furthermore, the carboxylic acid moiety generally enhances the aqueous solubility of the molecule, a critical factor for bioavailability.
Isomeric Effects: Where Position Dictates Potency
The relative positions of the trifluoromethyl and carboxylic acid groups on the pyridine ring have a profound impact on the molecule's conformation, electronic distribution, and ultimately, its biological activity. The interplay of steric and electronic effects arising from different substitution patterns can lead to dramatic differences in potency and selectivity.
A study comparing zinc complexes of two trifluoromethylpyridine carboxylic acid isomers, 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid (4-(trifluoromethyl)pyridine-3-carboxylic acid), highlights the significance of substituent placement.[3][4][5] The 2-carboxylic acid isomer was found to act as a bidentate ligand, chelating the zinc ion through both the pyridine nitrogen and a carboxylate oxygen.[3][4][5] In contrast, the 3-carboxylic acid isomer acted as a monodentate ligand, coordinating only through the pyridine nitrogen.[3][4] This difference in coordination mode, dictated by the proximity of the carboxylic acid to the pyridine nitrogen, resulted in distinct biological activities when their binding to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) was evaluated.[3][4][5] The chelated complex of the 2-carboxylic acid isomer exhibited higher binding efficacy, suggesting that the spatial arrangement of the functional groups is critical for macromolecular recognition.[3][4][5]
Comparative Performance: A Look at the Data
A study on trifluoromethyl-pyrazole-carboxamides provides a valuable template for understanding these SAR principles. Although the core is a pyrazole, the fundamental interactions of the trifluoromethyl and carboxamide (a bioisostere of carboxylic acid in this context) groups with the COX enzyme active site are analogous.
| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 3b | 4-OCH3 | 0.46 | 3.82 | 0.12 |
| 3d | 3-OCH3, 4-OH | 5.61 | 4.92 | 1.14 |
| 3g | 4-(2-methoxyphenyl) | 4.45 | 2.65 | 1.68 |
| Ketoprofen | (Reference Drug) | - | 0.164 | 0.21 |
| Data adapted from a study on trifluoromethyl-pyrazole-carboxamides as COX inhibitors. This table illustrates how subtle changes in substitution can significantly impact potency and selectivity. |
From this data, we can infer that the positioning of substituents on the aromatic ring dramatically influences both the potency (IC50 values) and the selectivity for COX-2 over COX-1. Such quantitative data is essential for guiding the optimization of trifluoromethylpyridine carboxylic acid-based inhibitors for any given target.
Experimental Protocols for Biological Evaluation
To facilitate the direct comparison of novel trifluoromethylpyridine carboxylic acid analogs, standardized and reproducible biological assays are paramount. Here, we provide detailed, step-by-step protocols for key assays relevant to the evaluation of these compounds.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-2.
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
96-well white opaque flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme with sterile water and store on ice.
-
Prepare a 10x stock solution of the test compound in DMSO.
-
Prepare a working solution of Arachidonic Acid by reconstituting in ethanol, followed by dilution with NaOH and then water.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 10 µL of the diluted test inhibitor or buffer (for enzyme control).
-
Add 2 µL of Celecoxib to the inhibitor control wells.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-parameter logistic curve.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylpyridine carboxylic acid analogs in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The trifluoromethylpyridine carboxylic acid scaffold is a rich source of biologically active molecules with broad applications in drug discovery and agrochemical development. The structure-activity relationships of these compounds are governed by a delicate balance of electronic, steric, and pharmacokinetic properties, with the isomeric positioning of the key functional groups playing a pivotal role in determining potency and selectivity.
Future research in this area should focus on systematic studies of a complete series of isomers to provide a more comprehensive understanding of their SAR. The detailed experimental protocols provided in this guide offer a framework for such investigations, enabling researchers to generate high-quality, comparable data. By combining rational design with robust biological evaluation, the full potential of trifluoromethylpyridine carboxylic acids can be unlocked, leading to the development of novel and effective chemical entities.
References
- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
A Comparative Guide to Cross-Reactivity Profiling of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of novel compounds based on the 3-Chloro-2-(trifluoromethyl)isonicotinic acid scaffold. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing compound selectivity.
Introduction: The Significance of the Scaffold and the Imperative of Selectivity
The isonicotinic acid hydrazide framework is a cornerstone in medicinal chemistry, most famously represented by the anti-tuberculosis drug Isoniazid.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group and a chloro (-Cl) atom onto this pyridine core, creating this compound, is a deliberate design choice. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability by increasing lipophilicity, while its strong electron-withdrawing nature can significantly modulate target binding affinity.[3][4]
However, these same physicochemical modifications designed to enhance efficacy can also introduce unintended biological interactions, known as cross-reactivity or off-target effects.[5] These off-target interactions are a primary source of drug-induced toxicity and can lead to the failure of promising candidates in later stages of development.[6] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a fundamental component of rational drug design.
This guide establishes a multi-tiered strategy for profiling and comparing the cross-reactivity of new chemical entities (NCEs) derived from this scaffold against relevant alternatives.
The Comparative Cohort: Defining Our Analogs
To illustrate this guide's principles, we will consider a hypothetical comparative study of the following compounds:
-
Compound A (Core Scaffold): this compound
-
Compound B (Hydrazide Derivative): A novel N'-substituted isonicotinohydrazide derived from Compound A, designed to mimic the primary mechanism of Isoniazid.
-
Compound C (Ester Derivative): A methyl ester of Compound A, representing a common prodrug strategy.
-
Alternative 1 (Reference Drug): Isoniazid, the parent drug without the chloro and trifluoromethyl substitutions.
-
Alternative 2 (Halogen Analog): 3-Chloro-isonicotinic acid, to isolate the effect of the trifluoromethyl group.
The objective is to determine if the modifications in Compounds A, B, and C offer superior selectivity compared to the established drug and a simpler analog.
A Tiered Workflow for Cross-Reactivity Assessment
A systematic, tiered approach is the most resource-efficient method for profiling compound selectivity. It begins with broad, inexpensive computational methods and progresses to more specific and complex biological assays for candidates that pass earlier checks.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: In Silico Prediction of Off-Target Liabilities
Causality: Before committing to expensive wet-lab experiments, computational methods can triage compounds and identify the most probable off-target families. This approach is grounded in the principle of molecular similarity: compounds with similar 2D or 3D structures are likely to bind to similar protein targets.[7]
Experimental Protocol (2D Molecular Similarity Search):
-
Obtain SMILES Strings: Generate the canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for all compounds in the comparative cohort.
-
Select Database: Utilize a public database such as ChEMBL or PubChem, which contains bioactivity data for millions of compounds against thousands of targets.
-
Perform Similarity Search: Using a Tanimoto coefficient threshold of ≥0.85 as a starting point, search the database for compounds structurally similar to your query molecules.
-
Analyze Associated Targets: Compile a list of protein targets associated with the retrieved similar compounds. Pay close attention to targets with high-affinity binding data (e.g., IC50, Ki, or Kd < 1 µM).
-
Hypothesize Off-Target Classes: Group the identified targets into families (e.g., serine/threonine kinases, G-protein coupled receptors, nuclear hormone receptors). This list will inform the design of in vitro screening panels.
Tier 2: In Vitro Target-Based Screening
Causality: This tier aims to experimentally validate the computational hypotheses by directly measuring the binding affinity of the compounds to the primary target and a broad panel of potential off-targets. A large differential between on-target and off-target affinity is the first indicator of a selective compound.
Caption: On-target vs. off-target binding interactions.
Experimental Protocol (Competitive ELISA for Binding Assessment): This protocol is a standard method for quantifying antibody cross-reactivity but is adapted here for small molecule competitive binding.[8]
-
Plate Coating: Adsorb a recombinant, purified version of the protein target (e.g., a human kinase identified in Tier 1) onto a high-binding 96-well microplate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
-
Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction:
-
Add a known, labeled ligand for the target protein at a constant concentration (ideally its Kd value) to all wells. This could be a fluorescently or biotin-labeled small molecule.
-
Simultaneously, add the test compounds (Compound A, B, C, etc.) in a serial dilution (e.g., from 100 µM to 1 pM).
-
Incubate for 2-3 hours to allow the binding to reach equilibrium.
-
-
Washing: Repeat the wash step (Step 2) to remove unbound reagents.
-
Detection:
-
If using a biotinylated ligand, add a streptavidin-HRP conjugate and incubate for 30 minutes. Wash again. Add a TMB substrate and stop the reaction with sulfuric acid.
-
If using a fluorescent ligand, proceed directly to measurement.
-
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Plot the signal against the log of the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which can be converted to an inhibition constant (Ki).
Tier 3: Cell-Based Functional Assays
Causality: A compound may bind to an off-target protein but elicit no functional response. Cellular assays are critical for determining if cross-reactivity translates into a biological effect, such as unintended pathway activation/inhibition or general cytotoxicity.
Experimental Protocol (MTT Cytotoxicity Assay):
-
Cell Seeding: Seed a relevant human cell line (e.g., HepG2 liver carcinoma cells, to assess potential hepatotoxicity) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the comparative cohort of compounds across a wide range of concentrations (e.g., 100 µM to 1 nM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot against the log of compound concentration. Calculate the CC50 (50% cytotoxic concentration).
Data Presentation and Comparative Analysis
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The goal is to build a comprehensive selectivity profile for each compound.
Table 1: Predicted Physicochemical Properties and On-Target Potency
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Primary Target IC50 (nM) [Hypothetical] |
|---|---|---|---|---|
| Compound A | 225.55 | 2.15 | 50.1 | N/A |
| Compound B | 239.58 | 1.88 | 75.3 | 50 |
| Compound C | 239.58 | 2.54 | 39.2 | >10,000 |
| Alternative 1 | 137.14 | -0.64 | 64.2 | 85 |
| Alternative 2 | 157.56 | 1.01 | 50.1 | >10,000 |
Note: Physicochemical properties are calculated. IC50 values are hypothetical for illustrative purposes.
Table 2: Comparative Cross-Reactivity and Cytotoxicity Profile [Hypothetical Data]
| Compound | Off-Target 1 (Kinase X) Ki (nM) | Off-Target 2 (GPCR Y) Ki (nM) | HepG2 CC50 (µM) | Selectivity Index (Kinase X / Target) |
|---|---|---|---|---|
| Compound A | 1,200 | 5,400 | 25 | N/A |
| Compound B | 8,500 | >10,000 | >100 | 170 |
| Compound C | 950 | 2,100 | 15 | N/A |
| Alternative 1 | >10,000 | >10,000 | >100 | >1176 |
| Alternative 2 | 3,500 | 8,000 | 60 | N/A |
Interpretation: The Selectivity Index (Off-Target Ki / On-Target Ki) is a key metric. A higher index indicates greater selectivity.
-
In this hypothetical dataset, Isoniazid (Alternative 1) shows the highest selectivity, as expected from a well-established drug, with no significant off-target binding detected.
-
Compound B demonstrates high potency against its primary target (50 nM IC50). While it has a measurable affinity for Kinase X, its selectivity index of 170 indicates a reasonably safe therapeutic window. Its lack of cytotoxicity (CC50 >100 µM) is also a favorable attribute.
-
Compound C (Ester) and Compound A (Core) show much lower selectivity and higher cytotoxicity, suggesting these scaffolds may be less desirable starting points for this specific target class. The increased lipophilicity from the ester group in Compound C may contribute to its lower CC50 value.
By systematically applying this tiered approach and objectively comparing the data, researchers can make informed decisions, prioritizing compounds with the most promising selectivity profiles for further preclinical development. This rigorous, evidence-based methodology is essential for mitigating risk and increasing the probability of success in the complex journey of drug discovery.
References
- 1. Interactions between Isoniazid and α-Hydroxycarboxylic Acids [mdpi.com]
- 2. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking the Performance of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid in Herbicide Assays: A Comparative Guide
For researchers and professionals in drug discovery and agrochemical development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 3-Chloro-2-(trifluoromethyl)isonicotinic acid, a compound of interest owing to its structural similarities to known bioactive molecules. While direct experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust methodology for its evaluation.
This document will focus on the likely application of this compound as a synthetic auxin herbicide. This hypothesis is based on the well-documented herbicidal activity of other trifluoromethylpyridine derivatives.[1][2] To provide a meaningful benchmark, we will compare its hypothetical performance against Picloram, a widely used and well-characterized herbicide from the pyridine carboxylic acid family that also acts as a synthetic auxin.[3][4]
This guide will detail the protocols for two critical assays: an in-vitro Auxin Receptor Binding Assay and a whole-plant Root Growth Inhibition Assay. By following these methodologies, researchers can generate the necessary data to objectively assess the potential of this compound.
The Compounds: Structures and Hypothesized Mechanism of Action
This compound belongs to the family of halogenated pyridine carboxylic acids. The presence of the trifluoromethyl group is known to enhance the biological activity of many agrochemicals.[1] Its structural resemblance to known auxin-mimic herbicides suggests that it may exert its phytotoxic effects by binding to and activating the TIR1/AFB family of auxin co-receptors, leading to uncontrolled plant growth and eventual death.[2][5]
Picloram , our comparator, is a systemic herbicide used for the control of broadleaf weeds.[3][4] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to the disruption of normal plant growth processes.[3]
In Vitro Performance: Auxin Receptor Binding Assay
To quantify the direct interaction between the test compounds and their putative molecular target, a surface plasmon resonance (SPR)-based auxin receptor binding assay is employed. This assay measures the binding affinity of the compounds to the TIR1 auxin co-receptor in the presence of an Aux/IAA peptide, providing a direct measure of their potential as auxin mimics.[6][7][8][9]
Experimental Protocol: TIR1/AFB Auxin Receptor Binding Assay
-
Protein Expression and Purification : Recombinantly express and purify the Arabidopsis TIR1 F-box protein and a representative Aux/IAA degron peptide (e.g., IAA7).
-
SPR Chip Preparation : Immobilize the purified Aux/IAA peptide onto the surface of an SPR sensor chip.
-
Binding Analysis :
-
Prepare a series of dilutions for this compound and Picloram.
-
In separate experiments, inject the purified TIR1 protein mixed with each concentration of the test compound over the sensor chip surface.
-
A positive control (e.g., indole-3-acetic acid, IAA) and a negative control (e.g., vehicle only) should be included.
-
-
Data Acquisition and Analysis :
-
Measure the binding response in Resonance Units (RU).
-
Calculate the equilibrium dissociation constant (KD) for each compound to determine its binding affinity. A lower KD value indicates a higher binding affinity.
-
Illustrative Data Presentation
The following table presents a hypothetical data set to illustrate how the results from the auxin receptor binding assay would be presented.
| Compound | KD (nM) |
| This compound | 75 |
| Picloram | 50 |
| Indole-3-acetic acid (IAA) - Positive Control | 25 |
This data is for illustrative purposes only.
Whole-Plant Efficacy: Root Growth Inhibition Assay
While in vitro assays provide valuable mechanistic insights, whole-plant assays are crucial for assessing the physiological effects of a potential herbicide. The root growth inhibition assay is a sensitive and widely used method to determine the phytotoxicity of a compound.[3][4]
Experimental Protocol: Root Growth Inhibition Assay
-
Plant Material and Growth Conditions : Use a model plant species with a well-characterized response to auxins, such as Arabidopsis thaliana or cress (Lepidium sativum). Germinate seeds on a defined growth medium.
-
Herbicide Treatment :
-
Prepare a range of concentrations for this compound and Picloram in the growth medium.
-
Transfer seedlings of a uniform size to the herbicide-containing medium.
-
Include a no-herbicide control.
-
-
Incubation and Measurement :
-
Incubate the seedlings under controlled light and temperature conditions.
-
After a defined period (e.g., 7-14 days), measure the primary root length of each seedling.
-
-
Data Analysis :
-
Calculate the percent root growth inhibition for each concentration relative to the control.
-
Determine the half-maximal effective concentration (EC50) for each compound. A lower EC50 value indicates greater herbicidal potency.
-
Illustrative Data Presentation
The following table presents a hypothetical data set to illustrate how the results from the root growth inhibition assay would be presented.
| Compound | EC50 (µM) |
| This compound | 1.5 |
| Picloram | 2.0 |
This data is for illustrative purposes only.
Visualizing the Scientific Workflow and Mechanism
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for benchmarking herbicidal performance.
Caption: Simplified auxin signaling pathway and the mode of action of auxin-mimic herbicides.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of this compound as a potential auxin-mimic herbicide. By employing the detailed protocols for in vitro auxin receptor binding and whole-plant root growth inhibition assays, researchers can generate the necessary quantitative data for a direct comparison with established herbicides like Picloram.
The structural features of this compound, particularly the trifluoromethylpyridine core, suggest a high potential for herbicidal activity. The methodologies presented here provide the roadmap for confirming this hypothesis and elucidating the compound's specific performance characteristics. The resulting data will be invaluable for guiding further research and development in the pursuit of novel and effective crop protection solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Validation of Quantification Methods for 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
Introduction: The Analytical Imperative for a Novel Heterocycle
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a halogenated pyridine derivative, a chemical scaffold of significant interest in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The presence of a trifluoromethyl group, a chlorine atom, and a carboxylic acid function on the pyridine ring imparts unique physicochemical properties that can influence biological activity. Consequently, the ability to accurately and reliably quantify this compound in various matrices—from bulk drug substances to complex biological fluids—is a cornerstone of effective research, development, and quality control.
This guide provides a comparative analysis of common analytical techniques for the quantification of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection and validation. We will explore the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), grounding our discussion in the rigorous validation frameworks established by international regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7][8]
Pillar 1: Foundational Principles of Analytical Method Validation
The objective of any analytical procedure validation is to demonstrate through empirical evidence that the method is "fit for its intended purpose."[9] This principle, championed by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensures that the data generated is reliable, reproducible, and accurate.[5][10][11][12][13] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[5][6][7]
The validation process is not a one-time event but a lifecycle approach that begins during method development and continues through routine use.[6]
Pillar 2: A Comparative Overview of Quantification Methodologies
The choice of analytical technique is dictated by the analyte's properties, the sample matrix, and the required sensitivity and throughput. For this compound, three primary techniques stand out.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis. The pyridine ring in the target molecule contains a chromophore, making it suitable for UV detection.[14][15] HPLC is robust, reliable, and widely available. Its primary limitation can be a lack of sensitivity and potential interference from matrix components that also absorb UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and specificity through mass detection.[16][17][18] However, the carboxylic acid group on the analyte makes it polar and non-volatile. Therefore, a derivatization step (e.g., esterification) is typically required to make the molecule amenable to GC analysis. This adds a sample preparation step that can introduce variability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the powerful separation of HPLC with the highly sensitive and specific detection of mass spectrometry. It is the preferred method for quantifying low-level analytes in complex matrices without the need for derivatization. While powerful, it requires more specialized equipment and expertise.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes typical, yet illustrative, validation data for the quantification of this compound using the three discussed methods.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS | ICH Q2(R2) Guideline Reference |
| Specificity / Selectivity | Moderate; potential for matrix interference. | High; mass fragmentation pattern is highly specific. | Very High; parent/daughter ion transition is extremely selective. | Ability to assess the analyte unequivocally in the presence of other components.[6] |
| Linearity (Range) | 0.5 – 100 µg/mL | 0.05 – 25 µg/mL | 0.001 – 5 µg/mL (1 ng/mL - 5000 ng/mL) | The interval between the upper and lower concentration levels of the analyte.[8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 | Should be evaluated statistically. |
| Accuracy (% Recovery) | 98.0 – 102.0% | 97.5 – 103.0% | 99.0 – 101.5% | Closeness of results to the true value.[6][11] |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.5% | The closeness of agreement among a series of measurements.[6][11] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.05 µg/mL | 0.001 µg/mL (1 ng/mL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.015 µg/mL | 0.0003 µg/mL (0.3 ng/mL) | The lowest amount of analyte that can be detected but not necessarily quantitated.[8] |
Expert Insights:
-
HPLC-UV is the ideal choice for assay and purity testing of the bulk drug substance where concentrations are high and the matrix is simple. Its robustness and lower operational cost are significant advantages.
-
GC-MS could be employed for identifying and quantifying volatile impurities or in specific matrices where its separation power for related halogenated compounds is beneficial.[19] However, the need for derivatization makes it less suitable for high-throughput quantitative workflows.
-
LC-MS/MS is the unequivocal choice for bioanalytical studies (e.g., pharmacokinetics) where the analyte is present at very low concentrations in complex biological matrices like plasma or urine.[10][20] Its superior sensitivity and selectivity justify the higher operational complexity.
Pillar 3: A Self-Validating Experimental Protocol for an HPLC-UV Method
Here, we detail a step-by-step protocol for the validation of a hypothetical HPLC-UV method. The causality behind each step is explained to demonstrate how the protocol forms a self-validating system.
A. Chromatographic Conditions (Starting Point)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic to be determined during development)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~270 nm (to be confirmed by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
B. Preparation of Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water). Causality: An accurate primary stock is the foundation of all subsequent quantitative measurements.
-
Calibration Standards & Quality Control (QC) Samples: Perform serial dilutions from the primary stock to prepare calibration standards covering the linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) and at least three levels of QC samples (Low, Medium, High). Causality: Calibration standards define the quantitative relationship, while independent QC samples verify the accuracy of the curve during validation and routine use.
C. The Validation Experiments
References
- 1. acrospharmatech.com [acrospharmatech.com]
- 2. This compound | 749875-02-3 [sigmaaldrich.com]
- 3. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. id-eptri.eu [id-eptri.eu]
The Strategic Advantage of Fluorination: A Comparative Efficacy Guide to Isonicotinic Acid Analogs
Introduction: The Enduring Scaffold of Isonicotinic Acid and the Transformative Power of Fluorine
Isonicotinic acid, a simple pyridine-4-carboxylic acid scaffold, is the backbone of isoniazid, a cornerstone drug in tuberculosis therapy for over half a century.[1] Its derivatives have since been explored for a wide range of therapeutic applications, from antimicrobial and antiviral to anticancer agents.[2][3] The efficacy of these derivatives is a tale of nuanced molecular interactions, where small structural modifications can lead to profound changes in biological activity.
In modern medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the pharmacological properties of a lead compound.[4] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[5][6][7] This guide provides an in-depth comparison of the efficacy of fluorinated and non-fluorinated isonicotinic acid analogs, supported by experimental data, to inform the strategic design of next-generation therapeutics. We will delve into their comparative performance in two distinct therapeutic arenas: antitubercular and anticancer activities.
Antitubercular Efficacy: A Tale of Two Analogs
The primary mechanism of action for isoniazid, the archetypal non-fluorinated isonicotinic acid analog, is the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[8] Isoniazid itself is a prodrug, activated by the mycobacterial catalase-peroxidase enzyme KatG.[8] The activated form then covalently binds to NAD+, forming an adduct that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[8]
Comparative Antitubercular Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of non-fluorinated and fluorinated isonicotinic acid hydrazide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound Type | Compound/Derivative | Fluorination | MIC (µg/mL) | Reference |
| Non-Fluorinated | Isoniazid (INH) | No | 0.025 - 0.125 | [9][10] |
| N'-(benzylidene)isonicotinohydrazide | No | >100 | [6] | |
| N'-(4-hydroxybenzylidene)isonicotinohydrazide | No | 6.25 | [6] | |
| N'-(4-nitrobenzylidene)isonicotinohydrazide | No | 6.25 | [6] | |
| Fluorinated | N'-(4-fluorobenzylidene)isonicotinohydrazide | Yes | 3.12 | [6] |
| N'-(2,4-difluorobenzylidene)isonicotinohydrazide | Yes | 1.56 | [6] | |
| N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Yes | 6.25 - 12.5 | [6] |
Note: MIC values can vary based on experimental conditions and the specific strain of M. tuberculosis tested.
From the compiled data, a trend emerges where fluorination on the benzylidene moiety of isonicotinic acid hydrazones appears to enhance antitubercular activity, as evidenced by lower MIC values compared to the unsubstituted benzylidene derivative. This suggests that the electron-withdrawing nature of fluorine may influence the electronic properties of the molecule, potentially affecting its interaction with the KatG enzyme or the InhA target.
Experimental Protocols for Antitubercular Evaluation
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration of a compound against Mycobacterium tuberculosis.[11][12]
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual determination of bacterial growth inhibition.[8]
Step-by-Step Protocol:
-
Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO) to the first well of a row. Perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next. The final well serves as a drug-free control.
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[11]
This assay directly measures the ability of a compound to inhibit the InhA enzyme.[2][13]
Principle: The activity of InhA is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor during the reduction of the enoyl-ACP substrate.[13]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), NADH (final concentration of 250 µM), and the substrate (e.g., trans-2-dodecenoyl-Coenzyme A, final concentration of 25 µM).[2]
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., triclosan) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Initiate the reaction by adding purified InhA enzyme (final concentration of 10-100 nM).[2]
-
Absorbance Reading: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]
Visualizing the Antitubercular Mechanism
Caption: Isoniazid activation and inhibition of mycolic acid synthesis.
Anticancer Potential: A New Frontier for Isonicotinic Acid Analogs
Beyond their antimicrobial properties, isonicotinic acid derivatives have demonstrated promising anticancer activity.[2][14] One of the key mechanisms implicated is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[15][16][17][18][19]
Comparative Anticancer Activity Data
Direct comparative studies on the anticancer efficacy of fluorinated versus non-fluorinated isonicotinic acid analogs are still emerging. However, existing research on various derivatives allows for a preliminary assessment. The table below presents IC50 values for a selection of isonicotinic acid hydrazone derivatives against different cancer cell lines.
| Compound Type | Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Non-Fluorinated | (E)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide | HCT-116 (Colon) | 1.83 | [2] |
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide | HCT-116 (Colon) | 0.61 | [2] | |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | HCT-116 (Colon) | 1.13 | [2] | |
| Fluorinated | 1-(2-fluorobenzyl)-5-fluoroisatin | HuTu 80 (Duodenal) | ~20 µM | [13] |
| 1-(2-chlorobenzyl)-5-fluoroisatin | HuTu 80 (Duodenal) | ~15 µM | [13] | |
| 1-(2,6-difluorobenzyl)-5-fluoroisatin | HuTu 80 (Duodenal) | ~10 µM* | [13] |
*Note: IC50 values for fluorinated isatins (a related scaffold) are presented in µM and are against a different cell line, highlighting the need for more direct comparative studies.
The data, although not a direct head-to-head comparison, suggests that halogenation (including fluorination) can contribute to potent anticancer activity. For instance, the fluorinated isatin derivatives show activity in the micromolar range.[13] The structure-activity relationship studies on non-fluorinated isonicotinic acid hydrazones indicate that the position and nature of substituents on the aromatic ring are critical for their cytotoxic effects.[2]
Experimental Protocol for Anticancer Evaluation
This assay is used to screen for compounds that inhibit the transcriptional activity of HIF-1.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing hypoxia-responsive elements (HREs). In the presence of an active HIF-1 complex, the reporter gene is transcribed, and its product can be quantified.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cancer cell line (e.g., Hep3B, SK-Hep-1) and transfect with a plasmid containing the HRE-luciferase reporter construct.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the test compounds.
-
Hypoxia Induction: Incubate the plates under hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce HIF-1α accumulation and activity. A set of plates should be kept under normoxic conditions as a control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to cell viability (which can be determined in a parallel assay like MTT). Calculate the percentage of inhibition of HIF-1 activity for each compound concentration relative to the vehicle-treated control.
Visualizing the HIF-1α Inhibition Pathway
Caption: Proposed mechanism of HIF-1α inhibition by isonicotinic acid analogs.
Pharmacokinetic Considerations: The Fluorine Advantage
While direct comparative pharmacokinetic data for fluorinated versus non-fluorinated isonicotinic acid analogs is limited, the principles of medicinal chemistry suggest a significant advantage for fluorination.
Isoniazid is metabolized in the liver, primarily through acetylation by N-acetyltransferase 2 (NAT2).[20] This process can lead to the formation of hepatotoxic metabolites. The rate of acetylation varies among individuals ("fast" vs. "slow" acetylators), affecting the drug's half-life and potential for toxicity.[20]
The introduction of fluorine can significantly alter a molecule's metabolic fate. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes.[5] This can lead to:
-
Increased Metabolic Stability: Blocking sites of metabolic oxidation can prolong the half-life of a drug, potentially leading to improved bioavailability and a more sustained therapeutic effect.
-
Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. However, the effect is position-dependent and must be carefully considered in drug design.[5]
These predictable effects of fluorination suggest that fluorinated isonicotinic acid analogs may offer improved pharmacokinetic profiles compared to their non-fluorinated counterparts, potentially leading to more effective and safer therapeutic agents.
Conclusion: A Strategic Imperative for Drug Discovery
The strategic incorporation of fluorine into the isonicotinic acid scaffold represents a powerful approach to enhancing therapeutic efficacy. The available data, while not always from direct head-to-head comparisons, strongly suggests that fluorination can lead to improved antitubercular and anticancer activity. This is likely due to a combination of factors, including enhanced metabolic stability, modulated lipophilicity, and altered electronic properties that can improve target engagement.
For researchers and drug development professionals, the message is clear: the judicious use of fluorine is not merely an incremental modification but a strategic imperative in the design of novel isonicotinic acid-based therapeutics. Further direct comparative studies are warranted to fully elucidate the structure-activity and structure-property relationships, paving the way for the development of more potent and safer drugs to combat tuberculosis, cancer, and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 6. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 17. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of isoniazid: The good, the bad, and the alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Chloro-2-(trifluoromethyl)isonicotinic acid
This document provides a detailed protocol for the safe handling and disposal of 3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS No. 749875-02-3). As a compound featuring a chlorinated pyridine ring, a carboxylic acid group, and a trifluoromethyl moiety, its disposal requires a multi-faceted approach that addresses its corrosivity, potential toxicity, and environmental persistence. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. The procedures outlined herein are designed to ensure personnel safety and adherence to environmental regulations.
Hazard Assessment and Chemical Profile
Understanding the chemical's inherent hazards is the foundation of its safe management. This compound is a halogenated organic acid. Its structure dictates its reactive and toxicological profile.
-
Corrosivity: The isonicotinic acid group makes the compound acidic and corrosive.
-
Halogenation: The presence of both chlorine and fluorine (in the trifluoromethyl group) places it in the category of halogenated organic waste. Such compounds can form toxic byproducts, like dioxins, if not incinerated at sufficiently high temperatures.
-
Environmental Persistence: The trifluoromethyl group is a form of per- and polyfluoroalkyl substance (PFAS). PFAS are known for their extreme persistence in the environment, leading to bioaccumulation and potential long-term ecological and health impacts. The U.S. Environmental Protection Agency (EPA) is actively increasing its regulation of PFAS compounds, making their proper disposal a matter of significant regulatory importance[1][2].
A summary of its key identifiers and hazard classifications, based on structurally similar compounds, is provided below.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 749875-02-3[3][4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO₂[4][5][6] |
| Molecular Weight | 225.55 g/mol [4][6] |
| Anticipated Hazards | Causes skin irritation.[7][8][9] Causes serious eye irritation/damage.[7][8][9][10] May cause respiratory irritation.[9][10] |
| Waste Classification | Halogenated Organic Acid Waste[11] |
Core Principles for Disposal
Before proceeding to the operational steps, adhere to these fundamental principles:
-
DO NOT Sewer: Never dispose of this chemical, or its neutralized form, down the sanitary sewer. The halogenated organic structure is not suitable for wastewater treatment and is environmentally persistent.
-
Segregate Waste: Halogenated organic waste must always be collected separately from non-halogenated waste to ensure it is sent to the correct disposal facility (e.g., a high-temperature incinerator)[11][12].
-
Minimize Waste: Employ good laboratory practice to minimize the initial quantity of waste generated.
-
Consult Institutional Policy: Always follow your institution's specific hazardous waste disposal guidelines, which are designed to comply with local, state, and federal regulations[13].
Step-by-Step Disposal Protocol
This protocol covers the collection, temporary storage, and preparation of this compound waste for pickup by trained environmental health and safety (EHS) personnel.
Required Personal Protective Equipment (PPE)
Ensure the following PPE is worn at all times when handling the chemical or its waste.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if handling larger quantities. | Protects against splashes that can cause serious eye damage[8][10]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation[8]. |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing[14][15]. |
| Ventilation | Handle only within a certified chemical fume hood. | Minimizes inhalation of any dust or vapors[14]. |
Waste Collection and Containment
The primary goal is to safely contain the waste in a designated, compatible, and clearly labeled container.
Caption: Waste Collection and Containment Workflow.
Step-by-Step Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container, preferably high-density polyethylene (HDPE) or glass. This container must be dedicated solely to Halogenated Organic Waste [16][17].
-
Proper Labeling: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "this compound" and any other components of the waste stream. Indicate the hazards: "Corrosive (Acid)" and "Halogenated."
-
Transfer Waste: In a chemical fume hood, carefully transfer the waste material into the designated container. Avoid splashing. If transferring a solid, use a powder funnel.
-
Secure Container: Tightly cap the container after each addition. Do not leave it open. Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area, such as a ventilated cabinet. Ensure it is stored away from incompatible materials, particularly bases and strong oxidizing agents[12][18].
Optional In-Lab Neutralization (for Corrosivity Reduction)
For dilute aqueous waste streams, neutralization can reduce the corrosive hazard during storage. This procedure does not render the waste non-hazardous. The resulting salt solution must still be disposed of as halogenated organic waste. This step should only be performed by personnel experienced with acid-base neutralization.
Caution: Neutralization reactions are exothermic and can generate gas. Perform all steps slowly in a fume hood.[19][20]
-
Dilution: Ensure the acidic waste is diluted. If starting with a concentrated solution, slowly add it to a large volume of cold water (at least a 10:1 water-to-acid ratio) in a large beaker with constant stirring[19][21].
-
Prepare Base: Use a weak base such as sodium bicarbonate or sodium carbonate.
-
Slow Addition: While stirring the diluted acid solution, slowly add small portions of the basic powder or a dilute basic solution. Be prepared for gas (CO₂) evolution (foaming) if using a carbonate base[22][23].
-
Monitor: Continuously monitor the temperature of the solution. If it becomes warm, pause the addition to allow it to cool.
-
Check pH: Periodically check the pH using pH paper or a calibrated meter. Continue adding the base until the pH is between 6.0 and 9.0[19][22].
-
Final Disposal: Transfer the neutralized, halogenated salt solution to the designated Halogenated Organic Waste container as described in section 3.2.
Emergency Procedures: Spill Management
In the event of a small-scale spill within a chemical fume hood, follow this procedure. For large spills or spills outside of a hood, evacuate the area and contact your institution's EHS department immediately.
Caption: Logic Flow for Small-Scale Spill Response.
-
Containment: For a liquid spill, create a dike around the spill using an acid-neutralizing absorbent material like sodium bicarbonate or a commercial spill kit absorbent. For a solid, carefully cover it with the absorbent[20].
-
Absorption: Allow the absorbent to fully soak up and neutralize the material.
-
Collection: Once the reaction has ceased, carefully scoop the absorbed material into a designated bag or container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: All cleanup materials, including contaminated gloves and wipes, must be placed in the Halogenated Organic Waste container for proper disposal.
By adhering to this structured, science-backed protocol, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. trihydro.com [trihydro.com]
- 2. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
- 3. This compound | 749875-02-3 [chemicalbook.com]
- 4. This compound [acrospharmatech.com]
- 5. 749875-02-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. epa.gov [epa.gov]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. ethz.ch [ethz.ch]
- 17. rug.nl [rug.nl]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 20. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 21. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 22. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Comprehensive Guide to Personal Protective Equipment for Handling 3-Chloro-2-(trifluoromethyl)isonicotinic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Chloro-2-(trifluoromethyl)isonicotinic acid. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. The causality behind each procedural step is explained to ensure a deep, functional understanding of the necessary safety measures.
Hazard Analysis: Understanding the Compound
This compound is a halogenated pyridine derivative. While specific toxicological data for this exact compound is not widely published, a thorough hazard assessment can be constructed by examining structurally similar molecules. Compounds like 2-(Trifluoromethyl)isonicotinic acid and 2-Chloro-5-(trifluoromethyl)isonicotinic acid are known to cause significant irritation to the skin and eyes and may cause respiratory irritation.[1][2][3] The trifluoromethyl group and chlorinated ring system warrant a cautious approach, assuming the compound is at a minimum a potent irritant and potentially harmful if absorbed through the skin, inhaled, or ingested.[3]
Assumed Hazard Profile:
-
Skin Contact: Causes skin irritation, potentially severe.[1][2] Harmful if absorbed through the skin.[3]
-
Inhalation: May cause respiratory tract irritation.[2][3] Harmful if inhaled.[3]
-
Ingestion: Harmful if swallowed.[3]
Given these potential hazards, a stringent Personal Protective Equipment (PPE) protocol is not merely a recommendation but a critical component of the experimental design.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is predicated on creating an impermeable barrier between the researcher and the chemical. There is no single type of glove or respirator suitable for all chemicals; therefore, equipment must be chosen based on the specific hazards of this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a 360-degree seal around the eyes to protect against dust and splashes.[4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[5] |
| Skin and Body Protection | Nitrile or Neoprene gloves and a fully-buttoned lab coat. | Gloves: Nitrile gloves offer good resistance to a range of solvents, acids, and bases.[5][6] Neoprene provides robust protection against acids and caustics.[5][7] Latex gloves are not recommended due to poor chemical resistance against many organic solvents and the potential for allergic reactions.[6][7] Lab Coat: A lab coat, fully buttoned, provides a critical barrier against accidental spills. |
| Respiratory Protection | Use within a certified chemical fume hood. | All handling of solid or dissolved this compound should be performed inside a functioning chemical fume hood to minimize inhalation of dust or vapors.[7][8] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[1][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational sequence for donning, using, and doffing PPE is fundamental to preventing contamination.
Donning PPE: The Staging Process
This sequence is designed to prevent the contamination of "clean" layers of PPE.
Caption: Workflow for donning Personal Protective Equipment.
In-Use Best Practices
-
Glove Integrity: Inspect gloves frequently for any signs of degradation or puncture. If a breach is suspected, move away from the chemical work area, follow the doffing procedure, and don a new pair of gloves.
-
Avoid Contamination: Be mindful of touching surfaces such as door handles, computers, or personal items with gloved hands. Designate "clean" and "contaminated" zones within the workspace.
-
Hand Hygiene: Always wash hands thoroughly after removing gloves, even if no contamination is suspected.[1][4]
Doffing PPE: The Decontamination Process
The removal of PPE is a critical control point where cross-contamination can easily occur. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Workflow for doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
Improper disposal of contaminated materials can lead to unintended exposure and environmental contamination. A clear, pre-defined disposal plan is mandatory.
-
Solid Waste: All disposable PPE, including gloves, bench paper, and any materials used to clean spills, must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Never mix this waste with regular trash.
-
-
Contaminated Clothing:
-
If your lab coat becomes contaminated, remove it immediately, turning it inward to contain the contaminant.
-
Contaminated lab coats should not be taken home. They must be laundered by a professional service equipped to handle chemically contaminated clothing or disposed of as hazardous waste, following institutional guidelines.[1][10]
-
-
Chemical Waste:
By adhering to this comprehensive guide, you establish a self-validating system of safety, ensuring that each step, from preparation to disposal, is executed with precision and a deep understanding of the underlying principles of chemical hygiene.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hsa.ie [hsa.ie]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
